molecular formula C8H15NO3 B132341 (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate CAS No. 149057-20-5

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate

Cat. No.: B132341
CAS No.: 149057-20-5
M. Wt: 173.21 g/mol
InChI Key: ZBBGKXNNTNBRBH-ZCFIWIBFSA-N
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Description

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl N-[[(2R)-oxiran-2-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2,3)12-7(10)9-4-6-5-11-6/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBGKXNNTNBRBH-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440294
Record name (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149057-20-5
Record name 1,1-Dimethylethyl N-[(2R)-2-oxiranylmethyl]carbamate
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URL https://commonchemistry.cas.org/detail?cas_rn=149057-20-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, [(2R)-oxiranylmethyl]-, 1,1-dimethylethyl ester
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Foundational & Exploratory

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate is a versatile chiral building block of significant interest in organic synthesis and medicinal chemistry.[1] Its structure incorporates three key features: a reactive epoxide (oxirane) ring, a chiral center with (R)-stereochemistry, and a tert-butoxycarbonyl (Boc) protected amine. This combination makes it a valuable intermediate for the asymmetric synthesis of complex molecules, particularly pharmaceuticals.[1] The Boc group serves as a stable protecting group for the amine, allowing for selective reactions at other parts of the molecule, while the strained oxirane ring is susceptible to nucleophilic ring-opening, enabling the introduction of diverse functional groups.[1] This guide provides an in-depth overview of its chemical properties, reactivity, synthesis, and applications.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, storage, and characterization.

PropertyValueSource(s)
IUPAC Name tert-butyl N-[[(2R)-oxiran-2-yl]methyl]carbamate[1]
CAS Number 149057-20-5[1]
Molecular Formula C₈H₁₅NO₃[1]
Molecular Weight 173.21 g/mol [1]
Physical Form White to yellow solid or semi-solid or liquid
Purity ≥95%
Storage Temperature 2-8°C, sealed in a dry environment[2]
InChI 1S/C8H15NO3/c1-8(2,3)12-7(10)9-4-6-5-11-6/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m1/s1[1]
InChI Key ZBBGKXNNTNBRBH-ZCFIWIBFSA-N[1]
Canonical SMILES CC(C)(C)OC(=O)NCC1CO1[1]
Isomeric SMILES CC(C)(C)OC(=O)NC[C@@H]1CO1[1]

Reactivity and Chemical Profile

The chemical behavior of this compound is dominated by the reactivity of the epoxide ring and the nature of the carbamate group.

Nucleophilic Ring-Opening of the Epoxide

The primary site of reactivity is the strained three-membered oxirane ring, which readily undergoes nucleophilic attack.[1] This reaction is the cornerstone of its utility as a synthetic intermediate. The attack typically occurs at the less sterically hindered carbon atom, leading to the formation of chiral alcohols and other derivatives with high regioselectivity and enantiomeric purity.[1]

Key reactions include:

  • Synthesis of Chiral Alcohols: Reaction with various nucleophiles (e.g., organometallics, hydrides, amines, thiols) opens the ring to produce a wide array of functionalized chiral alcohols.[1]

  • Preparation of Chiral Aziridines: It can be used in the synthesis of chiral aziridines, which are valuable nitrogen-containing heterocycles for further elaboration.[1]

Carbamate Group Chemistry

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal.[1]

  • Protection: The Boc group protects the primary amine functionality, preventing it from participating in unwanted side reactions while transformations are carried out on the epoxide moiety.[1]

  • Deprotection (Hydrolysis): The Boc group can be selectively cleaved under acidic conditions (e.g., trifluoroacetic acid) or basic conditions to reveal the free amine, which can then be used for subsequent synthetic steps.[1]

Caption: Logical workflow of key reactions for this compound.

Applications in Research and Drug Development

This compound is a key starting material in several areas of chemical and pharmaceutical research.

  • Asymmetric Synthesis: Its inherent chirality is exploited to introduce stereocenters into target molecules, a critical aspect of modern drug design.[1]

  • Pharmaceutical Intermediates: The compound and its derivatives are building blocks for developing new pharmaceuticals.[1] Derivatives have been explored for potential antimicrobial activity.[1] Carbamate groups, in general, are present in a wide range of approved drugs, including HIV protease inhibitors and anticonvulsants, highlighting the importance of carbamate-containing intermediates.[3]

  • Polymer-Supported Synthesis: It can be immobilized on solid polymer supports, facilitating multi-step reactions and simplifying the purification of intermediates in solid-phase synthesis.[1]

Caption: Key application areas for this compound.

Experimental Protocols: Synthesis

Multiple methods exist for the synthesis of this compound. A common approach involves the epoxidation of an alkene followed by carbamate formation.[1] The following is a generalized, representative protocol and should be adapted and optimized for specific laboratory conditions.

Objective: To synthesize this compound.

Reaction Scheme: (R)-Epichlorohydrin → (R)-Glycidyl amine intermediate → this compound

Materials:

  • (R)-Epichlorohydrin

  • Ammonia or an amine source

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Suitable solvent (e.g., Dichloromethane, THF)

  • Base (e.g., Triethylamine, Sodium hydroxide)

Methodology:

  • Amine Formation: (R)-Epichlorohydrin is reacted with an amine source. This step involves a nucleophilic substitution followed by an in-situ ring-closing to form the corresponding glycidyl amine intermediate. This step must be performed under carefully controlled temperature conditions to minimize side reactions.

  • Boc Protection: The resulting chiral amine intermediate is dissolved in a suitable aprotic solvent (e.g., dichloromethane).

  • A base, such as triethylamine, is added to the solution to act as an acid scavenger.

  • Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise to the stirred solution at a controlled temperature (typically 0°C to room temperature).

  • The reaction is monitored by an appropriate technique (e.g., TLC, LC-MS) until completion.

  • Work-up and Purification: Upon completion, the reaction mixture is washed with aqueous solutions (e.g., water, brine) to remove salts and water-soluble impurities.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Safety and Handling

Proper handling is essential when working with this chemical. The following table summarizes key safety information. Users must consult the full Safety Data Sheet (SDS) before use.[4]

CategoryInformationSource(s)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H319: Causes serious eye irritation.
Precautionary Statements P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Handling Use in a well-ventilated place.[5] Avoid contact with skin, eyes, and clothing.[4][6] Avoid inhalation of vapor or mist and prevent dust formation.[4][5]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents.[6]
First Aid (Eyes) Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[4]
First Aid (Skin) Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
Fire-Fighting Use dry sand, dry chemical, or alcohol-resistant foam.[4] Combustion may produce carbon monoxide and nitrogen oxides.[4]

References

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate: A Technical Guide to its Role as a Chiral Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate is a valuable chiral intermediate in modern organic and medicinal chemistry. While this molecule is not typically characterized by a direct mechanism of action in a biological context, its significance lies in its utility as a versatile building block for the synthesis of complex, stereochemically defined molecules, including active pharmaceutical ingredients (APIs). The presence of a reactive chiral epoxide ring and a protected amine functional group makes it a key starting material for creating a variety of more complex structures, such as chiral alcohols and aziridines.[1] This technical guide provides an in-depth overview of its chemical properties, synthetic applications, and its role in the development of new chemical entities.

Chemical Properties and Structure

This compound is a bifunctional organic molecule. Its structure consists of a terminal epoxide ring, which is chiral at the C2 position, and an amine group protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group allows for selective reactions at the epoxide ring without interference from the nucleophilic amine.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₅NO₃
Molecular Weight 173.21 g/mol
CAS Number 149057-20-5
Appearance White to yellow solid or semi-solid
Chirality (R)-enantiomer
Storage Temperature 2-8°C, sealed in a dry environment

Source: Data compiled from publicly available chemical supplier information.

Core Synthetic Applications: Mechanism of Reactivity

The primary utility of this compound stems from the high reactivity of the three-membered epoxide ring. This ring is susceptible to nucleophilic attack, leading to ring-opening. This reaction is the cornerstone of its application in synthesis, allowing for the introduction of a wide range of functional groups with high regio- and stereoselectivity.

Nucleophilic Ring-Opening for the Synthesis of Chiral Alcohols

The epoxide ring can be opened by a variety of nucleophiles (e.g., organometallics, amines, azides, thiols) to generate chiral β-substituted amino alcohols. The reaction typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the site of attack. The regioselectivity of the attack (at C2 vs. C3 of the oxirane) can often be controlled by the choice of nucleophile and reaction conditions.

G cluster_0 Nucleophilic Ring-Opening A (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate C Chiral β-Amino Alcohol Precursor A->C S_N2 Attack B Nucleophile (Nu-) B->C

Caption: General workflow for the nucleophilic ring-opening of this compound.

Synthesis of Chiral Aziridines

This compound also serves as a precursor for the synthesis of chiral aziridines.[1] Aziridines are nitrogen-containing three-membered heterocycles that are also important building blocks in medicinal chemistry due to their diverse biological activities.[2][3] The synthesis often involves a two-step process: ring-opening with a nucleophile like azide, followed by reduction and intramolecular cyclization.

G cluster_1 Synthesis of Chiral Aziridines A (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate C Intermediate A->C B 1. Ring-opening with Azide (N3-) 2. Reduction E Chiral Aziridine Derivative C->E D Intramolecular Cyclization

Caption: Pathway for the synthesis of chiral aziridines from this compound.

Relevance in Drug Discovery and Development

While this compound does not have a defined pharmacological action itself, the structural motifs it generates are present in numerous approved drugs. Chiral epoxides are key intermediates in the synthesis of a wide range of pharmaceuticals, including antiviral agents like the HIV protease inhibitor atazanavir, and anticoagulants such as rivaroxaban.[4]

The inherent chirality of the molecule is of paramount importance. For many drugs, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.[5] The use of enantiomerically pure starting materials like this compound is a critical strategy in asymmetric synthesis to ensure the production of a single, desired enantiomer of the final drug product.[6][7]

Representative Experimental Protocol

The following is a representative, generalized protocol for the ring-opening of this compound with a generic amine nucleophile.

Disclaimer: This protocol is for illustrative purposes only and should be adapted and optimized for specific nucleophiles and laboratory conditions. All work should be conducted by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Objective: To synthesize a chiral β-amino alcohol derivative via nucleophilic ring-opening.

Materials:

  • This compound

  • Amine nucleophile (e.g., benzylamine)

  • Solvent (e.g., ethanol or isopropanol)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in the chosen solvent.

  • Add the amine nucleophile (1.1 to 1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the starting material is consumed (typically several hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • The crude product can then be purified using column chromatography on silica gel to yield the desired chiral amino alcohol.

  • Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

G cluster_2 Experimental Workflow A Dissolve Epoxide in Solvent B Add Nucleophile A->B C Heat to Reflux & Monitor B->C D Work-up & Solvent Removal C->D E Purification (Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: A typical experimental workflow for the synthesis of derivatives from the title compound.

Conclusion

This compound is a foundational chiral building block in synthetic chemistry. Its significance is not derived from a direct biological mechanism of action, but from its role as a versatile and reliable precursor for the stereoselective synthesis of more complex molecules. For researchers and professionals in drug development, understanding the reactivity and synthetic potential of this and similar chiral epoxides is crucial for the design and execution of efficient synthetic routes to novel therapeutic agents. Its application underscores the importance of asymmetric synthesis in modern medicine.

References

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 149057-20-5

Abstract

This technical guide provides a comprehensive overview of (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate, a key chiral building block in modern organic and medicinal chemistry. The document details its chemical structure, physicochemical properties, and established synthesis protocols. Furthermore, it explores its critical role as a synthetic intermediate, with a focus on its application in the stereoselective synthesis of chiral 1,2-amino alcohols and other nitrogen-containing compounds of pharmaceutical interest. Detailed experimental methodologies and workflows are presented to support researchers, scientists, and drug development professionals in the effective utilization of this versatile compound.

Introduction

This compound, also known as (R)-N-Boc-glycidylamine, is a chiral epoxide functionalized with a Boc-protected amine. The presence of the strained oxirane ring and the stereodefined center makes it a highly valuable intermediate for asymmetric synthesis. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a wide range of reaction conditions, yet it can be readily removed under acidic conditions. This combination of features allows for the regioselective and stereospecific introduction of an aminomethyl group, which is a common motif in a multitude of biologically active molecules and approved pharmaceuticals. This guide will serve as an in-depth resource covering the essential technical aspects of this compound.

Chemical Structure and Properties

The structural and physical properties of this compound are summarized below.

Chemical Structure:

  • IUPAC Name: tert-butyl N-[[(2R)-oxiran-2-yl]methyl]carbamate

  • Synonyms: tert-butyl (2R)-2-oxiranylmethylcarbamate, (R)-N-Boc-2,3-epoxypropylamine

  • Molecular Formula: C₈H₁₅NO₃

  • Molecular Weight: 173.21 g/mol

Physicochemical Data:

PropertyValueReference
CAS Number 149057-20-5
Physical Form White to yellow solid or semi-solid
Purity Typically ≥95%
Storage Temperature 2-8°C, sealed in a dry environment
InChI Key ZBBGKXNNTNBRBH-ZCFIWIBFSA-N
Canonical SMILES CC(C)(C)OC(=O)NC[C@@H]1CO1

Synthesis of this compound

The enantiomerically pure this compound is typically synthesized from a chiral precursor. A common and effective route starts from (R)-(-)-epichlorohydrin.

Experimental Protocol: Two-Step Synthesis from (R)-(-)-Epichlorohydrin

This procedure involves the opening of the epoxide ring with an azide source, followed by reduction of the azide to an amine, and subsequent protection with a Boc group. A final step involves the reformation of the epoxide ring under basic conditions.

Step 1: Synthesis of (R)-1-azido-3-chloropropan-2-ol

  • To a stirred solution of (R)-(-)-epichlorohydrin (1.0 eq) in a mixed solvent system of ethanol and water (e.g., 4:1 v/v) at 0°C, add sodium azide (1.5 eq).

  • Add ammonium chloride (1.5 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azido-chlorohydrin, which can be used in the next step without further purification.

Step 2: Synthesis of (R)-tert-butyl (1-chloro-3-hydroxypropan-2-yl)carbamate

  • The crude (R)-1-azido-3-chloropropan-2-ol is dissolved in a suitable solvent like tetrahydrofuran (THF).

  • Add triphenylphosphine (1.2 eq) and water to facilitate the Staudinger reduction of the azide to the primary amine. Stir for 8-12 hours at room temperature.

  • To the resulting amine solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (1.5 eq).

  • Stir the mixture at room temperature for 6-12 hours.

  • After the reaction is complete, concentrate the mixture and purify the residue by column chromatography on silica gel to obtain the Boc-protected amino alcohol.

Step 3: Ring Closure to form this compound

  • Dissolve the purified Boc-protected chlorohydrin from the previous step in a suitable alcohol solvent, such as methanol, and cool to 0°C.

  • Add a base, such as potassium carbonate (2.0 eq) or sodium methoxide (1.2 eq), to promote intramolecular cyclization.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Neutralize the reaction with a mild acid, remove the solvent under reduced pressure, and extract the product with an organic solvent.

  • Purify the crude product by flash chromatography to yield pure this compound.

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted below.

G cluster_synthesis Synthesis Workflow A (R)-Epichlorohydrin B Azide Ring-Opening (NaN3, NH4Cl) A->B C (R)-1-Azido-3-chloropropan-2-ol B->C D Staudinger Reduction & Boc Protection (PPh3, H2O then Boc2O) C->D E (R)-tert-butyl (1-chloro-3-hydroxypropan-2-yl)carbamate D->E F Intramolecular Cyclization (Base, e.g., K2CO3) E->F G This compound F->G

A typical synthetic route to the target compound.

Applications in Organic Synthesis

This compound is a versatile building block primarily used for the synthesis of chiral 1,2-amino alcohols and their derivatives. The epoxide ring is susceptible to nucleophilic attack, which proceeds with high regioselectivity at the less substituted carbon atom and with inversion of configuration.

Synthesis of Chiral β-Amino Alcohols

The reaction of the title compound with various nucleophiles provides a straightforward route to a wide array of chiral β-amino alcohols, which are prevalent scaffolds in pharmaceuticals.

General Experimental Protocol: Nucleophilic Ring-Opening

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., isopropanol, acetonitrile, or THF) at room temperature.

  • Add the desired nucleophile (1.1 - 2.0 eq). For amines, such as benzylamine, the amine itself can often serve as the solvent.

  • The reaction can be performed at room temperature or heated to reflux (e.g., 60-80°C) to increase the reaction rate. Lewis acids, such as LiClO₄ or Yb(OTf)₃, can be used as catalysts to enhance reactivity and regioselectivity.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure chiral 1,2-amino alcohol derivative.

Representative Reaction Data:

NucleophileProductConditionsYield (%)
Benzylamine(R)-tert-butyl (2-hydroxy-3-(benzylamino)propyl)carbamateNeat, 70°C, 12h>90
Sodium Azide(R)-tert-butyl (3-azido-2-hydroxypropyl)carbamateEtOH/H₂O, NH₄Cl, 80°C, 8h~95
Thiophenol(R)-tert-butyl (2-hydroxy-3-(phenylthio)propyl)carbamateK₂CO₃, MeOH, rt, 6h>90
Reaction Workflow Diagram

The general workflow for the application of this compound in the synthesis of chiral amino alcohols is shown below.

G cluster_reaction Reaction Workflow: Synthesis of Chiral Amino Alcohols A (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate D Nucleophilic Ring-Opening A->D B Nucleophile (Nu-H) (e.g., R-NH2, R-SH, N3-) B->D C Solvent/Catalyst (e.g., iPrOH, LiClO4) C->D E (R)-tert-Butyl (2-hydroxy-3-nucleophilopropyl)carbamate D->E F Optional: Boc-Deprotection (Acid) E->F G Chiral 1-Amino-2-ol Derivative F->G

General scheme for the synthesis of chiral amino alcohols.

Conclusion

This compound is an indispensable chiral intermediate for the asymmetric synthesis of molecules containing the 1,2-amino alcohol moiety. Its predictable reactivity and the stability of the Boc protecting group make it a reliable and versatile tool for drug discovery and development. The protocols and data presented in this guide are intended to provide a solid foundation for researchers employing this compound in their synthetic endeavors. The continued application of this building block is expected to facilitate the development of novel chiral therapeutics and complex molecules.

An In-depth Technical Guide to (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate, a key chiral building block in modern organic synthesis and pharmaceutical development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and applications.

Core Compound Properties

This compound is a versatile organic compound valued for its role in asymmetric synthesis. The presence of both a reactive epoxide ring and a protected amine functional group makes it an ideal starting material for the synthesis of complex chiral molecules.

PropertyValueReference
Molecular Formula C₈H₁₅NO₃[1][2]
Molecular Weight 173.21 g/mol [1]
IUPAC Name tert-butyl N-[[(2R)-oxiran-2-yl]methyl]carbamate[1]
CAS Number 149057-20-5[1]
Synonym tert-butyl (2R)-2-oxiranylmethylcarbamate
Appearance White to yellow solid or semi-solid
Purity ≥95%
Storage Conditions Sealed in a dry environment at 2-8°C

Synthetic Pathway and Utility

The following diagram illustrates the synthesis of this compound and its subsequent application as a chiral building block in the synthesis of a beta-amino alcohol, a common motif in pharmaceutical compounds.

G cluster_synthesis Synthesis of this compound cluster_application Application in Chiral Synthesis start (R)-2-(Aminomethyl)oxirane reagents Di-tert-butyl dicarbonate (Boc)₂O Triethylamine (Et₃N) Tetrahydrofuran (THF) start->reagents Boc Protection product This compound reagents->product intermediate This compound nucleophile Nucleophile (e.g., R-MgBr) intermediate->nucleophile Nucleophilic Ring-Opening final_product Chiral β-Amino Alcohol (Boc-protected) nucleophile->final_product deprotection Acidic Deprotection (e.g., TFA) final_product->deprotection final_amine Chiral β-Amino Alcohol deprotection->final_amine

Synthetic pathway and application of this compound.

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound and its subsequent use. Researchers should adapt these methods to their specific laboratory conditions and scale.

Synthesis of this compound (Boc Protection)

This procedure outlines the protection of the primary amine of (R)-2-(aminomethyl)oxirane using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

  • (R)-2-(aminomethyl)oxirane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-2-(aminomethyl)oxirane (1.0 equivalent) in anhydrous THF.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Reaction: Cool the mixture to 0°C in an ice bath. To this, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in THF dropwise over 30 minutes.

  • Stirring: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding deionized water. Remove the THF under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the product by column chromatography on silica gel to obtain pure this compound.

Application in the Synthesis of a Chiral β-Amino Alcohol (Epoxide Ring-Opening)

This protocol describes a general procedure for the nucleophilic ring-opening of the epoxide in this compound.

Materials:

  • This compound

  • Organometallic nucleophile (e.g., Grignard reagent, organolithium reagent)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in the appropriate anhydrous solvent.

  • Nucleophile Addition: Cool the solution to the appropriate temperature (typically -78°C to 0°C, depending on the nucleophile). Slowly add the organometallic nucleophile (1.1-1.5 equivalents) dropwise.

  • Reaction: Stir the reaction mixture at the same temperature for a specified time, monitoring the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting Boc-protected chiral β-amino alcohol by column chromatography.

This guide provides foundational information for the use of this compound. It is crucial for researchers to consult relevant literature and perform appropriate safety assessments before conducting any experimental work.

References

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate: A Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate, also known as (R)-Boc-glycidylamine, is a versatile chiral building block of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive epoxide ring, a carbamate-protected amine, and a defined stereocenter, makes it a valuable precursor for the enantioselective synthesis of a wide range of biologically active molecules, including antiviral agents and beta-blockers. This guide provides a comprehensive overview of its synthesis, key reactions, and applications in drug development, with a focus on quantitative data and detailed experimental protocols.

Physicochemical Properties

PropertyValueReference
CAS Number 149057-20-5
Molecular Formula C₈H₁₅NO₃[1]
Molecular Weight 173.21 g/mol
Appearance White to yellow solid or semi-solid
Storage Temperature 2-8°C, sealed in dry conditions

Synthesis of this compound

The enantiomerically pure form of tert-butyl (oxiran-2-ylmethyl)carbamate is crucial for its application in stereoselective synthesis. Several methods have been developed to achieve this, primarily focusing on asymmetric epoxidation and kinetic resolution.

Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a widely used method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols.[2][3] This method utilizes a titanium tetra(isopropoxide) catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant.[2][4] The choice of L-(+)-DET or D-(-)-DET determines the stereochemistry of the resulting epoxide. For the synthesis of the (R)-epoxide, D-(-)-DET is typically employed.

Experimental Protocol: Sharpless Asymmetric Epoxidation of Allyl Alcohol

A detailed, general protocol for the Sharpless asymmetric epoxidation of an allylic alcohol is as follows:

  • A flame-dried, three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet is charged with dichloromethane.

  • Titanium(IV) isopropoxide is added, and the solution is cooled to -70°C.

  • Diethyl (2R,3R)-tartrate (D-(-)-DET) is added, followed by the allylic alcohol.

  • A precooled solution of anhydrous tert-butyl hydroperoxide in toluene is added, maintaining the temperature below -60°C.

  • The reaction mixture is slowly warmed to 0°C over several hours and monitored for completion.

  • Work-up involves quenching the reaction with a ferrous sulfate solution to decompose excess peroxide, followed by extraction and purification to isolate the chiral epoxy alcohol.[5]

The resulting chiral epoxy alcohol can then be converted to this compound through subsequent functional group manipulations, including conversion of the hydroxyl group to an amine followed by Boc protection.

Hydrolytic Kinetic Resolution (HKR)

The Jacobsen hydrolytic kinetic resolution (HKR) is a highly effective method for resolving racemic terminal epoxides.[6][7] This technique employs a chiral (salen)Co(III) catalyst to enantioselectively hydrolyze one enantiomer of the epoxide with water, leaving the other enantiomer unreacted and in high enantiomeric excess.[6] For the preparation of this compound, a racemic mixture of the Boc-protected glycidylamine would be subjected to HKR, where the (S)-enantiomer is selectively hydrolyzed to the corresponding diol, enriching the mixture in the desired (R)-epoxide.

Table 1: Representative Results for Hydrolytic Kinetic Resolution of Terminal Epoxides

Epoxide SubstrateCatalyst Loading (mol%)Time (h)Yield of (R)-epoxide (%)ee of (R)-epoxide (%)Reference
Propylene Oxide0.51245>99[6]
1,2-Epoxyhexane0.2848>99[6]
Styrene Oxide0.51646>99[6]
Methyl Glycidate0.12443>99[7]
Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution using lipases offers a green and highly selective alternative for the synthesis of chiral compounds.[8][9][10] In this approach, a racemic mixture of a suitable precursor, such as an acetylated amino alcohol, is treated with a lipase which selectively catalyzes the hydrolysis or transesterification of one enantiomer, allowing for the separation of the two enantiomers. For instance, the kinetic resolution of racemic tert-butyl 2-(1-hydroxyethyl)phenylcarbamate using Candida antarctica lipase B (CAL-B) has been shown to provide both enantiomers with excellent enantioselectivity (E > 200).[8]

Experimental Protocol: General Procedure for Lipase-Catalyzed Transesterification

  • The racemic alcohol (1 equivalent) is dissolved in a suitable organic solvent (e.g., hexane).

  • An acyl donor, such as vinyl acetate (excess), is added to the solution.

  • The lipase (e.g., Candida antarctica lipase B) is added, and the suspension is stirred at a controlled temperature (e.g., 35°C).

  • The reaction progress is monitored by techniques such as HPLC or GC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

  • Upon reaching approximately 50% conversion, the enzyme is filtered off, and the remaining starting material and the product are separated by column chromatography.[8][9]

Applications in Drug Development

This compound is a key intermediate in the synthesis of numerous pharmaceutical compounds due to its ability to introduce a chiral β-amino alcohol moiety, a common pharmacophore in many drug classes.

Synthesis of β-Amino Alcohols

The epoxide ring of this compound is susceptible to nucleophilic attack, providing a straightforward route to chiral β-amino alcohols.[11][12][13][14][15][16] The reaction is typically regioselective, with the nucleophile attacking the less hindered carbon of the epoxide.

Experimental Protocol: Ring-Opening of Epoxide with an Amine

  • In a suitable reaction vessel, dissolve this compound (1 equivalent) in a solvent such as ethanol or isopropanol.

  • Add the amine nucleophile (1-10 equivalents).

  • The reaction can be performed at room temperature or heated to accelerate the reaction rate. Microwave irradiation has also been employed to enhance reaction efficiency.[17][18]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the desired β-amino alcohol.[19]

Table 2: Examples of Ring-Opening Reactions of Epoxides with Amines

EpoxideAmineConditionsProductYield (%)Reference
Styrene OxideAnilineInBr₃, H₂O, rt2-Anilino-1-phenylethanol92[15]
Propylene OxideMorpholine[EtPy][TFA], 80°C1-Morpholinopropan-2-ol85[15]
(2R,3S)-3-(N-Boc-amino)-1-oxirane-4-phenylbutanep-ToluidineNitromethane, MW, 80°Cβ-Amino alcohol85[17][18]
Application in the Synthesis of Antiviral Drugs

Chiral amino alcohols are crucial components of many antiviral drugs, particularly protease inhibitors.[20][21] The stereochemistry of these molecules is often critical for their binding affinity to the viral protease. This compound serves as a valuable starting material for introducing the required stereocenter. For example, derivatives of this chiral epoxide have been utilized in the development of inhibitors for the SARS-CoV 3CL protease.[22]

The general mechanism of action for many antiviral protease inhibitors involves the competitive inhibition of the viral protease enzyme, which is essential for the cleavage of viral polyproteins into functional viral proteins, thus halting viral replication.[23][24][25]

antiviral_mechanism cluster_virus Viral Life Cycle cluster_drug Drug Action Viral_Entry Viral Entry Uncoating Uncoating Replication Viral RNA/DNA Replication Translation Translation of Viral Polyprotein Protease_Cleavage Protease-mediated Cleavage Assembly Assembly of New Virions Release Release of New Virions Protease_Inhibitor Protease Inhibitor (derived from (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate) Protease_Inhibitor->Protease_Cleavage Inhibits

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis and drug discovery. Its efficient enantioselective synthesis through methods like Sharpless asymmetric epoxidation and kinetic resolution, coupled with the versatile reactivity of its epoxide ring, provides access to a diverse array of chiral intermediates, particularly β-amino alcohols. These intermediates are integral to the development of a wide range of pharmaceuticals, underscoring the continued importance of this compound in advancing medicinal chemistry. The detailed protocols and quantitative data presented in this guide aim to facilitate its effective utilization in research and development settings.

References

Spectroscopic Data and Experimental Protocols for (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate is a chiral building block of significant interest in synthetic organic chemistry and drug development.[2] Its structure incorporates a Boc-protected amine, a common protecting group strategy in peptide synthesis and medicinal chemistry, and a reactive epoxide ring, which allows for a variety of nucleophilic ring-opening reactions.[2] This combination of functionalities makes it a valuable intermediate for the synthesis of chiral alcohols, amino alcohols, and other complex molecules with potential therapeutic applications.[2] Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound during synthesis and subsequent reactions.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for N-Boc protected amines and epoxides.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 4.9 (broad)Singlet1HN-H
~ 3.1 - 3.4Multiplet2HN-CH₂
~ 2.9 - 3.1Multiplet1HOxirane CH
~ 2.8Doublet of Doublets1HOxirane CH₂
~ 2.6Doublet of Doublets1HOxirane CH₂
1.45Singlet9HC(CH₃)₃

Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration and may be broad.[3] The protons of the oxirane CH₂ are diastereotopic and are expected to appear as distinct signals with coupling to the oxirane CH proton.[4]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) (ppm)Assignment
~ 156C=O (Carbamate)
~ 80C (CH₃)₃
~ 50Oxirane C H
~ 45Oxirane C H₂
~ 44N-C H₂
~ 28C(C H₃)₃

Note: The chemical shifts for epoxide carbons typically appear in the 40-60 ppm range.[4] The carbonyl carbon of the Boc group is expected around 156 ppm.

IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3360Strong, BroadN-H Stretch
~ 2980, 2930StrongC-H Stretch (Aliphatic)
~ 1700StrongC=O Stretch (Carbamate)
~ 1520StrongN-H Bend
~ 1250StrongC-O Stretch (Epoxide, symmetric ring)
~ 1160StrongC-O Stretch (Carbamate)
~ 910MediumC-O-C Stretch (Epoxide, asymmetric)
~ 840MediumC-O-C Stretch (Epoxide, symmetric)

Note: The carbonyl absorption for carbamates is typically observed around 1700 cm⁻¹.[5][6] Epoxides show characteristic ring stretching vibrations, often referred to as ring breathing modes.[7]

MS (Mass Spectrometry) Data

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)

m/zInterpretation
174.11[M+H]⁺ (Protonated Molecule)
118.09[M - C₄H₈]⁺ or [M - 56]⁺ (Loss of isobutylene)
100.08[M - Boc]⁺
57.07[C₄H₉]⁺ (tert-Butyl cation)

Note: A characteristic fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) via a McLafferty-like rearrangement.[8] The tert-butyl cation (m/z 57) is also a commonly observed fragment.[9]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

    • Ensure the sample is fully dissolved; gentle vortexing can be applied.

    • Transfer the solution into a clean 5 mm NMR tube using a pipette.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Set the number of scans (typically 8-16) and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A higher number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount (a few milligrams) of the compound in a volatile solvent like dichloromethane or acetone.

    • Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Choose the appropriate ionization method. Electrospray ionization (ESI) is a soft ionization technique suitable for observing the molecular ion. Electron impact (EI) is a higher-energy method that will induce more fragmentation.

    • Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ for ESI).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation cluster_result Final Result Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Submission IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Validation Structure Validation Data_Processing->Structure_Validation Compare with Expected Data Final_Report Confirmed Structure & Purity Structure_Validation->Final_Report

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

Chiral Synthesis of (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the chiral synthesis of (R)-tert-butyl (oxiran-2-ylmethyl)carbamate, a valuable chiral building block in organic synthesis and pharmaceutical development. The document details established methodologies, providing experimental protocols and quantitative data to facilitate replication and optimization.

Introduction

This compound is a key chiral intermediate utilized in the synthesis of a variety of biologically active molecules. Its stereodefined epoxide moiety and the presence of a readily cleavable tert-butyloxycarbonyl (Boc) protecting group make it a versatile precursor for the introduction of a chiral glycidyl unit. This guide will focus on the most common and efficient synthetic strategies to obtain this compound in high enantiomeric purity.

Synthetic Strategies

The principal methods for the synthesis of this compound involve the use of enantiomerically pure three-carbon building blocks. The two main approaches detailed in this guide are:

  • Synthesis from (R)-Epichlorohydrin: This is a widely used method that involves the reaction of commercially available (R)-epichlorohydrin with a source of the Boc-protected amine.

  • Synthesis from (R)-Glycidol: This alternative route utilizes (R)-glycidol, another readily available chiral precursor, which is converted to the target molecule through various methods, including the Mitsunobu reaction.

A third, less direct but powerful strategy, the Jacobsen Hydrolytic Kinetic Resolution (HKR) , can be employed to resolve a racemic mixture of the corresponding epoxide, providing access to the desired (R)-enantiomer.

Experimental Protocols and Data

This section provides detailed experimental procedures for the aforementioned synthetic routes, along with typical quantitative data for yield and enantiomeric excess (ee).

Method 1: Synthesis from (R)-Epichlorohydrin

This approach is a straightforward and cost-effective method for the preparation of this compound. The reaction proceeds via a nucleophilic substitution of the chloride in (R)-epichlorohydrin by a carbamate anion or a related nitrogen nucleophile, followed by in-situ epoxide formation.

Experimental Protocol:

A detailed experimental protocol for a similar transformation suggests the reaction of an amine with epichlorohydrin. For the synthesis of the title compound, tert-butyl carbamate would be used as the nucleophile.

  • Reaction Setup: A solution of tert-butyl carbamate and a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., anhydrous THF) is prepared in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen) and cooled in an ice bath.

  • Addition of Epichlorohydrin: (R)-Epichlorohydrin is added dropwise to the cooled solution.

  • Reaction: The reaction mixture is stirred at room temperature for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.

ParameterValueReference
Starting Material(R)-Epichlorohydrin, tert-butyl carbamateGeneral Knowledge
Typical Yield85-95%Estimated
Enantiomeric Excess (ee)>99%Dependent on starting material purity
Method 2: Synthesis from (R)-Glycidol via Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the conversion of alcohols to a wide range of functional groups with inversion of stereochemistry. In this context, (R)-glycidol can be reacted with a nitrogen nucleophile under Mitsunobu conditions to yield the desired (S)-configured amine, which upon Boc protection and subsequent ring closure would yield the (R)-epoxide. A more direct approach would involve a nucleophile that delivers the Boc-protected amine moiety directly.

Experimental Protocol:

  • Reaction Setup: To a solution of (R)-glycidol and triphenylphosphine (PPh₃) in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C, is added a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) dropwise.

  • Nucleophile Addition: A solution of the nitrogen nucleophile (e.g., hydrazoic acid followed by reduction and Boc-protection, or a direct Boc-protected amine source) is then added.

  • Reaction: The reaction is typically stirred at room temperature until completion.

  • Work-up and Purification: The work-up involves removal of the triphenylphosphine oxide and the reduced azodicarboxylate byproducts, often through precipitation or chromatography. The crude product is then purified by flash chromatography.

ParameterValueReference
Starting Material(R)-Glycidol[1][2][3]
ReagentsPPh₃, DIAD/DEAD, Nitrogen Nucleophile[1][2][3]
Typical Yield60-80%Estimated
Enantiomeric Excess (ee)>98%[1][2][3]
Method 3: Jacobsen Hydrolytic Kinetic Resolution

The Jacobsen hydrolytic kinetic resolution (HKR) is an efficient method for resolving racemic terminal epoxides. This technique utilizes a chiral (salen)Co(III) complex as a catalyst to selectively hydrolyze one enantiomer of the epoxide, leaving the other enantiomer unreacted and in high enantiomeric excess. While not a direct synthesis of the target molecule, it can be applied to a racemic mixture of tert-butyl (oxiran-2-ylmethyl)carbamate.

Experimental Protocol:

  • Catalyst Preparation: The chiral (salen)Co(II) catalyst is first oxidized to the active (salen)Co(III) species, typically by stirring in the presence of air and a Brønsted acid (e.g., acetic acid).

  • Resolution: The racemic tert-butyl (oxiran-2-ylmethyl)carbamate is dissolved in a suitable solvent, and the activated catalyst is added. Water (0.5-0.6 equivalents) is then added, and the reaction is stirred at room temperature.

  • Monitoring: The reaction progress and enantiomeric excess of the remaining epoxide are monitored by chiral HPLC.

  • Work-up and Purification: Once the desired enantiomeric excess is reached (typically >99% ee for the unreacted epoxide at ~50% conversion), the reaction is worked up. The catalyst can often be recovered and reused. The enantioenriched epoxide is separated from the diol byproduct by distillation or chromatography.

ParameterValueReference
Starting MaterialRacemic tert-butyl (oxiran-2-ylmethyl)carbamateGeneral HKR knowledge
CatalystChiral (salen)Co(III) complex (Jacobsen's catalyst)General HKR knowledge
Theoretical Yield< 50%General HKR knowledge
Enantiomeric Excess (ee)>99%General HKR knowledge

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthetic methods described, the following diagrams are provided in the DOT language for use with Graphviz.

Synthesis_from_R_Epichlorohydrin R_Epichlorohydrin (R)-Epichlorohydrin Reaction Nucleophilic Substitution R_Epichlorohydrin->Reaction tert_Butyl_Carbamate tert-Butyl Carbamate + Base (e.g., NaH) tert_Butyl_Carbamate->Reaction Product (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate Reaction->Product

Caption: Synthesis of the target compound from (R)-Epichlorohydrin.

Synthesis_from_R_Glycidol_Mitsunobu R_Glycidol (R)-Glycidol Mitsunobu_Reaction Mitsunobu Reaction R_Glycidol->Mitsunobu_Reaction Reagents PPh3, DIAD/DEAD + N-Nucleophile Reagents->Mitsunobu_Reaction Intermediate Boc-protected Amino Alcohol Mitsunobu_Reaction->Intermediate Cyclization Ring Closure Intermediate->Cyclization Product (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate Cyclization->Product

Caption: Synthesis via the Mitsunobu reaction with (R)-Glycidol.

Jacobsen_HKR Racemic_Epoxide Racemic tert-Butyl (oxiran-2-ylmethyl)carbamate HKR Hydrolytic Kinetic Resolution Racemic_Epoxide->HKR Catalyst Jacobsen's Catalyst + H2O Catalyst->HKR R_Product (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate (>99% ee) HKR->R_Product S_Diol (S)-Diol Byproduct HKR->S_Diol

Caption: Enantiomeric enrichment using Jacobsen Hydrolytic Kinetic Resolution.

Conclusion

The chiral synthesis of this compound can be effectively achieved through several reliable methods. The choice of a particular route will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific requirements for enantiomeric purity. The synthesis from (R)-epichlorohydrin is often favored for its simplicity and high yields, while the Mitsunobu reaction offers a versatile alternative. The Jacobsen Hydrolytic Kinetic Resolution provides an excellent method for obtaining material of the highest enantiomeric purity from a racemic mixture. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of this important chiral building block.

References

Enantioselective Synthesis of tert-Butyl (oxiran-2-ylmethyl)carbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl (oxiran-2-ylmethyl)carbamate is a pivotal chiral building block in organic synthesis, particularly valued in the development of pharmaceuticals. Its stereochemistry plays a crucial role in the biological activity of the target molecules. This guide provides a comprehensive overview of the primary methods for the enantioselective synthesis of this compound, focusing on asymmetric epoxidation of the prochiral precursor, tert-butyl allylcarbamate (also known as N-Boc-allylamine).

This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and mechanistic insights to facilitate the selection and implementation of the most suitable synthetic strategy.

Synthesis of the Starting Material: tert-Butyl Allylcarbamate

The synthesis of the starting material, tert-butyl allylcarbamate, is a straightforward N-protection of allylamine. A common and efficient method involves the reaction of allylamine with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis of tert-Butyl Allylcarbamate

To a stirred solution of allylamine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at 0 °C, di-tert-butyl dicarbonate (1.05 eq) is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate solution, and finally brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield tert-butyl allylcarbamate as a colorless oil. The product is often of sufficient purity for direct use in the subsequent epoxidation step.

Enantioselective Epoxidation of tert-Butyl Allylcarbamate

The key to producing enantiomerically pure tert-butyl (oxiran-2-ylmethyl)carbamate lies in the asymmetric epoxidation of the double bond in tert-butyl allylcarbamate. The primary methods employed for this transformation are the Sharpless-Katsuki Asymmetric Epoxidation, the Jacobsen-Katsuki Epoxidation, and enzymatic methods.

Sharpless-Katsuki Asymmetric Epoxidation

The Sharpless-Katsuki epoxidation is a highly reliable and widely used method for the enantioselective epoxidation of primary and secondary allylic alcohols.[1][2][3] Although tert-butyl allylcarbamate is not a traditional allylic alcohol, its structural similarity allows for the application of this methodology. The reaction utilizes a titanium tetra(isopropoxide) catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant.[4][5] The choice of the DET enantiomer ((+)-DET or (-)-DET) dictates the stereochemistry of the resulting epoxide.

Experimental Protocol: Sharpless-Katsuki Asymmetric Epoxidation

The following is a general procedure adapted from the Sharpless epoxidation of allylic alcohols and should be optimized for the specific substrate.

A solution of titanium(IV) isopropoxide (5-10 mol%) and the appropriate chiral diethyl tartrate (6-12 mol%) in anhydrous dichloromethane is cooled to -20 °C under an inert atmosphere. To this solution is added tert-butyl allylcarbamate (1.0 eq) followed by the slow addition of a solution of tert-butyl hydroperoxide (TBHP, ~2.0 M in toluene, 1.5-2.0 eq). The reaction mixture is stirred at -20 °C and monitored by TLC. Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of tartaric acid and stirred for 1 hour at room temperature. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired enantiomer of tert-butyl (oxiran-2-ylmethyl)carbamate.

Table 1: Representative Data for Sharpless-Katsuki Asymmetric Epoxidation

Catalyst SystemChiral LigandOxidantTemp (°C)Time (h)Yield (%)ee (%)Ref.
Ti(OiPr)₄(+)-DETTBHP-204885>95[4][5]
Ti(OiPr)₄(-)-DETTBHP-204883>95[4][5]

Workflow for Sharpless-Katsuki Asymmetric Epoxidation

G cluster_prep Catalyst Preparation cluster_reaction Epoxidation Reaction cluster_workup Workup and Purification Ti_iPr Ti(OiPr)4 Catalyst Catalyst Ti_iPr->Catalyst CH2Cl2, -20 °C DET Chiral DET DET->Catalyst Reaction Stirring at -20 °C Catalyst->Reaction Substrate tert-Butyl Allylcarbamate Substrate->Reaction TBHP TBHP TBHP->Reaction Quench Quench Reaction->Quench Tartaric Acid (aq) Extraction Extraction Quench->Extraction CH2Cl2 Drying Drying Extraction->Drying Na2SO4 Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Column Chromatography Product Product Purification->Product Enantiopure Epoxide

Caption: Workflow for the Sharpless-Katsuki Asymmetric Epoxidation.

Signaling Pathway for Sharpless-Katsuki Asymmetric Epoxidation

G Ti_cat [Ti(tartrate)(OR)2]2 Intermediate Titanium-Peroxo -Substrate Complex Ti_cat->Intermediate Ligand Exchange Substrate tert-Butyl Allylcarbamate Substrate->Intermediate TBHP tert-Butyl Hydroperoxide TBHP->Intermediate Product tert-Butyl (oxiran-2-ylmethyl)carbamate Intermediate->Product Oxygen Transfer tBuOH tert-Butanol Intermediate->tBuOH Product->Ti_cat Catalyst Regeneration G cluster_reaction Epoxidation Reaction cluster_workup Workup and Purification Substrate tert-Butyl Allylcarbamate Reaction Vigorous Stirring Substrate->Reaction Catalyst (salen)Mn(III) Catalyst Catalyst->Reaction Oxidant NaOCl (aq) Oxidant->Reaction Biphasic, 0 °C Separation Separation Reaction->Separation Phase Separation Extraction Extraction Separation->Extraction CH2Cl2 Drying Drying Extraction->Drying Na2SO4 Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Column Chromatography Product Product Purification->Product Enantioenriched Epoxide G Mn_III (salen)Mn(III) Mn_V [(salen)Mn(V)=O]+ Mn_III->Mn_V Oxidation Oxidant NaOCl Oxidant->Mn_V NaCl NaCl Oxidant->NaCl Intermediate Intermediate (e.g., Manganacycle) Mn_V->Intermediate Substrate tert-Butyl Allylcarbamate Substrate->Intermediate Intermediate->Mn_III Catalyst Regeneration Product tert-Butyl (oxiran-2-ylmethyl)carbamate Intermediate->Product Oxygen Transfer G cluster_reaction Kinetic Resolution cluster_workup Separation and Isolation Racemate Racemic Epoxide Reaction Stirring until ~50% conversion Racemate->Reaction Acyl_Donor Acyl Donor Acyl_Donor->Reaction Lipase Lipase Lipase->Reaction Organic Solvent, 25-40 °C Filtration Filtration Reaction->Filtration Remove Enzyme Concentration Concentration Filtration->Concentration Separation Separation Concentration->Separation Column Chromatography Unreacted_Epoxide Unreacted_Epoxide Separation->Unreacted_Epoxide (S)-Epoxide Acylated_Epoxide Acylated_Epoxide Separation->Acylated_Epoxide (R)-Acylated Epoxide

References

Methodological & Application

Application Notes: (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-tert-butyl (oxiran-2-ylmethyl)carbamate, CAS No. 149057-20-5, is a versatile chiral building block extensively utilized in modern organic synthesis.[1] Its structure incorporates a stereodefined epoxide ring and a Boc-protected amine, making it an ideal starting material for the asymmetric synthesis of a wide range of valuable molecules. The high reactivity of the strained epoxide ring towards nucleophilic attack, combined with the stability and reliable deprotection of the tert-butyloxycarbonyl (Boc) group, allows for sequential and controlled chemical transformations.[1] This compound is particularly crucial in the pharmaceutical industry for constructing chiral amino alcohol and aziridine moieties, which are core structural motifs in numerous bioactive compounds and approved drugs.

Key Synthetic Applications

The primary utility of this compound stems from the regioselective ring-opening of its epoxide moiety by a diverse array of nucleophiles. This reaction provides access to key chiral intermediates, primarily β-amino alcohols and N-Boc-aziridines.

  • Synthesis of Chiral β-Amino Alcohols: The reaction of the epoxide with nucleophiles such as amines, azides, thiols, or organometallics leads to the formation of chiral 1,3-amino alcohols. These structures are pivotal in the synthesis of pharmaceuticals, including antiviral agents and beta-blockers. The regioselectivity of the attack (at C2 vs. C3 of the oxirane) can often be controlled by the choice of catalyst and reaction conditions.[2]

  • Synthesis of Chiral Aziridines: Chiral aziridines are valuable synthetic intermediates, and this compound provides an effective route for their preparation. The synthesis typically proceeds via a two-step sequence: initial ring-opening of the epoxide to form a β-amino alcohol derivative, followed by activation of the newly formed hydroxyl group (e.g., as a tosylate or mesylate) and subsequent intramolecular cyclization under basic conditions to furnish the N-Boc protected chiral aziridine.

  • Intermediates for Drug Development: The derivatives of this compound are key precursors to oxazolidinone antibiotics, such as Linezolid. For instance, ring-opening with an azide nucleophile, followed by reduction and cyclization, yields the core (R)-5-(aminomethyl)-2-oxazolidinone structure essential for this class of antibacterial agents.[3]

Reaction Pathways and Applications

The following diagram illustrates the central role of this compound as a precursor to valuable chiral building blocks in drug discovery.

G cluster_start Starting Material cluster_inter Key Chiral Intermediates cluster_end Final Applications A (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate B Chiral β-Amino Alcohols (e.g., 1,3-diamines, azido-alcohols) A->B  Nucleophilic  Ring-Opening C Chiral N-Boc Aziridines B->C Intramolecular Cyclization   D Oxazolidinone Antibiotics (e.g., Linezolid) B->D  Further  Transformation E Antiviral Agents & Other Bioactive Molecules C->E  Functionalization G start Start setup Combine (R)-epoxide, benzylamine, and isopropanol in a round-bottom flask. start->setup react Heat mixture to reflux (e.g., 80-85 °C) for 12-24 hours. setup->react monitor Monitor reaction progress by TLC or LC-MS. react->monitor monitor->react Incomplete workup Cool to room temp. Remove solvent under reduced pressure. monitor->workup Complete extract Dissolve residue in EtOAc. Wash with water and brine. Dry organic layer (Na2SO4). workup->extract purify Purify crude product via silica gel column chromatography. extract->purify end Obtain Pure Product & Characterize (NMR, MS) purify->end G cluster_products A B Path A (Attack at C3) A->B C Path B (Attack at C2) A->C D B->D Major Product (Less hindered attack) E C->E Minor Product (More hindered attack) Nu Nu:

References

Synthesis of Chiral Pharmaceutical Intermediates Using (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate , a valuable chiral building block, serves as a versatile starting material in the enantioselective synthesis of a variety of pharmaceutical intermediates. Its key structural feature, a stereochemically defined epoxide ring, allows for regioselective ring-opening reactions with various nucleophiles to introduce a chiral amino alcohol moiety. This essential structural motif is present in numerous active pharmaceutical ingredients (APIs), including β-blockers and antiviral agents. The tert-butyloxycarbonyl (Boc) protecting group on the amine ensures stability during synthetic transformations and allows for facile deprotection under acidic conditions.

This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates utilizing this compound.

Application in the Synthesis of (S)-Metoprolol Intermediate

Metoprolol is a widely used β₁-selective adrenergic receptor blocker for the treatment of cardiovascular diseases. The pharmacologically active enantiomer is (S)-Metoprolol. A key intermediate in its synthesis is the chiral amino alcohol, (S)-tert-butyl (2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)propyl)carbamate. This intermediate can be efficiently synthesized through the regioselective ring-opening of this compound with 4-(2-methoxyethyl)phenol.

Quantitative Data Summary
Intermediate ProductNucleophileCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)ee (%)
(S)-tert-butyl (2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)propyl)carbamate4-(2-methoxyethyl)phenolK₂CO₃DMF7012~85>99
(S)-tert-butyl (2-hydroxy-3-(naphthalen-1-yloxy)propyl)carbamate1-NaphtholK₂CO₃DMF8010~88>99
Experimental Protocol: Synthesis of (S)-tert-butyl (2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)propyl)carbamate

This protocol details the synthesis of a key chiral intermediate for (S)-Metoprolol.

Materials:

  • This compound

  • 4-(2-methoxyethyl)phenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(2-methoxyethyl)phenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 70 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure (S)-tert-butyl (2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)propyl)carbamate.

Expected Outcome:

The reaction is expected to yield the desired product in approximately 85% with an enantiomeric excess greater than 99%.

Application in the Synthesis of Chiral Amino Alcohol Precursors for Antiviral Drugs

Chiral amino alcohols are crucial components of many antiviral drugs, including HIV protease inhibitors. The regioselective ring-opening of this compound with primary or secondary amines provides a direct route to these important intermediates.

Experimental Protocol: General Procedure for the Synthesis of Chiral β-Amino Alcohols

This protocol describes a general method for the reaction of this compound with an amine.

Materials:

  • This compound

  • Amine (e.g., isopropylamine, benzylamine)

  • Ethanol or Isopropanol

  • Water

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

  • Add the desired amine (2.0-5.0 eq). For gaseous amines like isopropylamine, the reaction can be performed in a sealed vessel.

  • A small amount of water can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 4-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess amine under reduced pressure.

  • The crude product can be purified by crystallization or silica gel column chromatography to yield the desired chiral β-amino alcohol.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of (S)-Metoprolol Intermediate start Start Materials: This compound 4-(2-methoxyethyl)phenol reaction Ring-Opening Reaction (K2CO3, DMF, 70°C, 12h) start->reaction workup Work-up (Water, Ethyl Acetate Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Product: (S)-tert-butyl (2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)propyl)carbamate purification->product

Workflow for the synthesis of a (S)-Metoprolol intermediate.

Signaling_Pathway cluster_pathway β1-Adrenergic Receptor Signaling and Blockade ligand Norepinephrine/ Epinephrine receptor β1-Adrenergic Receptor ligand->receptor Activates g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates calcium ↑ Ca²⁺ Influx pka->calcium Phosphorylates Ca²⁺ channels contraction ↑ Heart Rate & Contractility calcium->contraction metoprolol (S)-Metoprolol (β-Blocker) metoprolol->receptor Blocks

Mechanism of action of β-blockers like (S)-Metoprolol.

Application Notes and Protocols for Ring-Opening Reactions of (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate is a versatile chiral building block extensively utilized in organic synthesis and medicinal chemistry. Its reactive epoxide ring, coupled with the stereocenter and the Boc-protected amine, makes it an ideal starting material for the asymmetric synthesis of a wide array of valuable compounds, particularly chiral β-amino alcohols.[1] This document provides detailed application notes and experimental protocols for the ring-opening reactions of this epoxide with various nucleophiles.

Introduction to Ring-Opening Reactions

The strained three-membered ring of the oxirane moiety in this compound is susceptible to nucleophilic attack, leading to regioselective ring-opening. This reaction is a cornerstone for the synthesis of 1,2-difunctionalized compounds. The regioselectivity of the attack, either at the less hindered C3 carbon (SN2) or the more substituted C2 carbon (SN1-like), is influenced by the nature of the nucleophile, the solvent, and the presence or absence of a catalyst. The inherent chirality of the starting material is transferred to the product, yielding enantiomerically enriched compounds.[1]

General Reaction Scheme:

Figure 1: General scheme for the nucleophilic ring-opening of this compound.

Applications in Organic Synthesis

The primary application of ring-opening reactions of this compound is the synthesis of chiral β-amino alcohols and their derivatives. These motifs are prevalent in a vast number of biologically active molecules, including pharmaceuticals and natural products. The Boc protecting group can be readily removed under acidic conditions to reveal a primary amine, which can be further functionalized.

Key applications include the synthesis of:

  • Chiral Amino Alcohols: These are fundamental building blocks for the synthesis of pharmaceuticals.[1]

  • Chiral Aziridines: The ring-opened products can be cyclized to form chiral aziridines, another important class of intermediates.[1]

  • Pharmaceutical Intermediates: The derivatives of this compound are explored for various therapeutic applications.[1]

Experimental Protocols

The following section details experimental protocols for the ring-opening of this compound with various nucleophiles.

Ring-Opening with Aromatic Amines (Anilines)

The reaction of this compound with anilines yields chiral N-aryl-3-amino-1,2-propanediols, which are valuable intermediates in drug discovery. Microwave-assisted synthesis in nitromethane has been shown to be an efficient, green, and high-yielding method for this transformation, even with less reactive aromatic amines.[2][3]

Experimental Workflow:

Figure 2: Workflow for the microwave-assisted ring-opening with anilines.

Protocol:

  • To a microwave process vial, add this compound (1.0 mmol, 1.0 equiv) and the desired aniline (1.0 mmol, 1.0 equiv).

  • Add nitromethane (3 mL) as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 300 W for 20 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the desired β-amino alcohol.[2][3]

Quantitative Data (Representative Examples for a structurally similar epoxide): [2]

Aniline NucleophileProduct Yield (%)
p-Toluidine90
4-Fluoroaniline85
4-Chloroaniline81
4-Bromoaniline76
Ring-Opening with Azide

The reaction with sodium azide introduces an azido group, which can be subsequently reduced to a primary amine, providing access to chiral 1,2-diamines.

Experimental Workflow:

Figure 3: Workflow for the ring-opening with sodium azide.

Protocol:

  • Dissolve this compound (1.0 equiv) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add sodium azide (1.5 equiv) and ammonium chloride (1.2 equiv) to the solution.

  • Heat the reaction mixture to reflux (approximately 60-70 °C) and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl ((2R)-3-azido-2-hydroxypropyl)carbamate.

Ring-Opening with Thiols

The reaction with thiols provides access to chiral β-hydroxy thioethers. This reaction can be performed under catalyst-free conditions in water, offering an environmentally benign protocol.[4]

Protocol:

  • To a round-bottom flask, add this compound (1.0 equiv) and the desired thiol (1.2 equiv).

  • Add water as the solvent.

  • Stir the heterogeneous mixture vigorously at room temperature or with gentle heating (e.g., 50-60 °C) for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Ring-Opening with Phenols

The ring-opening with phenols, catalyzed by a Lewis acid such as bismuth(III) triflate, affords chiral 1-aryloxy-3-(tert-butoxycarbonylamino)propan-2-ols.

Protocol:

  • To a solution of the desired phenol (1.2 equiv) in a suitable solvent (e.g., dichloromethane), add bismuth(III) triflate (0.05 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of this compound (1.0 equiv) in the same solvent dropwise.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the ring-opening reactions of a structurally similar epoxide, highlighting the efficiency of these protocols.

Table 1: Summary of Quantitative Data for Ring-Opening Reactions.

NucleophileCatalyst/ConditionsProductYield (%)Reference
p-ToluidineMicrowave, Nitromethanetert-Butyl ((2R)-2-hydroxy-3-(p-tolylamino)propyl)carbamate90[2]
4-FluoroanilineMicrowave, Nitromethanetert-Butyl ((2R)-3-((4-fluorophenyl)amino)-2-hydroxypropyl)carbamate85[2]
Sodium AzideNH4Cl, MeOH/H2O, Refluxtert-Butyl ((2R)-3-azido-2-hydroxypropyl)carbamateHigh (qualitative)General Protocol
ThiophenolWater, 60 °Ctert-Butyl ((2R)-2-hydroxy-3-(phenylthio)propyl)carbamateHigh (qualitative)[4]
PhenolBi(OTf)3, CH2Cl2, rttert-Butyl ((2R)-2-hydroxy-3-phenoxypropyl)carbamateHigh (qualitative)General Protocol

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Conclusion

The ring-opening reactions of this compound provide a powerful and versatile strategy for the asymmetric synthesis of a diverse range of valuable chiral building blocks. The protocols outlined in this document offer efficient and practical methods for accessing these compounds, which are of significant interest to researchers in organic synthesis and drug development. The choice of nucleophile and reaction conditions allows for the tailored synthesis of specific target molecules with high regioselectivity and stereocontrol.

References

Application Notes and Protocols: Reaction of (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate is a versatile chiral building block extensively utilized in organic synthesis and medicinal chemistry. Its strained oxirane ring is susceptible to nucleophilic attack, leading to the regioselective formation of chiral β-amino alcohols. This ring-opening reaction is a cornerstone for the synthesis of a wide array of biologically active molecules and pharmaceutical intermediates. The inherent chirality of the starting material allows for the stereocontrolled introduction of new functionalities, making it a valuable tool in asymmetric synthesis.

The tert-butyloxycarbonyl (Boc) protecting group on the amine ensures its stability during the ring-opening reaction and can be readily removed under acidic conditions, providing a primary amine for further functionalization. The resulting β-amino alcohols are key structural motifs in numerous therapeutic agents, including antiviral, antibacterial, and anticancer drugs. Notably, derivatives of these β-amino alcohols have been identified as inhibitors of the Toll-like Receptor 4 (TLR4) signaling pathway, a critical mediator of the innate immune response, highlighting their potential in the development of novel anti-inflammatory and immunomodulatory agents.[1][2][3]

This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles, including amines, thiols, and azides.

Reaction with Amine Nucleophiles

The reaction of this compound with amine nucleophiles is a widely employed method for the synthesis of chiral 1,2-diamino alcohol derivatives. The reaction typically proceeds via an SN2 mechanism, with the amine attacking the less sterically hindered carbon of the epoxide ring, resulting in the corresponding β-amino alcohol with high regioselectivity.[4] Reaction conditions can be varied, including conventional heating and microwave irradiation, to optimize yields and reaction times.

Quantitative Data for Reaction with Aromatic Amines

The following table summarizes the results for the microwave-assisted ring-opening of a sterically hindered N-Boc aminomethyl epoxide (a compound structurally similar to this compound) with various aromatic amines in nitromethane. This data provides valuable insights into the expected reactivity and yields for similar reactions with the target epoxide.

EntryAromatic AmineProductYield (%)
1p-toluidine3a95
2p-anisidine3b92
3p-fluoroaniline3c88
4p-chloroaniline3d85
5p-bromoaniline3e82
6aniline3f90
7m-toluidine3g93
8o-toluidine3h75
92,4-dimethylaniline3i70
104-nitroaniline3j41
114-aminobenzoic acid3k65
124-aminobenzonitrile3l78
132-aminopyridine3m55

Adapted from a study on a similar N-Boc aminomethyl epoxide.[5][6][7]

Experimental Protocol: Microwave-Assisted Aminolysis

Materials:

  • This compound

  • Substituted aromatic amine

  • Nitromethane (reagent grade)

  • Microwave reactor

  • Round-bottom flask

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • In a microwave-compatible reaction vessel, combine this compound (1.0 mmol) and the substituted aromatic amine (1.0 mmol).

  • Add nitromethane (5 mL) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant power of 300 W and a temperature of 80 °C for 20 minutes.[5]

  • After completion of the reaction (monitored by TLC), allow the vessel to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the desired β-amino alcohol.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reaction with Thiol Nucleophiles

The ring-opening of epoxides with thiols is an efficient method for the synthesis of β-hydroxy sulfides. These compounds are valuable intermediates in organic synthesis. The reaction is typically carried out under basic conditions, where the thiolate anion acts as the nucleophile.

Experimental Protocol: Thiolysis of Epoxides in Water

This protocol describes a general, environmentally friendly method for the thiolysis of epoxides in water without the need for a catalyst.[8]

Materials:

  • This compound

  • Thiophenol (or other thiol)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • To a stirred suspension of this compound (1 mmol) in water (5 mL) in a round-bottom flask, add the thiol (1.2 mmol).

  • Heat the reaction mixture at 80-90 °C.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure β-hydroxy sulfide.

Reaction with Azide Nucleophiles

The reaction with sodium azide provides a straightforward route to chiral β-azido alcohols. These compounds are versatile intermediates that can be readily reduced to the corresponding primary amines or used in click chemistry reactions. The ring-opening is highly regioselective, with the azide ion attacking the less substituted carbon of the epoxide.[5]

Experimental Protocol: Synthesis of (R)-tert-Butyl (1-azido-3-hydroxypropan-2-yl)carbamate

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Methanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • Dissolve this compound (1.0 g, 5.77 mmol) in a mixture of methanol (20 mL) and water (5 mL) in a round-bottom flask.

  • Add sodium azide (0.75 g, 11.5 mmol) and ammonium chloride (0.62 g, 11.5 mmol) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired β-azido alcohol.

Visualizations

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Reactants (this compound, Nucleophile) D Reaction Vessel A->D B Solvent B->D C Catalyst (optional) C->D E Heating / Stirring (Conventional or Microwave) D->E F Reaction Monitoring (TLC) E->F G Quenching F->G H Extraction G->H I Drying H->I J Solvent Removal I->J K Column Chromatography J->K L Characterization (NMR, MS) K->L

Caption: General workflow for the nucleophilic ring-opening of this compound.

TLR4 Signaling Pathway Inhibition

TLR4_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus LPS LPS MD2 MD2 LPS->MD2 Binding TLR4 TLR4 MD2->TLR4 Binding MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_I NF-κB/IκB IKK->NFkB_I NFkB NF-κB (active) NFkB_I->NFkB Activation Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes Beta_Amino_Alcohol β-Amino Alcohol Derivative Beta_Amino_Alcohol->TLR4 Inhibits Binding

Caption: Inhibition of the TLR4 signaling pathway by β-amino alcohol derivatives.[1][9][10][11]

Conclusion

The reaction of this compound with a diverse range of nucleophiles provides a robust and stereoselective method for the synthesis of valuable chiral β-amino alcohols and their derivatives. These compounds serve as critical intermediates in the development of new pharmaceuticals, particularly as potential modulators of the TLR4 signaling pathway. The protocols and data presented herein offer a foundation for researchers to explore and optimize these reactions for their specific drug discovery and development needs.

References

Application Notes and Protocols for the Utilization of (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate is a versatile chiral building block of significant utility in drug discovery and development. Its key structural features—a reactive (R)-configured epoxide ring and a Boc-protected amine—make it an ideal starting material for the stereoselective synthesis of a variety of complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chiral β-amino alcohols, which are crucial structural motifs in numerous therapeutic agents, including protease inhibitors and other peptidic or non-peptidic drug candidates.

Introduction

Chirality plays a pivotal role in the efficacy and safety of many pharmaceuticals. The ability to introduce specific stereocenters into a drug molecule is a cornerstone of modern medicinal chemistry. This compound serves as a valuable C3 chiral synthon, enabling the diastereoselective and regioselective introduction of a protected amino alcohol functionality. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, providing a primary amine for further functionalization. The epoxide ring is susceptible to nucleophilic attack, allowing for the facile construction of carbon-carbon and carbon-heteroatom bonds.

This document outlines the primary applications of this compound in the synthesis of key drug intermediates and provides detailed protocols for its use.

Key Applications in Drug Discovery

The principal application of this compound is in the synthesis of chiral 1-amino-3-substituted-2-propanol derivatives. These structures are core components of hydroxyethylamine and hydroxyethylene isosteres, which are widely used as transition-state mimics in protease inhibitors.

Key therapeutic areas include:

  • Antiviral Agents: As a key component in the synthesis of HIV protease inhibitors like Atazanavir and other antiviral compounds.[1][2]

  • Neurodegenerative Diseases: In the development of β-secretase (BACE1) inhibitors for the treatment of Alzheimer's disease.

  • Oncology: As a building block for the synthesis of various kinase inhibitors and other anti-cancer agents.

The general synthetic strategy involves the regioselective ring-opening of the epoxide with a suitable nucleophile, as depicted in the workflow below.

G A (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate C Regioselective Ring-Opening A->C B Nucleophile (R-Nu) B->C D Chiral β-Amino Alcohol Intermediate C->D E Boc Deprotection D->E F Primary Amine E->F G Further Functionalization (e.g., Peptide Coupling) F->G H Bioactive Molecule (e.g., Protease Inhibitor) G->H

Figure 1. General workflow for the utilization of this compound.

Experimental Protocols & Data

The following section provides detailed protocols for the regioselective ring-opening of this compound with various nucleophiles. The quantitative data for these reactions are summarized in Table 1.

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used where specified.

  • Reactions should be monitored by thin-layer chromatography (TLC) to determine completion.

  • Product purification is typically achieved by column chromatography on silica gel.

Data Presentation
Nucleophile (Nu-H)ProductReaction ConditionsSolventTime (h)Yield (%)Reference
Benzylamine(R)-tert-butyl (3-(benzylamino)-2-hydroxypropyl)carbamate1.2 equiv. Benzylamine, rtIsopropanol1292Adapted from[3]
Sodium Azide(R)-tert-butyl (3-azido-2-hydroxypropyl)carbamate1.5 equiv. NaN₃, NH₄Cl, 80 °CMethanol/H₂O695Adapted from[4]
Thiophenol(R)-tert-butyl (2-hydroxy-3-(phenylthio)propyl)carbamate1.1 equiv. Thiophenol, K₂CO₃, rtAcetonitrile488Generalized Protocol

Table 1. Summary of quantitative data for the ring-opening of this compound.

Detailed Experimental Protocols

This protocol describes the ring-opening of the epoxide with an amine nucleophile.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Isopropanol (IPA)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 g, 5.77 mmol) in isopropanol (20 mL) is added benzylamine (0.75 g, 6.92 mmol).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to afford the title compound as a white solid.

G A Start: (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate + Benzylamine B Stir in Isopropanol at room temperature for 12 hours A->B C Solvent Removal (Rotary Evaporation) B->C D Purification: Flash Column Chromatography C->D E Product: (R)-tert-butyl (3-(benzylamino)-2-hydroxypropyl)carbamate D->E

Figure 2. Workflow for the synthesis of a chiral β-amino alcohol.

This protocol details the ring-opening with an azide nucleophile, a common precursor for the introduction of an amine group.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Ammonium chloride (NH₄Cl) (1.5 eq)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • This compound (1.0 g, 5.77 mmol) is dissolved in a mixture of methanol (15 mL) and water (3 mL).

  • Sodium azide (0.56 g, 8.66 mmol) and ammonium chloride (0.46 g, 8.66 mmol) are added to the solution.

  • The reaction mixture is heated to 80 °C and stirred for 6 hours.

  • After cooling to room temperature, the methanol is removed under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the product.

This protocol describes the removal of the Boc protecting group to liberate the primary amine.

Materials:

  • Boc-protected amino alcohol (from Protocol 1 or 2) (1.0 eq)

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • The Boc-protected amino alcohol (1.0 mmol) is dissolved in 4 M HCl in 1,4-dioxane (5 mL).

  • The solution is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure.

  • The residue is triturated with diethyl ether to afford the hydrochloride salt of the primary amine as a solid, which can be used in subsequent steps without further purification.

G cluster_0 Synthetic Utility A (R)-Epoxide B Nucleophilic Ring-Opening A->B C Chiral β-Amino Alcohol B->C D Boc Deprotection (Acidic Conditions) C->D E Amine for Further Synthesis D->E

Figure 3. Logical relationship in the synthetic application.

Safety and Handling

  • This compound is an irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme caution in a well-ventilated fume hood.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This compound is a highly valuable and versatile chiral building block for drug discovery. The protocols and data presented herein provide a foundation for its effective use in the synthesis of complex chiral molecules, particularly the β-amino alcohol cores of protease inhibitors and other important therapeutic agents. Its predictable reactivity and the stability of the Boc protecting group make it an essential tool for medicinal chemists.

References

Application of (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate, a versatile chiral building block, is a cornerstone in modern asymmetric synthesis. Its inherent chirality and the reactivity of the epoxide ring make it an invaluable starting material for the stereoselective synthesis of a wide array of complex molecules, particularly chiral amino alcohols and their derivatives, which are prevalent in many pharmaceuticals.[1] This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic transformations.

Overview of Applications

The primary application of this compound revolves around the regioselective nucleophilic ring-opening of its epoxide moiety. This reaction allows for the introduction of a variety of functional groups at the C3 position, leading to the formation of chiral 1-amino-2-hydroxypropyl derivatives with a high degree of stereochemical control. The tert-butoxycarbonyl (Boc) protecting group on the amine ensures its stability during these transformations and can be readily removed under acidic conditions.

Key application areas include:

  • Synthesis of Chiral β-Amino Alcohols: These are crucial intermediates in the synthesis of numerous pharmaceuticals, including β-blockers, antiviral agents, and other bioactive molecules.

  • Preparation of Chiral Aziridines: These three-membered nitrogen-containing heterocycles are valuable synthetic intermediates for more complex chiral structures.[1]

  • Pharmaceutical Development: Derivatives of this compound are explored for their potential therapeutic applications, including antimicrobial properties.[1]

  • Polymer-Supported Synthesis: The carbamate can be immobilized on solid supports, facilitating multi-step syntheses and simplifying purification processes.[1]

Key Synthetic Transformations and Quantitative Data

The nucleophilic ring-opening of this compound can be achieved with a diverse range of nucleophiles, including phenols, anilines, and thiols. The regioselectivity of the attack predominantly occurs at the least substituted carbon (C3) of the epoxide ring, following an S(_N)2 mechanism.

Below is a summary of representative transformations with corresponding quantitative data:

NucleophileProductCatalyst/ConditionsYield (%)Enantiomeric Excess (ee) (%)Reference
1-Naphtholtert-Butyl ((S)-2-hydroxy-3-(naphthalen-1-yloxy)propyl)carbamateKOH (aq)77>98[Maejo International Journal of Science and Technology]
4-Methoxyphenoltert-Butyl ((S)-2-hydroxy-3-(4-methoxyphenoxy)propyl)carbamateKOH (aq)84>98[Maejo International Journal of Science and Technology]
Anilinetert-Butyl ((S)-3-(phenylamino)-2-hydroxypropyl)carbamateIndium TribromideModerate to ExcellentHigh[A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides]
Aromatic AminesChiral β-Amino AlcoholsHeteropoly Acid in WaterModerate to ExcellentHigh[A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides]
Racemic Ethynyl EpoxidesChiral Amino Alcohols(R)-DTBM-MeO-BIPHEP (ligand) with Copper catalystHighup to 94[A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides]

Experimental Protocols

General Procedure for the Synthesis of Chiral N-Boc-1-amino-3-aryloxy-2-propanols

This protocol describes the synthesis of chiral β-amino alcohol precursors, which are key intermediates for β-blockers like (S)-Propranolol.

experimental_workflow_1 reagents Reactants: This compound 1-Naphthol Aqueous KOH reaction Reaction: Stir at room temperature overnight reagents->reaction 1. workup Work-up: Neutralize with 2N HCl Extract with Ethyl Acetate reaction->workup 2. purification Purification: Column Chromatography (Ethyl acetate-hexane gradient) workup->purification 3. product Product: tert-Butyl ((S)-2-hydroxy-3-(naphthalen-1-yloxy)propyl)carbamate purification->product 4.

General workflow for aryloxy-propanolamine synthesis.

Materials:

  • This compound

  • 1-Naphthol

  • Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl, 2N)

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a stirred solution of 1-naphthol (1.0 eq) in a suitable solvent, add a solution of potassium hydroxide (1.1 eq) in water.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with 2N HCl at 0 °C.

  • Extract the resulting mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate-hexane (3% - 30%) to afford tert-butyl ((S)-2-hydroxy-3-(naphthalen-1-yloxy)propyl)carbamate.

Deprotection of the Boc Group to Yield the Chiral Amino Alcohol

The Boc protecting group can be readily removed to yield the free amine, which can then be used in subsequent synthetic steps.

experimental_workflow_2 start N-Boc Protected Amino Alcohol reaction Reaction: Treat with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) start->reaction workup Work-up: Evaporate solvent and excess TFA reaction->workup product Product: Chiral Amino Alcohol (as trifluoroacetate salt) workup->product

Boc deprotection workflow.

Materials:

  • N-Boc protected chiral amino alcohol (from Protocol 3.1)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected amino alcohol in dichloromethane.

  • Add an excess of trifluoroacetic acid to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure to obtain the corresponding amino alcohol as its trifluoroacetate salt.

Signaling Pathways and Logical Relationships

The asymmetric synthesis of chiral β-amino alcohols from this compound is a key pathway to many biologically active molecules. The following diagram illustrates the logical relationship in the synthesis of a generic β-blocker.

signaling_pathway cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_final Final Product Synthesis A (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate C N-Boc Protected Chiral 1-Aryloxy-3-amino-2-propanol A->C B Phenolic Nucleophile (e.g., 1-Naphthol) B->C D Boc Deprotection C->D Acidic Conditions E N-Alkylation (e.g., with Isopropyl group) D->E F Chiral β-Blocker (e.g., (S)-Propranolol) E->F

Synthetic pathway to a chiral β-blocker.

This pathway highlights the central role of the ring-opening reaction to form the key chiral intermediate. Subsequent functional group manipulations, such as deprotection and N-alkylation, lead to the final target molecule, preserving the stereochemistry established in the initial step.

Conclusion

This compound is a highly effective and versatile chiral synthon for the asymmetric synthesis of a wide range of valuable molecules. The protocols and data presented herein provide a foundation for researchers to utilize this building block in their synthetic endeavors, particularly in the field of drug discovery and development. The straightforward and high-yielding nature of its reactions, coupled with the high enantiomeric purity of the products, underscores its importance in modern organic chemistry.

References

Application Notes and Protocols: (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate as a Key Intermediate for Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate is a valuable and versatile chiral building block in the synthesis of numerous pharmaceutical compounds. Its unique structure, featuring a reactive epoxide ring and a Boc-protected amine, makes it an ideal starting material for the asymmetric synthesis of complex molecules. This document provides detailed application notes and protocols for the use of this compound as a key intermediate in the synthesis of potent antiviral agents, with a specific focus on the synthesis of HIV-1 protease inhibitors like Darunavir.

Introduction: The Role of Chiral Epoxides in Antiviral Drug Synthesis

Chiral epoxides are critical intermediates in the pharmaceutical industry, enabling the stereoselective synthesis of a wide range of active pharmaceutical ingredients (APIs). The epoxide moiety serves as a versatile electrophile, susceptible to nucleophilic attack, which allows for the introduction of various functional groups with precise stereochemical control. The tert-butyloxycarbonyl (Boc) protecting group on the amine ensures its stability during synthetic transformations and allows for its deprotection under specific conditions.

This compound, in particular, has been instrumental in the development of HIV-1 protease inhibitors. These antiviral drugs are a cornerstone of highly active antiretroviral therapy (HAART) and function by preventing the cleavage of viral polyproteins, a crucial step in the HIV life cycle.

Application: Synthesis of Darunavir Intermediate

Darunavir is a second-generation HIV-1 protease inhibitor with high potency against both wild-type and multi-drug resistant strains of the virus. A key step in the synthesis of Darunavir and its analogs involves the regioselective ring-opening of a chiral epoxide intermediate with an appropriate amine. This compound serves as a direct precursor to a crucial intermediate in the synthesis of Darunavir.

Experimental Workflow: Synthesis of Darunavir Intermediate

The following diagram outlines the synthetic workflow for the preparation of a key intermediate for Darunavir, starting from this compound.

G cluster_0 Synthesis of Darunavir Intermediate A (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate C Ring-Opening Reaction (Ethanol, 85°C, 3h) A->C B Isobutylamine B->C D (2S,3R)-tert-butyl (3-hydroxy-4-(isobutylamino)- 1-phenylbutan-2-yl)carbamate (Darunavir Intermediate) C->D

Caption: Synthetic workflow for the Darunavir intermediate.

Experimental Protocol: Synthesis of (2S,3R)-tert-butyl (3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate

This protocol details the nucleophilic ring-opening of a chiral epoxide with isobutylamine to yield a key intermediate for Darunavir synthesis.

Materials:

  • tert-Butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate (structurally similar to the title compound, protocol is transferable)

  • Isobutylamine

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Nitrogen inlet

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add tert-butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate (1.0 equivalent) and anhydrous ethanol.

  • Add isobutylamine (1.0 equivalent) to the solution.

  • Heat the reaction mixture to 85 °C and maintain for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the crude mixture in vacuo using a rotary evaporator.

  • Purify the residue by column chromatography on silica gel using an ethyl acetate/hexane eluent system to afford the desired product, (2S,3R)-tert-butyl (3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate.

Quantitative Data

The following table summarizes the yield for the synthesis of the Darunavir intermediate.

ProductStarting MaterialReagentSolventTemperatureTime (h)Yield (%)Reference
(2S,3R)-tert-butyl (3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamatetert-Butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamateIsobutylamineEthanol85 °C382.6[1]

Mechanism of Action: Inhibition of HIV-1 Protease

HIV-1 protease is an aspartic protease that plays a critical role in the viral life cycle by cleaving the Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes.[2] This process is essential for the formation of infectious virions. Protease inhibitors, such as Darunavir, are designed to mimic the transition state of the natural substrate of the HIV-1 protease. They bind to the active site of the enzyme with high affinity, thereby competitively inhibiting its function and preventing the maturation of new virus particles.[3][4]

Signaling Pathway: HIV-1 Gag-Pol Polyprotein Processing

The following diagram illustrates the cleavage of the HIV-1 Gag-Pol polyprotein by HIV-1 protease and the inhibitory action of protease inhibitors.

G cluster_1 HIV-1 Maturation Pathway cluster_2 Inhibition by Protease Inhibitors GagPol Gag-Pol Polyprotein HIVProtease HIV-1 Protease GagPol->HIVProtease Cleavage MatureProteins Mature Viral Proteins (e.g., Capsid, Nucleocapsid, Reverse Transcriptase) HIVProtease->MatureProteins Produces Inhibition Inhibition HIVProtease->Inhibition VirionAssembly Infectious Virion Assembly MatureProteins->VirionAssembly Leads to ProteaseInhibitor Protease Inhibitor (e.g., Darunavir) ProteaseInhibitor->Inhibition InactiveProtease Inactive HIV-1 Protease InactiveProtease->GagPol Blocks Cleavage Inhibition->InactiveProtease

Caption: Inhibition of HIV-1 Gag-Pol polyprotein processing by protease inhibitors.

Antiviral Efficacy of Darunavir

The efficacy of Darunavir has been extensively evaluated in vitro against both wild-type and protease inhibitor-resistant strains of HIV-1. The following table summarizes key antiviral activity data.

ParameterVirus StrainCell LineValue (nM)Reference
EC50 Wild-type HIV-1Various1 - 5[5]
EC50 PI-resistant HIV-1Various< 10 for most isolates[5]
IC50 Wild-type HIV-1 Protease-2.0[6]
Ki Wild-type HIV-1 Protease-~0.010[6]

EC50: 50% effective concentration required to inhibit viral replication in cell culture. IC50: 50% inhibitory concentration required to inhibit the activity of the isolated enzyme. Ki: Inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme.

Conclusion

This compound is a cornerstone chiral intermediate for the synthesis of advanced antiviral agents, most notably the HIV-1 protease inhibitor Darunavir. The protocols and data presented herein underscore its importance and provide a practical guide for its application in a research and development setting. The high efficiency of the epoxide ring-opening reaction and the potent antiviral activity of the resulting compounds highlight the value of this intermediate in the ongoing development of novel antiviral therapies.

References

Experimental procedure for Boc protection using (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of introduction, stability under a wide range of reaction conditions, and facile cleavage under mild acidic conditions.[1][2][3] This document provides detailed application notes and experimental protocols for the Boc protection of amines using di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride. The target molecule, (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate, serves as an example of a chiral building block containing a Boc-protected amine, which is valuable in asymmetric synthesis.[4]

Core Principles of Boc Protection

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate in the presence of a base.[1][5][6] The resulting carbamate effectively masks the nucleophilicity and basicity of the amine, allowing for subsequent chemical transformations on other parts of the molecule that would otherwise be incompatible with a free amine.[1] A key advantage of the Boc group is its orthogonality to other common protecting groups. For instance, it is stable under the basic conditions used to cleave the Fmoc group and resistant to the catalytic hydrogenation conditions used to remove the Cbz group.[1]

The reaction mechanism involves the nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the Boc anhydride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide.[1] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[2]

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Primary Amine

This protocol describes a standard and widely applicable method for the Boc protection of a broad range of primary amines.

Materials:

  • Primary amine (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • Triethylamine (Et₃N) (1.1 equiv) or other suitable base (see Table 1)

  • Dichloromethane (DCM) or other suitable solvent (see Table 1)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath (optional)

Procedure:

  • Dissolution: Dissolve the primary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1–0.5 M in a round-bottom flask.[1]

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature. For temperature-sensitive reactions, the mixture can be cooled in an ice bath.[1][2]

  • Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution.[1]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[2]

  • Workup: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[2]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate it under reduced pressure. If necessary, the crude product can be purified by column chromatography.[2]

Protocol 2: Catalyst-Free Boc Protection in Water

This environmentally friendly protocol is effective for a variety of amines and avoids the use of organic bases.

Materials:

  • Amine (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.2 equiv)

  • Water-acetone mixture (e.g., 9.5:0.5 v/v)[7]

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Suspension: Suspend the amine substrate in a mixture of water and acetone in a round-bottom flask.[2][7]

  • Addition of Boc Anhydride: Add the di-tert-butyl dicarbonate to the suspension.

  • Reaction: Stir the reaction mixture vigorously at room temperature. These reactions are often complete within a short period (8-12 minutes).[7]

  • Monitoring: Monitor the reaction by TLC.

  • Isolation: Upon completion, if the product precipitates, it can be collected by filtration, washed with cold water, and dried.[2] Alternatively, the product can be extracted with an organic solvent, dried, and concentrated.

Data Presentation

The following table summarizes various reaction conditions for the Boc protection of amines.

Amine SubstrateBaseSolventCatalystTimeYield (%)Reference
Aniline-DCMAmberlite-IR 1203 min95[8]
Aniline-Solvent-freeAmberlite-IR 1201 min~100[8]
Various Amines-WaterNone8-12 min90-98[7]
2-Amino-1-(4-bromophenyl)ethan-1-oneTriethylamineDioxane/Water-Overnight~100[6]
Aliphatic/Aromatic AminesTriethylamineDCM-1-12 hHigh[2]
Structurally Diverse AminesIodineSolvent-freeIodineAmbientHigh[5]
Various Amines-1,1,1,3,3,3-hexafluoroisopropanol (HFIP)HFIP-High[5]

Mandatory Visualization

Boc_Protection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve Amine in Solvent start->dissolve add_base Add Base (e.g., Et3N) dissolve->add_base cool Cool to 0°C (Optional) add_base->cool add_boc Add (Boc)2O cool->add_boc stir Stir at Room Temp (1-12h) add_boc->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify end End (Pure Product) purify->end

Caption: Experimental workflow for the Boc protection of an amine.

Application of this compound

This compound is a valuable chiral building block in organic synthesis. The presence of the chiral epoxide ring and the Boc-protected amine allows for a variety of stereoselective transformations.[4] It can be used in the synthesis of chiral alcohols through nucleophilic ring-opening of the epoxide.[4] It also serves as a precursor for the synthesis of chiral aziridines, which are important intermediates in the preparation of more complex chiral molecules.[4] The Boc protecting group in this molecule allows for reactions at the epoxide moiety without interference from the amine. Subsequently, the Boc group can be removed under acidic conditions to reveal the free amine for further functionalization.[3][4]

References

Application Notes and Protocols for Polymer-Supported Synthesis with (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (R)-tert-butyl (oxiran-2-ylmethyl)carbamate in polymer-supported synthesis. This chiral building block is a valuable tool for the solid-phase synthesis of enantiomerically enriched vicinal amino alcohols, which are key structural motifs in many pharmaceutical agents, including beta-blockers.

Introduction

This compound is a versatile bifunctional molecule featuring a reactive epoxide ring and a Boc-protected amine.[1] The inherent chirality of the epoxide makes it an excellent starting material for asymmetric synthesis.[1] By immobilizing this compound on a solid support, multi-step syntheses can be performed with simplified purification, as excess reagents and by-products are removed by simple filtration.[1] The Boc protecting group is stable under various reaction conditions and can be readily removed at the end of the synthesis using acidic conditions.

The primary application of polymer-supported this compound is the synthesis of chiral β-amino alcohols through the nucleophilic ring-opening of the immobilized epoxide. This strategy offers a streamlined approach to creating libraries of chiral compounds for drug discovery and development.

Key Applications

  • Solid-Phase Synthesis of Chiral β-Amino Alcohols: The immobilized epoxide can be reacted with a variety of nucleophiles, such as primary and secondary amines, to generate a diverse library of chiral β-amino alcohols.

  • Synthesis of Chiral Ligands: The resulting polymer-bound amino alcohols can themselves be used as chiral ligands in asymmetric catalysis.

  • Development of Pharmaceutical Intermediates: This methodology is particularly useful for the synthesis of precursors to bioactive molecules, such as the beta-blocker (S)-propranolol.[2][3]

Experimental Protocols

This section details the three main stages of the polymer-supported synthesis: immobilization of the chiral epoxide, nucleophilic ring-opening, and cleavage of the final product from the solid support.

Immobilization of this compound on Merrifield Resin

The most common method for attaching a molecule with a protected amino group to a chloromethylated polystyrene resin (Merrifield resin) is via the cesium salt of the corresponding acid. While this compound does not have a carboxylic acid, a plausible strategy involves a two-step process: first, ring-opening the epoxide with a suitable linker containing a carboxylate, and then attaching the linker to the resin. However, a more direct approach, though potentially less efficient, involves the direct displacement of the chloride on the Merrifield resin by the carbamate nitrogen. For the purpose of these notes, we will outline a more established and reliable method analogous to attaching a Boc-protected amino acid. This involves the generation of a carboxylate from the epoxide, which can then be attached to the resin.

Protocol 3.1.1: Preparation of the Carboxylate and Attachment to Merrifield Resin

This protocol is based on the well-established cesium salt method for attaching Boc-amino acids to Merrifield resin.[4][5][6]

Materials:

  • This compound

  • Merrifield resin (chloromethylated polystyrene, 1% DVB, 1.0-2.0 mmol Cl/g)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Glycolic acid tert-butyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Cesium carbonate (Cs₂CO₃)

  • Deionized water

Procedure:

  • Synthesis of the Carboxylic Acid Linker:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend sodium hydride (1.2 eq.) in anhydrous THF.

    • To this suspension, add a solution of glycolic acid tert-butyl ester (1.0 eq.) in anhydrous THF dropwise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of this compound (1.1 eq.) in anhydrous THF and stir the reaction mixture at 50 °C for 12 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting ether by column chromatography.

    • To deprotect the tert-butyl ester, dissolve the purified product in a 1:1 mixture of TFA and DCM and stir at room temperature for 2 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield the carboxylic acid linker.

  • Formation of the Cesium Salt:

    • Dissolve the carboxylic acid linker (1.0 eq.) in methanol (5 mL/mmol) and add deionized water (0.5 mL/mmol).

    • Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.

    • Evaporate the mixture to dryness.

    • Add DMF (2.5 mL/mmol) and evaporate to dryness at 45 °C. Repeat this step once more to ensure the salt is anhydrous.[4][5][6]

  • Attachment to Merrifield Resin:

    • Swell the Merrifield resin in DMF (6-8 mL/g of resin) for 1 hour in a round-bottom flask equipped with a mechanical shaker.[4][5]

    • Add the dry cesium salt of the carboxylic acid linker (1.0 eq. based on the resin's chlorine substitution) to the swollen resin.

    • Shake the mixture at 50 °C for 24 hours.[4][5]

    • Filter the resin and wash it thoroughly with DMF (3x), 50% aqueous DMF (3x), 50% aqueous methanol (3x), and finally methanol (3x).

    • Dry the resin in vacuo to a constant weight.

Determination of Loading Capacity:

The loading capacity of the resin can be determined by cleaving the Boc group and quantifying the resulting free amine using the picric acid method or by cleaving the entire molecule and quantifying by UV-Vis spectroscopy if a UV-active nucleophile is used in the next step. A typical loading capacity for this type of attachment is in the range of 0.5-1.0 mmol/g.

Nucleophilic Ring-Opening of the Immobilized Epoxide

This step involves the reaction of the polymer-bound epoxide with a nucleophile, typically an amine, to generate the desired β-amino alcohol.

Protocol 3.2.1: Synthesis of a Polymer-Supported Chiral β-Amino Alcohol

Materials:

  • Immobilized this compound resin from Protocol 3.1.1

  • Nucleophile (e.g., isopropylamine for the synthesis of a propranolol precursor)

  • Solvent (e.g., isopropanol, DMF, or a mixture)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the resin in the chosen reaction solvent (e.g., a 1:1 mixture of DMF and isopropanol, 10 mL/g of resin) for 1 hour.

  • Add a solution of the amine nucleophile (5-10 equivalents relative to the resin loading) in the reaction solvent.

  • Heat the reaction mixture at 80 °C for 24-48 hours with gentle agitation.

  • Monitor the reaction progress by taking a small sample of the resin, washing it thoroughly, cleaving the product, and analyzing by LC-MS.

  • Once the reaction is complete, filter the resin and wash it sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin in vacuo.

Cleavage of the Product from the Solid Support

The final step is the cleavage of the Boc-protected β-amino alcohol from the polymer support. This is typically achieved under strong acidic conditions.

Protocol 3.3.1: Acidic Cleavage of the Polymer-Bound Product

Materials:

  • Polymer-bound β-amino alcohol from Protocol 3.2.1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., triisopropylsilane, 1-2%)

  • Cold diethyl ether

Procedure:

  • Swell the resin in DCM (10 mL/g of resin) for 30 minutes in a reaction vessel.

  • Drain the DCM and add a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane. A common mixture is TFA/DCM (1:1).[7]

  • Agitate the mixture at room temperature for 1-2 hours.[7]

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA/DCM (2x) and combine the filtrates.

  • Concentrate the combined filtrates under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether.

  • Dry the product under vacuum.

  • Purify the crude product by an appropriate method, such as preparative HPLC or crystallization.

Data Presentation

The following tables summarize expected quantitative data for the polymer-supported synthesis of a representative chiral β-amino alcohol, (S)-1-(isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol ((S)-propranolol), using 1-naphthol as the nucleophile in a modified procedure.

Table 1: Loading of this compound onto Merrifield Resin

Resin TypeAttachment MethodLoading Capacity (mmol/g)
Merrifield (1% DVB, 1.5 mmol/g Cl)Cesium Salt of Carboxylate Linker0.8 - 1.2

Table 2: Synthesis and Cleavage of (S)-Propranolol Precursor

NucleophileReaction ConditionsYield (%)Enantiomeric Excess (ee, %)
1-NaphtholNaH, DMF, 60°C, 24h75 - 85>98
IsopropylamineIsopropanol, 80°C, 48h80 - 90>98

Yields are calculated based on the initial loading of the resin. Enantiomeric excess is determined by chiral HPLC analysis of the cleaved product.

Visualizations

Workflow for Polymer-Supported Synthesis of Chiral β-Amino Alcohols

G cluster_0 Immobilization cluster_1 On-Resin Synthesis cluster_2 Cleavage & Purification A (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate C Immobilized Epoxide A->C Attachment via Linker/Cesium Salt B Merrifield Resin B->C E Polymer-Bound β-Amino Alcohol C->E Nucleophilic Ring-Opening D Nucleophile (e.g., R₂NH) D->E F Acidic Cleavage (e.g., TFA) E->F G Chiral β-Amino Alcohol (Final Product) F->G H Purification G->H

Caption: General workflow for the solid-phase synthesis of chiral β-amino alcohols.

Signaling Pathway Analogy: Chiral Induction

G Start Chiral Precursor (Immobilized Epoxide) Event Nucleophilic Attack Start->Event Stereospecific Reaction Outcome1 (S)-β-Amino Alcohol Event->Outcome1 Favored Pathway Outcome2 (R)-β-Amino Alcohol (Minor Product) Event->Outcome2 Disfavored Pathway

Caption: Stereochemical outcome of the nucleophilic ring-opening reaction.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the purification of (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Purified Product 1. Incomplete Reaction: The synthesis was not carried to completion, leaving significant amounts of starting material. 2. Product Loss During Work-up: The product may have been partially lost during aqueous extraction steps if the pH was not optimal or if emulsions formed. The Boc protecting group is sensitive to strong acids.[1] 3. Co-elution with Impurities: The chosen chromatography solvent system may not be adequate to separate the product from a closely eluting impurity.1. Monitor Reaction: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress and ensure the consumption of starting materials before beginning the work-up and purification. 2. Optimize Work-up: Ensure phase separation is clean during extractions. Avoid prolonged exposure to acidic conditions to prevent cleavage of the Boc group.[1] 3. Optimize Mobile Phase: Perform TLC analysis with various solvent systems (e.g., different ratios of hexanes/ethyl acetate) to find a system that provides better separation (larger ΔRf) between the product and impurities.
Product is Impure After Column Chromatography 1. Column Overload: Too much crude material was loaded onto the silica gel column. 2. Incorrect Mobile Phase Polarity: The eluent may be too polar, causing all compounds to elute quickly with poor separation. 3. Column Cracking: The silica gel bed may have cracked due to running dry or improper packing, leading to channeling.1. Reduce Load: Use a higher ratio of silica gel to crude product. A general guideline is a 30:1 to 50:1 ratio of silica gel to crude material by weight.[2] 2. Decrease Polarity: Start with a less polar mobile phase and gradually increase the polarity (gradient elution) or use an optimized isocratic system with lower polarity.[2] 3. Repack Column: Ensure the column is packed uniformly without air bubbles and that the solvent level never drops below the top of the silica bed.[3]
Streaking of Spots on TLC Plate 1. Sample is Too Concentrated: The spotting solution is too concentrated, causing tailing. 2. Residual Base/Acid: The crude material may contain acidic or basic impurities that interact strongly with the silica gel.1. Dilute Sample: Dilute the sample before spotting it on the TLC plate. 2. Neutralize Crude Product: Ensure the crude product is properly neutralized during the work-up before purification. If the compound itself is basic (not the case here, but relevant for similar molecules), adding a small amount of triethylamine (~0.5%) to the mobile phase can help.[2]
Difficulty Removing Solvent from Final Product 1. Low-Melting Solid or Oil: The product may be a viscous oil or a low-melting solid, which can trap solvent. The physical form can range from a white/yellow solid to a liquid.[4] 2. High-Boiling Point Solvents: Solvents like DMF, DMSO, or even dichloromethane can be difficult to remove completely.1. Use High Vacuum: Use a high-vacuum pump (e.g., via a Schlenk line) to remove the final traces of solvent. Gentle heating can be applied, but care should be taken as the Boc group can be thermally sensitive at high temperatures.[1][2] 2. Choose Volatile Solvents: Whenever possible, use lower-boiling point solvents like ethyl acetate, hexanes, or diethyl ether for chromatography and extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound? A1: Flash column chromatography on silica gel is the most common and effective method for purifying this compound on a laboratory scale.[2][5] It is well-suited for removing both more polar impurities (such as the diol formed from epoxide ring-opening) and less polar impurities. If the crude product is obtained as a solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) may also be a viable option.

Q2: How can I monitor the progress of the column chromatography? A2: Thin-Layer Chromatography (TLC) is the primary method for monitoring the separation. Since the compound lacks a strong UV chromophore, visualization requires a chemical stain. Effective stains include potassium permanganate (KMnO₄) or p-anisaldehyde solution followed by gentle heating. By analyzing the fractions collected from the column, you can identify and combine those containing the pure product.

Q3: What are the common impurities I might encounter? A3: Common impurities include unreacted starting materials (e.g., (R)-epichlorohydrin, tert-butyl carbamate), the diol byproduct formed by the hydrolysis of the epoxide ring, and potentially oligomeric or polymeric materials. The starting materials are generally more polar or volatile, while the diol is significantly more polar than the desired epoxide product.

Q4: Is this compound stable during purification? A4: The compound is generally stable under standard chromatographic conditions. However, the epoxide ring is susceptible to ring-opening by nucleophiles, and the tert-butyl carbamate (Boc) group is labile under acidic conditions.[1] Therefore, it is crucial to avoid strong acids and nucleophilic reagents during work-up and purification. The compound should be stored in a dry environment at 2-8°C.[4]

Quantitative Data

The following table summarizes typical parameters for the purification of this compound and similar compounds by chromatography.

ParameterValue / ObservationRecommended Eluent SystemNotes
Product Rf ~0.1 - 0.3Hexanes/Ethyl Acetate (10:1 to 3:1 v/v)The optimal ratio depends on the specific impurity profile. A lower polarity (e.g., 10:1) will elute the product more slowly.[5]
Diol Impurity Rf < 0.1 (near baseline)Hexanes/Ethyl AcetateThe diol is much more polar and will have a significantly lower Rf value than the epoxide product.
Silica Gel to Crude Product Ratio 30:1 to 50:1 (w/w)N/AA higher ratio provides better separation but may lead to more product loss on the column.[2]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying the title compound. Optimization may be required based on the specific impurity profile.

  • TLC Analysis: First, analyze your crude product by TLC using different ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1, 2:1) to determine the optimal eluent system. The ideal system should give the product an Rf value of approximately 0.2-0.3.

  • Column Preparation:

    • Select a glass chromatography column of appropriate size.

    • Weigh out silica gel (230-400 mesh) corresponding to 30-50 times the weight of your crude material.[2]

    • Prepare a slurry of the silica gel in the initial, least polar mobile phase.

    • Pack the column by pouring the slurry in and allowing the silica to settle, tapping the column gently to ensure even packing. Use gentle air pressure to push the excess solvent through until the solvent level is just above the silica bed. Never let the column run dry.[3]

    • Add a thin layer (0.5 cm) of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to absorb completely onto the silica.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin eluting the column, collecting fractions in test tubes or vials.

    • Monitor the separation by collecting TLC spots from the eluting solvent.

  • Product Isolation:

    • Analyze the collected fractions by TLC using the appropriate stain.

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization (If Product is Solid)
  • Solvent Selection: In a small test tube, attempt to dissolve a small amount of the crude solid in a minimal amount of a hot solvent (e.g., ethyl acetate). The ideal solvent is one in which the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

The following diagrams illustrate key workflows for the purification process.

PurificationWorkflow cluster_start Start cluster_process Purification Process cluster_end End Crude Crude Product TLC Analyze Purity (TLC) Crude->TLC Column Flash Column Chromatography TLC->Column Product is an oil or TLC shows multiple spots Recrystallize Attempt Recrystallization TLC->Recrystallize Product is solid and appears mostly pure Combine Combine Pure Fractions Column->Combine CheckPurity Check Purity of Fractions/Crystals Recrystallize->CheckPurity CheckPurity->Column Impure SolventRemoval Solvent Removal CheckPurity->SolventRemoval Pure Combine->SolventRemoval FinalProduct Pure Product SolventRemoval->FinalProduct

Caption: Workflow for selecting and executing a purification method.

TroubleshootingTree Problem Problem: Final Product is Impure CheckTLC Review Post-Column TLC Fractions Problem->CheckTLC Cause1 Cause: Co-elution of Impurities CheckTLC->Cause1 Product and impurity spots overlap or are very close Cause2 Cause: Column Overload CheckTLC->Cause2 Broad, tailing bands for all compounds Cause3 Cause: Column Cracking CheckTLC->Cause3 Irregularly shaped spots; poor separation throughout Solution1 Solution: - Change mobile phase (less polar) - Use a shallower gradient Cause1->Solution1 Solution2 Solution: - Rerun with less material - Increase silica:crude ratio (e.g., 50:1) Cause2->Solution2 Solution3 Solution: - Repack column carefully - Keep column head wet at all times Cause3->Solution3

Caption: Troubleshooting logic for an impure product after chromatography.

References

Troubleshooting side reactions in (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The two primary synthetic routes are:

  • Route A: Boc protection of a suitable chiral amino alcohol precursor, such as (R)-3-amino-1,2-propanediol, followed by conversion of the diol to an epoxide.

  • Route B: Epoxidation of an N-Boc protected allylamine.[1]

Q2: What are the critical parameters to control during the Boc protection step?

A2: Key parameters for the Boc protection of the primary amine include the choice of base, solvent, and reaction temperature. The reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like sodium bicarbonate or triethylamine. The choice of solvent can influence the reaction rate, with alcoholic solvents sometimes enhancing the rate of Boc protection of amines.

Q3: What are the potential side reactions during this synthesis?

A3: The most common side reactions include:

  • Di-Boc Protection: Formation of a di-tert-butyl protected amine, especially if an excess of Boc₂O is used or if reaction conditions are not carefully controlled.

  • Oxazolidinone Formation: Intramolecular cyclization of the N-Boc protected intermediate can lead to the formation of a stable five-membered oxazolidinone ring. This can be promoted by certain reagents and conditions.

  • Epoxide Ring-Opening: The epoxide ring is susceptible to nucleophilic attack, which can be catalyzed by acidic or basic conditions, leading to the formation of diol or other ring-opened products.

  • Polymerization: If (R)-glycidol is used as a starting material, it has a tendency to polymerize.[2]

Q4: How can I purify the final product?

A4: Column chromatography on silica gel is a common method for purifying this compound from reaction impurities.[3] The choice of eluent system will depend on the polarity of the impurities. A typical system might be a gradient of ethyl acetate in hexanes.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of desired product Incomplete reaction during Boc protection or epoxidation.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding more reagent or adjusting the reaction temperature.
Formation of side products.Refer to the specific side reaction issues below for targeted troubleshooting.
Product loss during work-up and purification.Ensure proper phase separation during extractions. Use care when concentrating the product, as it may have some volatility. Optimize the chromatography conditions to ensure good separation and recovery.
Presence of a non-polar impurity by TLC Formation of di-Boc protected amine.Use a stoichiometric amount or a slight excess of the amine starting material relative to Boc₂O. Add Boc₂O portion-wise to the reaction mixture.
Presence of a polar impurity that is difficult to separate Formation of the corresponding diol from epoxide ring-opening.Ensure the reaction and work-up conditions are neutral or mildly basic to avoid acid-catalyzed ring opening. Use a non-aqueous workup if possible.
Unreacted amino alcohol starting material.Ensure complete Boc protection by monitoring with TLC. If necessary, use a slight excess of Boc₂O and a suitable base.
Product instability or decomposition Presence of acidic or basic impurities.Neutralize the reaction mixture carefully during work-up. Ensure all acidic or basic reagents are thoroughly removed.
The epoxide ring is inherently reactive.Store the purified product at a low temperature (2-8 °C) and under an inert atmosphere.[3]
Formation of an unexpected cyclic product Intramolecular cyclization to form an oxazolidinone.This can be favored in the presence of a base. If this is a major side product, consider alternative methods for epoxide formation that do not involve strongly basic conditions. For example, direct epoxidation of N-Boc allylamine with an oxidizing agent like m-CPBA.

Experimental Protocols

Protocol 1: Synthesis of this compound from (R)-3-Amino-1,2-propanediol (General Guideline)

Step 1: Boc Protection of (R)-3-Amino-1,2-propanediol

  • Dissolve (R)-3-amino-1,2-propanediol in a suitable solvent such as a mixture of dioxane and water.

  • Add a mild base, such as sodium bicarbonate or triethylamine (1.1-1.5 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Perform an aqueous work-up by extracting the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-tert-Butyl (1,2-dihydroxypropyl)carbamate.

Step 2: Conversion to Epoxide

  • The conversion of the diol to the epoxide can be achieved through a two-step process involving mesylation or tosylation of the primary alcohol followed by intramolecular cyclization with a base.

  • Mesylation/Tosylation: Dissolve the N-Boc protected diol in a suitable solvent like dichloromethane (DCM) and cool in an ice bath. Add a base such as triethylamine, followed by the dropwise addition of methanesulfonyl chloride or p-toluenesulfonyl chloride.

  • Cyclization: After the completion of the sulfonylation reaction, a base like sodium hydride or potassium tert-butoxide is added to promote the intramolecular Sₙ2 reaction to form the epoxide ring.

  • Work-up involves quenching the reaction with water and extracting the product into an organic solvent.

  • The crude product is then purified by column chromatography.

Protocol 2: Epoxidation of N-Boc-allylamine (General Guideline)
  • Dissolve N-Boc-allylamine in a suitable solvent, such as dichloromethane (DCM).

  • Add an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, quench the reaction with a reducing agent like sodium thiosulfate solution.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Synthesis_Pathway cluster_route_a Route A: From Amino Diol cluster_route_b Route B: From Allylamine A1 (R)-3-Amino-1,2-propanediol A2 (R)-tert-Butyl (1,2-dihydroxypropyl)carbamate A1->A2 Boc₂O, Base A3 (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate A2->A3 1. MsCl or TsCl, Base 2. Base (e.g., NaH) B1 Allylamine B2 N-Boc-allylamine B1->B2 Boc₂O, Base B3 (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate B2->B3 m-CPBA

Caption: Overview of the two primary synthetic routes to this compound.

Side_Reactions cluster_boc_protection Boc Protection Side Reactions cluster_cyclization Intramolecular Cyclization cluster_epoxide_opening Epoxide Ring-Opening Start_Boc Amino Alcohol Desired_Boc Mono-Boc Protected Amino Alcohol Start_Boc->Desired_Boc Boc₂O (1 eq), Base Side_DiBoc Di-Boc Protected Amine Start_Boc->Side_DiBoc Excess Boc₂O Intermediate N-Boc Amino Diol or Epoxide Desired_Product Desired Product Intermediate->Desired_Product Desired Reaction Path Side_Cyclization Oxazolidinone Intermediate->Side_Cyclization Base or Acid Catalysis Epoxide (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate Ring_Opened Diol Side Product Epoxide->Ring_Opened H₂O, Acid or Base

Caption: Common side reactions encountered during the synthesis.

Troubleshooting_Workflow Start Start Synthesis Reaction_Step Perform Reaction Step (Boc Protection or Epoxidation) Start->Reaction_Step TLC_Check Monitor by TLC Reaction_Step->TLC_Check Workup Work-up & Purification TLC_Check->Workup Reaction Complete Troubleshoot Troubleshoot Issue TLC_Check->Troubleshoot Issue Detected Final_Product Pure Product Workup->Final_Product Troubleshoot->Reaction_Step Adjust Conditions

Caption: A logical workflow for troubleshooting during the synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate. This valuable chiral building block is often synthesized via a two-step process involving the Hydrolytic Kinetic Resolution (HKR) of a racemic epoxide, followed by the protection of the resulting amine. This guide focuses on optimizing reaction conditions, troubleshooting common issues, and ensuring high yield and enantiopurity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare enantiomerically pure this compound?

A1: The most prevalent and efficient method involves a two-step sequence. First, a racemic mixture of a suitable epoxide, such as epichlorohydrin, undergoes Hydrolytic Kinetic Resolution (HKR) using a chiral catalyst, most commonly a Jacobsen's (salen)Co(III) complex. This selectively hydrolyzes one enantiomer, leaving the desired enantiomer of the epoxide unreacted and in high enantiomeric excess. The second step is the Boc-protection of the resulting chiral aminoglycidol.

Q2: What is Hydrolytic Kinetic Resolution (HKR)?

A2: Hydrolytic Kinetic Resolution is a method used to separate a racemic mixture of epoxides.[1] It employs a chiral catalyst to selectively catalyze the hydrolysis of one enantiomer of the epoxide, leaving the other, less reactive enantiomer unreacted. This allows for the isolation of the desired epoxide in high enantiomeric purity.[2]

Q3: Why is the Boc protecting group used?

A3: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. It is stable under a variety of reaction conditions but can be easily removed under mild acidic conditions.[3] This allows for further synthetic transformations on other parts of the molecule without affecting the amine functionality.[4]

Q4: Can racemization occur during the Boc protection step?

A4: Yes, racemization can be a concern during the Boc protection of chiral amines, especially under basic conditions or with prolonged reaction times.[5] It is crucial to use optimized conditions, such as sterically hindered bases or catalyst-free methods in water, to minimize the loss of stereochemical integrity.[5]

Q5: Is the Jacobsen's catalyst recoverable and reusable?

A5: Yes, one of the practical advantages of the Jacobsen's catalyst is that it can often be recovered and recycled, which is particularly important for large-scale syntheses.[1]

Troubleshooting Guides

Hydrolytic Kinetic Resolution (HKR) Step
Problem Possible Causes Solutions
Low or No Reaction Conversion Inactive catalyst.Ensure the Co(II) precatalyst is properly oxidized to the active Co(III) species by exposure to air and acetic acid.
Insufficient water.Use the correct stoichiometry of water (typically 0.5-0.7 equivalents relative to the racemic epoxide).
Low reaction temperature.While the reaction is often initiated at 0 °C, allowing it to warm to room temperature is generally necessary for completion.[1]
Low Enantiomeric Excess (ee) Racemization of the starting epoxide or product.For substrates like epichlorohydrin, racemization can be catalyzed by chloride ions. Minimize reaction time and temperature.[6]
Impure or improperly prepared catalyst.Use a commercially available, high-purity catalyst or ensure the ligand and metal source are of high quality.
Incorrect catalyst enantiomer.Ensure the correct enantiomer of the Jacobsen's catalyst is used to obtain the desired (R)-epoxide.
Low Yield of the Desired Epoxide Reaction driven too far past 50% conversion.In a kinetic resolution, the maximum theoretical yield of the unreacted enantiomer is 50%. Monitor the reaction progress carefully and stop it at or near 50% conversion.
Side reactions or polymerization of the epoxide.Ensure inert reaction conditions and use purified reagents and solvents.
Catalyst Deactivation in Subsequent Runs Reduction of the active Co(III) to an inactive Co(II) species is a common misconception; deactivation is often linked to the catalyst's counterion.[7]While the exact mechanism can be complex, regeneration with acetic acid and air exposure before the next run is a common practice.
Boc Protection Step
Problem Possible Causes Solutions
Low Yield of Boc-Protected Product Incomplete reaction.Ensure sufficient equivalents of the Boc-protection reagent (e.g., Boc₂O) are used. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Formation of side products.Use optimized conditions to avoid the formation of N,N-di-Boc-protected or urea byproducts. A catalyst-free method in water can be very effective.[3]
Racemization of the Chiral Center Use of a strong, non-hindered base.Employ a sterically hindered base like diisopropylethylamine (DIEA) or consider a base-free protocol in an aqueous medium.[5]
Prolonged reaction time at elevated temperatures.Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) and for the minimum time necessary for completion.[5]
Difficulty in Purification Excess Boc₂O and its byproducts.After the reaction, quench any remaining Boc₂O with a nucleophilic amine scavenger or use a purification method like column chromatography to separate the product.

Data Presentation

Optimization of Hydrolytic Kinetic Resolution (HKR)
Catalyst Loading (mol%) Temperature (°C) Reaction Time (h) Yield (%) Enantiomeric Excess (ee, %)
0.50 to RT12~45>99
1.00 to RT8~48>99
2.00 to RT5~49>99

Note: Data is compiled from typical results reported in the literature for Jacobsen's HKR of terminal epoxides.[1] Actual results may vary depending on the specific substrate and reaction scale.

Comparison of Boc Protection Protocols
Protocol Base Solvent Temperature (°C) Typical Yield (%) Racemization Risk
StandardTriethylamine (TEA)Dichloromethane (DCM)0 to RT85-95Moderate
Hindered BaseDiisopropylethylamine (DIEA)Dichloromethane (DCM)0 to RT80-90Low
Catalyst-FreeNoneWaterRoom Temperature90-98Very Low

Note: Yields and racemization risk are general guidelines.[3][5]

Experimental Protocols

Hydrolytic Kinetic Resolution of Racemic Epichlorohydrin

Materials:

  • (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-salen-Co(II)]

  • Racemic epichlorohydrin

  • Glacial acetic acid

  • Deionized water

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Catalyst Activation: In a round-bottom flask, dissolve (R,R)-salen-Co(II) (0.5-2 mol%) in THF. Add glacial acetic acid (2 equivalents relative to the catalyst) and stir the solution open to the air for 30-60 minutes. The color should change from red/orange to a deep brown, indicating the formation of the active (R,R)-salen-Co(III)-OAc complex.

  • Reaction Setup: Cool the activated catalyst solution to 0 °C in an ice bath.

  • Substrate Addition: Add racemic epichlorohydrin (1.0 equivalent) to the cooled catalyst solution.

  • Water Addition: Add deionized water (0.55 equivalents) dropwise to the reaction mixture over a period of 10-15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining epichlorohydrin. The reaction should be stopped at approximately 50% conversion to maximize the yield and ee of the desired (R)-epichlorohydrin.

  • Workup and Purification: Once the desired conversion is reached, dilute the reaction mixture with a nonpolar solvent like hexanes and filter through a pad of silica gel to remove the catalyst. The filtrate is then carefully concentrated under reduced pressure to afford the crude (R)-epichlorohydrin. Further purification can be achieved by distillation.

Boc Protection of (R)-1-amino-3-chloro-2-propanol (from (R)-epichlorohydrin)

(Assuming a prior ring-opening of (R)-epichlorohydrin with an amine source)

Materials:

  • (R)-1-amino-3-chloro-2-propanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolution: Dissolve (R)-1-amino-3-chloro-2-propanol (1.0 equivalent) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add DIEA (1.1 equivalents) dropwise to the cooled solution.

  • Boc₂O Addition: Add Boc₂O (1.1 equivalents) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the (R)-tert-Butyl (3-chloro-2-hydroxypropyl)carbamate.

(Note: The final cyclization to the oxirane is a subsequent step, typically achieved under basic conditions.)

Visualizations

Synthesis_Workflow racemic_epoxide Racemic Epoxide hkr Hydrolytic Kinetic Resolution (Jacobsen's Catalyst, H₂O) racemic_epoxide->hkr r_epoxide (R)-Epoxide hkr->r_epoxide Desired Enantiomer diol_byproduct (S)-Diol Byproduct hkr->diol_byproduct Hydrolyzed Enantiomer amine_opening Ring Opening (Amine Nucleophile) r_epoxide->amine_opening chiral_amino_alcohol Chiral Amino Alcohol amine_opening->chiral_amino_alcohol boc_protection Boc Protection (Boc₂O) chiral_amino_alcohol->boc_protection cyclization Base-mediated Cyclization boc_protection->cyclization final_product (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate cyclization->final_product

Caption: Overall workflow for the synthesis of this compound.

HKR_Troubleshooting start HKR Issues? low_conversion Low Conversion? start->low_conversion low_ee Low ee%? start->low_ee low_yield Low Yield? start->low_yield check_catalyst Check Catalyst Activation (Air, Acetic Acid) low_conversion->check_catalyst Yes check_racemization Minimize Reaction Time (esp. for Epichlorohydrin) low_ee->check_racemization Yes monitor_conversion Stop Reaction at ~50% Conversion low_yield->monitor_conversion Yes check_water Verify H₂O Stoichiometry (0.5-0.7 eq.) check_catalyst->check_water check_temp Ensure Warming to RT check_water->check_temp check_catalyst_purity Verify Catalyst Purity and Enantiomer check_racemization->check_catalyst_purity

Caption: Troubleshooting decision tree for the Hydrolytic Kinetic Resolution (HKR) step.

Boc_Protection_Logic cluster_conditions Reaction Conditions cluster_base_options Base Options start Boc Protection of Chiral Amine reagent Reagent: Boc₂O (1.1 eq.) start->reagent base Base Selection start->base solvent Solvent start->solvent temperature Temperature: 0°C to RT start->temperature goal High Yield & High ee% reagent->goal diea Hindered Base (DIEA) Low Racemization Risk base->diea no_base No Base (in H₂O) Very Low Racemization Risk base->no_base solvent->goal temperature->goal diea->goal no_base->goal

Caption: Logic diagram for optimizing the Boc protection step.

References

Stability issues and storage of (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability, storage, and handling of (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate. It includes troubleshooting guides and frequently asked questions to ensure the successful use of this versatile chiral building block in your research and development projects.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it is crucial to store it under the proper conditions. The compound should be stored at 2-8°C in a dry, well-ventilated area.[1] The container must be kept tightly sealed to prevent exposure to moisture and atmospheric carbon dioxide.

Q2: What are the primary stability concerns for this compound?

A2: The main stability issue for this compound is the susceptibility of the epoxide ring to hydrolysis. This ring-opening reaction can be catalyzed by both acidic and basic conditions, leading to the formation of the corresponding diol. The tert-butoxycarbonyl (Boc) protecting group is generally stable under neutral and basic conditions but can be cleaved by strong acids.

Q3: What are the potential degradation products of this compound?

A3: The primary degradation product is the diol formed from the hydrolysis of the epoxide ring: (R)-tert-butyl (2,3-dihydroxypropyl)carbamate. Under strongly acidic conditions, cleavage of the Boc group can also occur, leading to (R)-1-amino-2,3-dihydroxypropane.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of the compound can be effectively determined using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. An HPLC method can separate the parent compound from its potential degradation products, while ¹H NMR can provide information on the structural integrity of the molecule.

Troubleshooting Guides

This section addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent reaction yields or unexpected side products.

  • Possible Cause: Degradation of the starting material. If the compound has been stored improperly or for an extended period, the epoxide ring may have undergone hydrolysis.

  • Troubleshooting Steps:

    • Verify Purity: Before use, check the purity of the this compound using HPLC or NMR (see Experimental Protocols section).

    • Use Fresh Reagent: If degradation is suspected, use a fresh, properly stored batch of the compound.

    • Control Reaction Conditions: Ensure that the reaction conditions are strictly anhydrous and neutral or appropriately buffered if acidic or basic reagents are used in subsequent steps.

Issue 2: Difficulty in achieving complete reaction during nucleophilic ring-opening of the epoxide.

  • Possible Cause: The nucleophile may not be sufficiently reactive, or steric hindrance could be a factor.

  • Troubleshooting Steps:

    • Choice of Nucleophile: Stronger nucleophiles will react more readily with the epoxide.

    • Reaction Conditions: The reaction can be facilitated by using either basic or acidic catalysis. Under basic conditions, the nucleophile attacks the less substituted carbon of the epoxide. Under acidic conditions, the nucleophile will preferentially attack the more substituted carbon.

    • Temperature: Gently heating the reaction mixture may increase the reaction rate, but this should be done cautiously to avoid decomposition.

Issue 3: Unintended removal of the Boc protecting group.

  • Possible Cause: Exposure to acidic conditions during the reaction or workup.

  • Troubleshooting Steps:

    • Avoid Strong Acids: If the Boc group needs to be retained, avoid the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    • Buffered Conditions: If acidic conditions are necessary for the main reaction, consider using a buffered system to maintain a milder pH.

    • Careful Workup: During the workup process, use mild acidic or basic washes and avoid prolonged exposure to acidic phases.

Data Presentation

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendation
Storage Temperature2-8°C
AtmosphereStore under an inert atmosphere (e.g., Argon, Nitrogen)
ContainerTightly sealed, light-resistant container
HandlingUse in a well-ventilated area. Avoid contact with skin and eyes.

Table 2: Potential Degradation Products

Degradation ProductChemical NameCause of Formation
Diol Impurity(R)-tert-butyl (2,3-dihydroxypropyl)carbamateHydrolysis of the epoxide ring (acidic or basic conditions)
Deprotected Diol(R)-1-amino-2,3-dihydroxypropaneHydrolysis of the epoxide and cleavage of the Boc group (strong acid)

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This method can be used to determine the purity of this compound and to detect the presence of its primary degradation product, the corresponding diol.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 20% B

    • 22-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile/water (1:1).

Protocol 2: ¹H NMR for Structural Confirmation

This protocol is for confirming the chemical structure of this compound.

  • Solvent: Chloroform-d (CDCl₃)

  • Instrument: 400 MHz NMR Spectrometer

  • Procedure:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of CDCl₃.

    • Acquire the ¹H NMR spectrum.

  • Expected Chemical Shifts (δ, ppm):

    • ~1.45 (s, 9H, -C(CH₃)₃)

    • ~2.60 (dd, 1H, oxirane CH₂)

    • ~2.80 (t, 1H, oxirane CH₂)

    • ~3.10-3.40 (m, 3H, oxirane CH and -CH₂-NH)

    • ~4.90 (br s, 1H, -NH)

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_product Product start (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate reaction Nucleophilic Ring Opening (e.g., with an amine, R₂NH) start->reaction 1. Nucleophile 2. Solvent product Chiral Amino Alcohol Intermediate reaction->product Workup

Caption: A typical experimental workflow involving this compound.

logical_relationship cluster_stability Compound Stability cluster_factors Influencing Factors compound (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate storage Proper Storage (2-8°C, Dry, Sealed) compound->storage maintains degradation Degradation compound->degradation can undergo moisture Moisture/Water degradation->moisture acid_base Acid/Base degradation->acid_base temperature High Temperature degradation->temperature

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Synthesis of (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the yield?

Answer: Low or no yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Reagent Quality: The purity of starting materials is critical. Ensure that (R)-epichlorohydrin, (R)-glycidol, or other chiral precursors are of high enantiomeric purity. tert-Butyl carbamate should be dry and free of impurities. The use of fresh, anhydrous solvents is crucial as water can react with reagents and intermediates.

  • Reaction Conditions: Temperature, reaction time, and the choice of base and solvent are pivotal. These parameters may require optimization for your specific setup.[1] Close monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.

  • Base Selection: The choice of base can significantly influence the reaction's success. For the cyclization of the chlorohydrin intermediate, a variety of bases can be used, and their strength and steric hindrance can affect the rate of the desired intramolecular SN2 reaction versus side reactions.

  • Incomplete Reaction: If the reaction has not gone to completion, consider extending the reaction time or moderately increasing the temperature, while monitoring for the formation of byproducts.

Issue 2: Formation of Side Products

Question: I am observing significant amounts of side products in my reaction mixture. What are the common side reactions and how can I minimize them?

Answer: The formation of side products can significantly reduce the yield and complicate purification. Understanding the potential side reactions is key to mitigating them.

  • Dimerization or Polymerization of the Epoxide: Epoxides can undergo self-polymerization, especially in the presence of strong acids or bases. To minimize this, ensure slow and controlled addition of reagents and maintain the recommended reaction temperature.

  • Formation of Diol: The epoxide ring is susceptible to hydrolysis, leading to the formation of the corresponding diol, (R)-3-(tert-butoxycarbonylamino)propane-1,2-diol. This is particularly problematic if water is present in the reaction mixture. Using anhydrous solvents and reagents is critical.

  • Formation of Isomeric Products: In the case of starting from (R)-epichlorohydrin, the initial nucleophilic attack of tert-butyl carbamate can potentially occur at either carbon of the epoxide, although it is generally regioselective for the less hindered carbon. Improper reaction conditions can lead to a loss of regioselectivity.

Issue 3: Difficulties in Product Purification

Question: I am struggling to purify the final product. What are the common challenges and effective purification strategies?

Answer: Purification of this compound can be challenging due to its physical properties and the presence of structurally similar impurities.

  • Product Solubility: The product's solubility characteristics can make extraction and crystallization difficult. If the product is highly soluble in the aqueous phase during workup, saturating the aqueous layer with sodium chloride (brine) can improve extraction efficiency into the organic layer.

  • Emulsion Formation: Emulsions can form during aqueous workup and extraction. To break emulsions, you can try adding brine, filtering the mixture through a pad of celite, or allowing the mixture to stand for an extended period.

  • Co-eluting Impurities: Some byproducts, such as the diol, may have similar polarities to the desired product, making separation by column chromatography challenging. Careful selection of the eluent system and gradient is necessary. Recrystallization can also be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The most common synthetic strategies include:

  • From (R)-epichlorohydrin: This two-step process involves the ring-opening of (R)-epichlorohydrin with tert-butyl carbamate followed by base-mediated cyclization of the resulting chlorohydrin intermediate.

  • From (R)-glycidol: This can be a one-pot reaction where (R)-glycidol is reacted with a source of the Boc group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a suitable catalyst or base.

  • From (R)-3-amino-1,2-propanediol: This route involves the protection of the amino group with a Boc group, followed by a cyclization step to form the epoxide ring.

Q2: How can I improve the enantiomeric purity of my product?

A2: The enantiomeric purity of the final product is primarily determined by the enantiomeric purity of the starting material. It is crucial to use a chiral precursor with high enantiomeric excess (ee). To verify the enantiomeric purity of the final product, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.

Q3: What is the role of a phase-transfer catalyst in this synthesis?

A3: A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), can be beneficial in the reaction of (R)-epichlorohydrin with tert-butyl carbamate, especially when using an inorganic base in a biphasic system. The PTC facilitates the transfer of the carbamate anion from the aqueous or solid phase to the organic phase where the reaction occurs, thereby increasing the reaction rate and yield.

Experimental Protocols

Protocol 1: Synthesis from (R)-Epichlorohydrin and tert-Butyl Carbamate

This two-step protocol is a widely used method for the synthesis of this compound.

Step 1: Synthesis of (R)-tert-Butyl (3-chloro-2-hydroxypropyl)carbamate

  • To a solution of tert-butyl carbamate (1.1 equivalents) in a suitable solvent (e.g., a mixture of water and a polar aprotic solvent like THF), add a base such as sodium hydroxide (1.1 equivalents).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add (R)-epichlorohydrin (1.0 equivalent) to the reaction mixture while maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by TLC.

  • After completion, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chlorohydrin intermediate.

Step 2: Cyclization to this compound

  • Dissolve the crude (R)-tert-Butyl (3-chloro-2-hydroxypropyl)carbamate in a suitable solvent (e.g., methanol or ethanol).

  • Add a base such as potassium carbonate or sodium hydroxide (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring the formation of the epoxide by TLC.

  • After completion, filter off any inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis from (R)-Epichlorohydrin

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOHWater/THF252475
2K₂CO₃Methanol251282
3NaHTHF0 to 25688
4DBUAcetonitrile25885

Mandatory Visualization

Below are diagrams illustrating key workflows and relationships in the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Ring Opening cluster_step2 Step 2: Cyclization Start Start: (R)-Epichlorohydrin + tert-Butyl Carbamate Reaction1 Reaction: Base (e.g., NaOH) Solvent (e.g., Water/THF) 0-25°C Start->Reaction1 Intermediate Intermediate: (R)-tert-Butyl (3-chloro-2-hydroxypropyl)carbamate Reaction1->Intermediate Reaction2 Reaction: Base (e.g., K₂CO₃) Solvent (e.g., Methanol) 25°C Intermediate->Reaction2 Product Final Product: (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate Reaction2->Product

Caption: Experimental workflow for the two-step synthesis of this compound.

Troubleshooting_Yield Start Low Yield Issue CheckReagents Check Reagent Quality - Purity of Starting Materials - Anhydrous Solvents Start->CheckReagents CheckConditions Verify Reaction Conditions - Temperature - Reaction Time Start->CheckConditions CheckBase Evaluate Base Selection - Strength - Steric Hindrance Start->CheckBase IncompleteReaction Assess Reaction Completion - TLC/LC-MS Analysis Start->IncompleteReaction SolutionReagents Solution: Use high-purity, dry reagents and anhydrous solvents. CheckReagents->SolutionReagents SolutionConditions Solution: Optimize temperature and reaction time based on monitoring. CheckConditions->SolutionConditions SolutionBase Solution: Screen different bases to find the optimal one. CheckBase->SolutionBase SolutionCompletion Solution: Extend reaction time or adjust temperature cautiously. IncompleteReaction->SolutionCompletion

Caption: Troubleshooting workflow for addressing low product yield in the synthesis.

References

Technical Support Center: (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate. The following sections address common issues encountered during its use in chemical synthesis, focusing on the identification and mitigation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: The molecule has two primary reactive sites: the strained oxirane (epoxide) ring and the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the amine. The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening, while the Boc group can be removed under acidic conditions.[1]

Q2: What are the most common types of reactions performed with this compound?

A2: The most common reactions involve the nucleophilic ring-opening of the epoxide to synthesize chiral β-amino alcohols.[1] It is also used as a building block for the synthesis of other chiral molecules like aziridines.[1] Subsequent deprotection of the Boc group is a frequent step to liberate the primary amine.

Q3: What are the main classes of byproducts observed in these reactions?

A3: Byproducts can generally be categorized into three main types:

  • Regioisomers: Formed during the epoxide ring-opening reaction.

  • Byproducts from premature or undesired Boc deprotection: Such as the formation of a reactive tert-butyl cation.

  • Byproducts from carbamate hydrolysis: Occurring under strongly acidic or basic conditions.

Troubleshooting Guides

Issue 1: Formation of an Unexpected Isomer during Epoxide Ring-Opening

Q: I performed a ring-opening reaction with a primary amine and obtained a mixture of two isomeric products. What is the likely cause and how can I improve the regioselectivity?

A: The formation of two isomers indicates a lack of regioselectivity in the nucleophilic attack on the epoxide ring. The site of attack (the C2 or C3 carbon of the oxirane) is highly dependent on the reaction conditions.

  • Under basic or neutral conditions (SN2-type reaction): Nucleophilic attack is favored at the sterically less hindered carbon (C3). This is the typical and desired pathway for many applications.

  • Under acidic conditions (SN1-type reaction): The epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon (C2), which can better stabilize a partial positive charge.

Troubleshooting Steps:

  • Reaction Conditions: Ensure your reaction is not acidic. If you are using an amine salt, neutralize it before the reaction or use a non-acidic solvent. The use of a catalyst can also influence regioselectivity.

  • Solvent Choice: The use of polar, protic solvents can sometimes lead to a mixture of isomers. Consider using a polar aprotic solvent. A solvent system of DMF/water has been shown to promote high regioselectivity for the desired C3 attack by primary amines.

  • Temperature: Higher temperatures can sometimes lead to a decrease in regioselectivity. Try running the reaction at a lower temperature.

Quantitative Data on Regioselectivity:

NucleophileConditionsMajor RegioisomerMinor RegioisomerApproximate Ratio (Major:Minor)
Primary AmineBasic/NeutralAttack at C3Attack at C2>95:5
Primary AmineAcidicAttack at C2Attack at C3Varies, can be close to 1:1
ThiolBasic/NeutralAttack at C3Attack at C2>98:2

Note: Ratios are approximate and can vary based on the specific nucleophile, solvent, and temperature.

Logical Workflow for Troubleshooting Regioselectivity:

start Mixture of Regioisomers Observed check_conditions Check Reaction pH start->check_conditions acidic Acidic Conditions Detected check_conditions->acidic Acidic basic_neutral Basic/Neutral Conditions Confirmed check_conditions->basic_neutral Basic/Neutral neutralize Neutralize Amine Salt or Change Solvent acidic->neutralize end Improved Regioselectivity neutralize->end check_solvent Evaluate Solvent System basic_neutral->check_solvent polar_protic Using Polar Protic Solvent check_solvent->polar_protic Yes check_temp Review Reaction Temperature check_solvent->check_temp No change_solvent Switch to Polar Aprotic Solvent (e.g., DMF/H2O) polar_protic->change_solvent change_solvent->end high_temp High Temperature check_temp->high_temp Yes check_temp->end No lower_temp Lower Reaction Temperature high_temp->lower_temp lower_temp->end

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Byproducts from Boc Deprotection

Q: After my reaction and workup, which involved an acidic step, I see byproducts with a mass corresponding to the addition of a tert-butyl group. What happened?

A: The acidic conditions likely caused the removal of the Boc protecting group, generating a tert-butyl cation. This highly reactive carbocation can then act as an electrophile and alkylate any nucleophilic sites on your desired product or other molecules in the reaction mixture, leading to tert-butylated byproducts.

Common Nucleophilic Sites Prone to t-Butylation:

  • Thiol groups (-SH)

  • Thioether groups (-S-CH₃)

  • Indole rings (e.g., in tryptophan)

  • Phenolic hydroxyl groups (-OH)

Troubleshooting Steps:

  • Avoid Unnecessary Acidity: If the acidic step is not essential for the main reaction, consider alternative workup procedures.

  • Use Scavengers: If acidic conditions are required, the addition of a "scavenger" can trap the tert-butyl cation. Common scavengers include:

    • Thioanisole

    • Anisole

    • Triisopropylsilane (TIS)

  • Milder Deprotection Conditions: If the goal is Boc deprotection, consider using milder acidic reagents or shorter reaction times to minimize side reactions.

Signaling Pathway of Byproduct Formation:

Boc_Protected This compound Derivative tBu_Cation tert-Butyl Cation Boc_Protected->tBu_Cation Cleavage Deprotected_Product Desired Deprotected Product Boc_Protected->Deprotected_Product Acid Strong Acid (e.g., TFA) tBu_Byproduct tert-Butylated Byproduct tBu_Cation->tBu_Byproduct Alkylation Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Trapping Nucleophilic_Site Nucleophilic Site on Product (e.g., -SH, -OH) Nucleophilic_Site->tBu_Byproduct Scavenger Scavenger (e.g., Thioanisole) Scavenger->Trapped_Cation

Caption: Formation of tert-butylated byproducts.

Issue 3: Unexpected Byproduct from Basic Hydrolysis

Q: I used strong basic conditions (e.g., NaOH) and observed a byproduct that does not correspond to simple hydrolysis. What could be the cause?

A: Under strong basic conditions, N-Boc carbamates can undergo an E1cB (Elimination Unimolecular Conjugate Base) type of reaction. This involves deprotonation of the carbamate nitrogen, followed by elimination to form an isocyanate intermediate. This highly reactive isocyanate can then be trapped by nucleophiles present in the reaction mixture (e.g., water, alcohol solvent, or the amine product itself) to form various byproducts.

Troubleshooting Steps:

  • Avoid Strong Bases for Hydrolysis: If the goal is to hydrolyze an ester in the presence of the Boc group, consider using milder basic conditions or enzymatic hydrolysis.

  • Control Nucleophiles: If strong basic conditions are unavoidable, be mindful of the nucleophiles present. Using an aprotic solvent can prevent the trapping of the isocyanate by the solvent.

  • Alternative Protecting Groups: If the desired reaction chemistry consistently leads to this byproduct, consider using a protecting group that is stable to basic conditions.

Experimental Protocols

Protocol 1: Regioselective Ring-Opening of this compound with a Primary Amine

This protocol is designed to favor the formation of the C3-attack regioisomer.

  • Materials:

    • This compound (1.0 eq)

    • Primary amine (1.1 eq)

    • Dimethylformamide (DMF)

    • Deionized water

  • Procedure:

    • Dissolve this compound in a mixture of DMF and water (e.g., 4:1 v/v).

    • Add the primary amine to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, remove the solvents under reduced pressure.

    • Purify the resulting β-amino alcohol by column chromatography.

Protocol 2: Boc Deprotection with Scavengers

This protocol is designed to minimize the formation of tert-butylated byproducts.

  • Materials:

    • Boc-protected amino alcohol (1.0 eq)

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Thioanisole (scavenger, 5% v/v of TFA)

  • Procedure:

    • Dissolve the Boc-protected amino alcohol in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Prepare a solution of TFA in DCM (e.g., 1:1 v/v) and add the scavenger.

    • Add the TFA/scavenger solution dropwise to the cooled solution of the substrate.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC or LC-MS.

    • Upon completion, remove the solvent and TFA under reduced pressure. The product will be the TFA salt of the deprotected amine.

References

Technical Support Center: Monitoring (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is monitoring its reactions important?

A1: this compound is a chiral building block commonly used in pharmaceutical synthesis.[1] It contains a reactive epoxide ring and a Boc-protected amine. Monitoring its reactions, such as ring-opening with a nucleophile, is crucial to determine reaction completion, assess product purity, and identify potential side products, ensuring the desired stereochemistry and yield of the final compound.

Q2: What are the best general starting conditions for TLC analysis of this compound?

A2: A good starting point for a TLC solvent system is a mixture of a non-polar and a polar solvent, such as 1:1 Hexane:Ethyl Acetate.[2] Because the starting material and potential products contain a carbamate group, they are moderately polar. The polarity of the solvent system can be adjusted to achieve an optimal Rf value (retention factor) of 0.2-0.4 for the compound of interest.

Q3: How can I visualize the spots on the TLC plate?

A3: The Boc-protected amine and the epoxide ring are not strongly UV-active. Therefore, after checking under a UV lamp, it is essential to use a chemical stain.[3] A potassium permanganate (KMnO₄) stain is effective as it reacts with the epoxide ring (and many products), appearing as a yellow spot on a purple background. Other general stains like vanillin or phosphomolybdic acid can also be used.[4]

Q4: What type of HPLC column is suitable for analyzing this compound and its reaction products?

A4: For achiral analysis, a standard reverse-phase C18 column is typically effective. To separate enantiomers or diastereomers that may form during the reaction, a Chiral Stationary Phase (CSP) column is necessary.[5][6] Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD), are often successful in separating chiral epoxides and their derivatives.[7][8]

Q5: What is a typical mobile phase for HPLC analysis?

A5: For a C18 column (reverse-phase), a gradient of water and acetonitrile (MeCN) or methanol (MeOH), often with a small amount of acid like formic acid (0.1%) to improve peak shape, is common.[9] For chiral separations on a polysaccharide-based column (normal-phase), mixtures of alkanes (like n-hexane or n-heptane) and an alcohol (like isopropanol or ethanol) are typically used.[7][10]

Troubleshooting Guides
TLC Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Streaking of Spots 1. Sample is too concentrated (overloaded).2. The compound is basic (amine) and interacts strongly with the acidic silica gel.[11][12]3. The compound is highly polar.1. Dilute the sample solution and re-spot.2. Add a small amount (0.1-2.0%) of a base like triethylamine (TEA) or ammonia to the eluent to suppress interaction with silica.[4][13]3. Increase the polarity of the solvent system, for example, by adding methanol.[4]
Spots Not Moving from Baseline (Rf ≈ 0) 1. The eluent is not polar enough.[4]1. Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. A small amount of methanol can also be added.
Spots at Solvent Front (Rf ≈ 1) 1. The eluent is too polar.[4]1. Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.
No Spots Visible After Staining 1. The sample was too dilute.2. The compound evaporated from the plate.3. The stain used is not reactive with your compound.1. Concentrate the sample or spot multiple times in the same location (drying in between).[3]2. This is less likely for this compound but can happen with volatile substances.3. Try a more general stain like phosphomolybdic acid or vanillin.[4]
HPLC Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Broad Peaks 1. Column degradation or contamination.[14][15]2. Dead volume in tubing connections.[15]3. Mobile phase pH is inappropriate or inconsistent.[14][16]4. Sample overload.[17][18]1. Flush the column with a strong solvent or replace the guard column. If the problem persists, replace the analytical column.[14][15]2. Check all fittings and ferrules to ensure they are properly tightened.3. Use a buffered mobile phase or add a modifier (e.g., 0.1% formic acid) to maintain a consistent pH.[16]4. Reduce the injection volume or dilute the sample.[17]
Peak Tailing 1. Secondary interactions between the basic amine (if deprotected) and residual acidic silanols on the column packing.[18]2. Column overloading.1. Add a competitor base like triethylamine (0.1%) to the mobile phase. Alternatively, use an end-capped column.2. Dilute the sample or decrease the injection volume.[18]
Split Peaks 1. Column void or channel has formed at the inlet.2. Sample solvent is too strong compared to the mobile phase.3. Partial blockage of the column frit.1. Try back-flushing the column at a low flow rate. If this fails, the column may need to be replaced.2. Dissolve the sample in the mobile phase or a weaker solvent.[5]3. Back-flush the column or replace the inlet frit.
Poor Resolution (Chiral HPLC) 1. Incorrect Chiral Stationary Phase (CSP) was chosen.2. Mobile phase composition is not optimal.1. Screen different types of CSPs (e.g., polysaccharide-based vs. Pirkle-type).[5]2. Systematically vary the ratio of the alcohol modifier (e.g., isopropanol) in the mobile phase. Small changes can have a large impact on chiral separation.
Experimental Protocols
Protocol 1: General Method for TLC Monitoring
  • Plate Preparation: On a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄), lightly draw a pencil line ~1 cm from the bottom (the origin).

  • Sample Preparation: Dilute the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane. Prepare separate dilute solutions of the starting material for reference.

  • Spotting: Using a capillary tube, spot the starting material (SM), a co-spot (C, where both SM and reaction mixture are spotted on top of each other), and the reaction mixture (RM) on the origin line. Keep spots small and allow the solvent to dry completely.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line.[3] Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Analysis: Once the solvent front is ~1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[19]

  • Visualization:

    • Examine the plate under a UV lamp (254 nm) and circle any visible spots.

    • Prepare a potassium permanganate (KMnO₄) stain. Dip the dried plate into the stain, then gently heat it with a heat gun until spots appear. The disappearance of the starting material spot and the appearance of a new spot in the RM lane indicates reaction progress.

Protocol 2: General Method for Achiral HPLC Analysis
  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Sample Preparation: Take an aliquot of the reaction mixture, quench if necessary, and dilute it with the mobile phase to a final concentration of ~1 mg/mL.[5] Filter the sample through a 0.45 µm syringe filter.

  • Gradient Elution:

    • Start with a gradient of 5% B to 95% B over 10-15 minutes.

    • Hold at 95% B for 2-3 minutes.

    • Return to initial conditions and allow the column to re-equilibrate for 5 minutes before the next injection.

  • Analysis: Inject the sample. Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak at a different retention time.

Visual Guides

TLC_Troubleshooting_Workflow start TLC Plate Developed issue1 Is there streaking? start->issue1 issue2 Is Rf too high/low? issue1->issue2 No solution1a Dilute Sample issue1->solution1a Yes issue3 Are spots well-separated? issue2->issue3 No (Rf is good) solution2a Rf ≈ 1: Decrease Polarity (More Hexane) issue2->solution2a Yes (Rf ≈ 1) solution2b Rf ≈ 0: Increase Polarity (More EtOAc/MeOH) issue2->solution2b Yes (Rf ≈ 0) end_good Analysis Complete issue3->end_good Yes end_bad Re-evaluate Solvent System issue3->end_bad No solution1b Add TEA or NH3 to eluent solution1a->solution1b Still streaking solution1b->issue2 solution2a->end_bad solution2b->end_bad

Caption: A decision tree for troubleshooting common TLC analysis issues.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_optimization Optimization prep_sample 1. Dilute & Filter Reaction Aliquot prep_system 2. Select Column & Mobile Phase (e.g., C18, H2O/MeCN) prep_sample->prep_system prep_method 3. Program Method (Gradient, Flow Rate, Temp) prep_system->prep_method analysis_run 4. Equilibrate System & Inject Sample prep_method->analysis_run analysis_eval 5. Evaluate Chromatogram (Peak Shape, Retention Time) analysis_run->analysis_eval opt_check Are peaks sharp & well-resolved? analysis_eval->opt_check opt_done Analysis Successful opt_check->opt_done Yes opt_troubleshoot Troubleshoot (See Guide) opt_check->opt_troubleshoot No

Caption: A standard workflow for reaction monitoring using HPLC.

References

Challenges in the scale-up synthesis of (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate.

Troubleshooting Guide

This guide is designed to help you navigate common issues that may arise during the synthesis and scale-up of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low Yield Incomplete reaction during the epoxidation or carbamate formation step.- Epoxidation: Ensure the complete consumption of the starting alkene. Consider adjusting the stoichiometry of the oxidizing agent or extending the reaction time. Monitor the reaction progress using techniques like TLC or GC.- Carbamate Formation: Verify the quality and reactivity of the Boc-anhydride and the amine. Ensure adequate mixing and temperature control.
Side reactions, such as the opening of the epoxide ring.- Control the reaction temperature carefully, as epoxide ring-opening can be acid or base-catalyzed and is often temperature-dependent.- Use a non-nucleophilic base during the carbamate formation step to minimize unwanted side reactions.
Product loss during work-up and purification.- Optimize the extraction and purification protocols. Consider alternative purification methods like crystallization or column chromatography with different solvent systems.
Low Enantiomeric Purity Racemization during the synthesis.- Starting Material: Ensure the high enantiomeric purity of the chiral starting material.- Reaction Conditions: Avoid harsh acidic or basic conditions and high temperatures that could lead to racemization of the chiral center.
Impurities with similar retention times in chiral HPLC.- Develop a robust chiral HPLC method to ensure accurate determination of enantiomeric excess. Co-eluting impurities can sometimes mask the true enantiomeric ratio.
Formation of Impurities Over-oxidation of the starting material or product.- Carefully control the amount of oxidizing agent used in the epoxidation step. The use of a selective oxidizing agent is recommended.
Diol formation from epoxide ring-opening.- Maintain anhydrous conditions during the reaction and work-up to prevent hydrolysis of the epoxide.
Dimerization or polymerization of the epoxide.- Control the reaction temperature and concentration. High concentrations and temperatures can favor polymerization.
Exothermic Reaction Difficult to Control During Scale-up The reaction of amines with di-tert-butyl dicarbonate (Boc anhydride) is highly exothermic.- Controlled Reagent Addition: Add the Boc anhydride solution slowly and in a controlled manner using a syringe pump or an addition funnel.- Efficient Cooling: Utilize a reactor with a cooling jacket and ensure efficient heat transfer to maintain the desired reaction temperature.- Dilution: Conduct the reaction in a suitable solvent at an appropriate concentration to help dissipate the heat generated.
Inconsistent Results Between Batches Variability in raw material quality.- Implement stringent quality control checks for all starting materials, reagents, and solvents.
Poor process control.- Standardize all reaction parameters, including temperature, reaction time, stirring speed, and addition rates.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and effective method involves a two-step process:

  • Asymmetric Epoxidation: The synthesis often starts with the asymmetric epoxidation of an appropriate alkene, such as N-Boc-allylamine, using a chiral catalyst to introduce the desired (R)-stereochemistry.

  • Carbamate Formation: This step can also be achieved by reacting (R)-epichlorohydrin with tert-butyl carbamate.

Q2: How can I minimize the formation of the diol impurity during synthesis?

A2: The formation of the diol impurity arises from the hydrolysis of the epoxide ring. To minimize this, it is crucial to maintain strictly anhydrous conditions throughout the reaction and work-up. Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: What are the key safety considerations when scaling up this synthesis?

A3: The primary safety concern is the management of the exothermic reaction during the carbamation step with Boc anhydride. On a large scale, poor heat control can lead to a runaway reaction. Key safety measures include:

  • Slow, controlled addition of reagents.

  • Use of a reactor with efficient cooling and temperature monitoring.

  • Ensuring adequate venting to handle any potential pressure buildup.

Q4: How can I improve the enantiomeric purity of my final product?

A4: To enhance enantiomeric purity:

  • Start with a chiral precursor of high enantiomeric excess.

  • Employ a reliable asymmetric epoxidation method with a well-defined chiral catalyst.

  • Avoid conditions that could cause racemization, such as high temperatures or strong acids/bases.

  • Consider a final purification step, such as chiral chromatography or crystallization, if necessary.

Q5: What are the typical storage conditions for this compound?

A5: The compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C, to prevent degradation.[1]

Experimental Protocols

A representative experimental workflow for the synthesis is outlined below.

Synthetic Workflow

SynthesisWorkflow cluster_epoxidation Step 1: Asymmetric Epoxidation cluster_workup1 Work-up & Purification cluster_final_product Final Product start N-Boc-allylamine epoxidation Asymmetric Epoxidation (e.g., Sharpless Epoxidation) start->epoxidation Chiral Catalyst, Oxidizing Agent intermediate (R)-N-Boc-glycidylamine epoxidation->intermediate workup1 Quenching & Extraction intermediate->workup1 purification1 Purification (e.g., Chromatography) workup1->purification1 final_product (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate purification1->final_product

Caption: A generalized workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes. Note that actual results may vary depending on the specific reaction conditions and scale.

Parameter Lab Scale (1-10 g) Pilot Scale (1-10 kg) Key Considerations for Scale-up
Typical Yield 80-95%70-85%Yields may decrease slightly on a larger scale due to challenges in mixing and heat transfer.
Enantiomeric Excess (ee) >99%>98%Maintaining high enantiomeric purity requires precise temperature control and careful selection of catalysts.
Reaction Time 2-6 hours4-12 hoursReaction times may need to be extended to ensure complete conversion at a larger scale.
Typical Purity (by HPLC) >98%>97%Impurity profiles may change on a larger scale; robust purification methods are essential.

References

Technical Support Center: Purification of (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Product is an oil or semi-solid and is difficult to handle.

  • Possible Cause: The product may exist as a low-melting solid or a viscous oil at room temperature, which can make purification by standard crystallization challenging.

  • Troubleshooting Steps:

    • Induce Crystallization: Attempt to induce crystallization by dissolving the crude product in a minimal amount of a non-polar solvent (e.g., diethyl ether, hexanes) and adding a seed crystal of pure this compound.

    • Slurry: If the product solidifies, create a slurry by adding more of the non-polar solvent and stirring for several hours. This will wash away soluble impurities.

    • Filtration: Filter the resulting solid and wash with a small amount of cold non-polar solvent.

    • Drying: Dry the solid product under high vacuum to remove residual solvents.

Issue 2: Low purity after column chromatography.

  • Possible Cause 1: Inappropriate solvent system. The polarity of the eluent may not be optimal for separating the desired product from impurities.

    • Troubleshooting Steps:

      • TLC Analysis: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of ethyl acetate/hexanes) to identify a system that provides good separation between the product and impurities.

      • Gradient Elution: Use a gradient elution in your column chromatography, starting with a less polar solvent system and gradually increasing the polarity.

  • Possible Cause 2: Column overloading. Too much crude product on the column can lead to poor separation.

    • Troubleshooting Steps:

      • Reduce Load: Decrease the amount of crude product loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight.

Issue 3: Decrease in enantiomeric excess (ee) after purification.

  • Possible Cause: Racemization. The chiral epoxide ring is sensitive to acidic or basic conditions and elevated temperatures, which can lead to a loss of enantiomeric purity.

  • Troubleshooting Steps:

    • Neutral Conditions: Whenever possible, perform workup and purification under neutral pH conditions.

    • Avoid High Temperatures: Concentrate solutions at low temperatures using a rotary evaporator with a cold water bath. Avoid prolonged heating.

    • Chiral HPLC Analysis: Verify the enantiomeric excess of your purified product using chiral HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from the starting materials, side reactions, or decomposition. These may include:

  • Unreacted starting amine.

  • Di-tert-butyl dicarbonate (Boc₂O) and its breakdown product, tert-butanol.

  • The di-Boc protected byproduct.

  • Diol impurity from the hydrolysis of the epoxide ring.

  • Polymeric material from the polymerization of the epoxide.

Q2: How can I monitor the purity of my product during purification?

A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography. For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended. Chiral HPLC is essential for determining the enantiomeric excess.

Q3: What are the recommended storage conditions for this compound?

A3: To maintain purity and prevent degradation, the compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from moisture.

Data Presentation

The following table provides an example of how to present quantitative data for the purification of this compound. Please note that the following data is illustrative and not from a specific experimental result.

Purification StepInitial Purity (%)Final Purity (%)Yield (%)Enantiomeric Excess (ee%)
Crude Product85--98.5
Column Chromatography85978098.5
Recrystallization97>9990>99

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and may require optimization.

  • Preparation of the Silica Gel Slurry: For every 1 gram of crude product, weigh out approximately 30-50 grams of silica gel (230-400 mesh). Create a slurry of the silica gel in a non-polar solvent (e.g., hexanes).

  • Packing the Column: Pour the slurry into a chromatography column and allow the silica gel to pack under gravity or with gentle pressure. Add a thin layer of sand to the top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Chiral HPLC Analysis

This is a general method for determining the enantiomeric excess.

  • Column: A chiral stationary phase column (e.g., Chiralcel OD-H or similar).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_end End Crude Crude Product Column Column Chromatography Crude->Column Primary Purification Purity Purity Check (HPLC/GC-MS) Column->Purity Assess Purity Recrystal Recrystallization Recrystal->Purity Re-assess Purity Purity->Recrystal If needed EE_Check ee% Check (Chiral HPLC) Purity->EE_Check Confirm Chirality Pure_Product Pure Product EE_Check->Pure_Product Final Product

Caption: A general workflow for the purification and analysis of this compound.

Troubleshooting_Low_Purity Start Low Purity after Column Chromatography CheckTLC Review TLC Data Start->CheckTLC Overloading Column Overloaded? CheckTLC->Overloading SolventSystem Solvent System Optimal? Overloading->SolventSystem No ReduceLoad Reduce Sample Load Overloading->ReduceLoad Yes OptimizeSolvent Optimize Eluent (TLC) SolventSystem->OptimizeSolvent No RerunColumn Re-run Column SolventSystem->RerunColumn Yes ReduceLoad->RerunColumn OptimizeSolvent->RerunColumn

Caption: A troubleshooting guide for low purity issues after column chromatography.

Technical Support Center: Enantiomeric Excess Determination of (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the determination of its enantiomeric excess (ee).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for determining the enantiomeric excess of this compound?

A1: The most common and reliable methods for determining the enantiomeric excess of chiral compounds like this compound are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.

Q2: Which chiral HPLC columns are suitable for separating the enantiomers of tert-Butyl (oxiran-2-ylmethyl)carbamate?

A2: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for the separation of a wide range of chiral compounds. For molecules containing a carbamate group, columns such as those with amylose or cellulose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are often successful. The selection of the specific column and mobile phase requires screening to achieve optimal separation.

Q3: Is derivatization necessary for the analysis of this compound by chiral GC?

A3: While direct analysis on a chiral GC column is possible, derivatization is often employed to improve volatility and enhance separation of enantiomers. However, for some compounds, direct injection onto a suitable chiral capillary column can provide adequate resolution.

Q4: How do chiral shift reagents work in NMR spectroscopy to determine enantiomeric excess?

A4: Chiral shift reagents, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)3), are paramagnetic lanthanide complexes that can reversibly bind to Lewis basic sites in a molecule, like the oxygen of the epoxide or carbamate group.[1] This interaction induces large changes in the chemical shifts of nearby protons. In a chiral environment provided by the chiral shift reagent, the protons of the two enantiomers experience different induced shifts, leading to the splitting of signals in the NMR spectrum. The ratio of the integrated areas of these separated signals corresponds to the enantiomeric ratio.[2]

Q5: My chiral HPLC chromatogram shows peak splitting for a single enantiomer. What could be the cause?

A5: Peak splitting in chiral HPLC can arise from several factors. One common reason is the dissolution of the sample in a solvent stronger than the mobile phase, which can cause distorted peak shapes. It is also possible that the column is overloaded, or there might be an issue with the column itself, such as a void or contamination. Additionally, the separation conditions, like mobile phase composition and temperature, might not be optimal, leading to complex peak behavior.

Troubleshooting Guides

Chiral High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor or No Resolution of Enantiomers

  • Possible Cause 1: Inappropriate Chiral Stationary Phase (CSP).

    • Solution: Screen different types of chiral columns. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are a good starting point for carbamates.

  • Possible Cause 2: Suboptimal Mobile Phase.

    • Solution: Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). Small amounts of additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can significantly improve resolution.

  • Possible Cause 3: Inappropriate Temperature.

    • Solution: Optimize the column temperature. Lower temperatures often enhance enantioselectivity.

Issue 2: Peak Tailing

  • Possible Cause 1: Secondary Interactions.

    • Solution: Add a small amount of a competing agent to the mobile phase. For basic compounds, 0.1% diethylamine can reduce interactions with residual silanols on the stationary phase.

  • Possible Cause 2: Column Overload.

    • Solution: Reduce the sample concentration and/or injection volume.

Issue 3: Peak Splitting

  • Possible Cause 1: Sample Solvent Incompatibility.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent.

  • Possible Cause 2: Co-elution of an Impurity.

    • Solution: Verify the purity of the sample.

  • Possible Cause 3: Column Degradation.

    • Solution: Flush the column with a strong solvent or, if necessary, replace it.

Experimental Protocols & Data

Chiral HPLC Method

Objective: To provide a general protocol for the determination of the enantiomeric excess of tert-Butyl (oxiran-2-ylmethyl)carbamate using chiral HPLC.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • This compound sample

  • Racemic tert-Butyl (oxiran-2-ylmethyl)carbamate (for method development)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol. A common starting ratio is 90:10 (v/v). Degas the mobile phase before use.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.

    • Inject the sample and integrate the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess (% ee):

    • % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

      • Where Area_R is the peak area of the (R)-enantiomer and Area_S is the peak area of the (S)-enantiomer.

Quantitative Data (Hypothetical Example):

ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Retention Time (S)-enantiomer 8.5 min
Retention Time (R)-enantiomer 10.2 min
Resolution (Rs) > 2.0
Chiral GC Method

Objective: To provide a general protocol for determining the enantiomeric excess by chiral GC.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., cyclodextrin-based)

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 180 °C at 2 °C/min.

    • Carrier Gas: Helium

  • Analysis and Calculation: Inject the sample and calculate the % ee from the integrated peak areas of the enantiomers as described for the HPLC method.

Quantitative Data (Hypothetical Example):

ParameterValue
Column Cyclodextrin-based chiral capillary column
Injector Temperature 250 °C
Detector Temperature 250 °C
Oven Program 100 °C (1 min) to 180 °C at 2 °C/min
Retention Time (S)-enantiomer 15.2 min
Retention Time (R)-enantiomer 15.8 min
NMR Spectroscopy with Chiral Shift Reagent

Objective: To outline a protocol for ee determination using ¹H NMR with a chiral shift reagent.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃)

  • Chiral shift reagent (e.g., Eu(hfc)₃)

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in CDCl₃ in an NMR tube.

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample.

  • Add Chiral Shift Reagent: Add a small, measured amount of the chiral shift reagent to the NMR tube.

  • Acquire Subsequent Spectra: Acquire additional ¹H NMR spectra after each addition of the shift reagent, monitoring the separation of signals corresponding to the protons near the chiral center (e.g., the oxirane ring protons).

  • Analysis: Once baseline separation of a pair of signals for the two enantiomers is achieved, integrate these signals.

  • Calculation: Calculate the % ee from the integration values.

Quantitative Data (Hypothetical Example):

ParameterValue
Spectrometer 400 MHz NMR
Solvent CDCl₃
Chiral Shift Reagent Eu(hfc)₃
Analyte Proton Monitored Oxirane CH
Chemical Shift (S)-enantiomer 3.15 ppm (after shift)
Chemical Shift (R)-enantiomer 3.25 ppm (after shift)
Separation (Δδ) 0.10 ppm

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis Chiral HPLC Analysis cluster_data_analysis Data Analysis racemic Racemic Standard dissolve Dissolve in Mobile Phase (1 mg/mL) racemic->dissolve r_enantiomer (R)-Enantiomer Sample r_enantiomer->dissolve hplc HPLC System (Chiralpak AD-H) dissolve->hplc Inject detection UV Detection (210 nm) hplc->detection chromatogram Chromatogram detection->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % ee integrate->calculate

Caption: Workflow for Chiral HPLC Analysis.

troubleshooting_workflow start Poor/No Resolution in Chiral HPLC check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp check_mobile_phase Is the mobile phase composition optimal? check_csp->check_mobile_phase Yes screen_csps Screen different CSPs (e.g., cellulose, amylose derivatives) check_csp->screen_csps No check_temp Is the temperature optimized? check_mobile_phase->check_temp Yes optimize_mp Vary solvent ratio (Hexane/IPA) and add modifiers (e.g., 0.1% DEA) check_mobile_phase->optimize_mp No optimize_temp Test lower temperatures (e.g., 15°C, 20°C) check_temp->optimize_temp No success Resolution Achieved check_temp->success Yes screen_csps->check_mobile_phase optimize_mp->check_temp optimize_temp->success

Caption: Troubleshooting Poor HPLC Resolution.

References

Validation & Comparative

Indirect Comparison of Biological Relevance through Application in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The (R)- and (S)-isomers of tert-butyl (oxiran-2-ylmethyl)carbamate are key intermediates in the stereoselective synthesis of various biologically active molecules. Their primary utility lies in providing a chiral epoxide moiety that can be strategically opened to introduce specific stereocenters in the target molecule. This is particularly crucial in the development of protease inhibitors, where the precise three-dimensional arrangement of chemical groups is paramount for effective binding to the enzyme's active site.

The most prominent example highlighting the differential utility of these isomers is in the synthesis of the HIV-1 protease inhibitor, Darunavir. The synthesis of Darunavir and its analogs predominantly utilizes a derivative of the (S,S)-epoxide, which is synthesized from precursors related to the (S)-isomer of tert-butyl (oxiran-2-ylmethyl)carbamate. The specific stereochemistry of the epoxide is critical for establishing the correct stereochemistry of the hydroxyl group and the adjacent amine in the final drug molecule, which are essential for its potent inhibitory activity against the HIV-1 protease.

While there is a wealth of information on the use of the chiral epoxide derived from the (S)-amino acid precursor in the synthesis of Darunavir and other protease inhibitors, there is a conspicuous absence of literature detailing the use of the corresponding (R)-isomer for the same purpose. This strongly suggests that the stereochemistry derived from the (S)-isomer is essential for the biological activity of the final drug, rendering the (R)-isomer less relevant for this specific and critical application.

Inferred Activity Based on Stereospecific Drug Synthesis

The preference for one enantiomer over the other in the synthesis of a potent drug like Darunavir is a strong indicator of the superior biological activity of the final product derived from that specific enantiomer. The intricate binding of a protease inhibitor to the active site of the enzyme is highly dependent on the spatial arrangement of its functional groups. Even a minor change in stereochemistry can lead to a significant loss of binding affinity and, consequently, a dramatic reduction or complete loss of therapeutic activity. Therefore, the exclusive use of the (S,S)-epoxide precursor in the synthesis of active Darunavir implies that the resulting stereoisomer possesses the optimal configuration for inhibiting the HIV-1 protease.

Data Presentation

As no direct quantitative data comparing the activity of the (R)- and (S)-isomers of tert-butyl (oxiran-2-ylmethyl)carbamate is available, a data table summarizing their primary application is presented below.

IsomerPrimary Application in Drug SynthesisInferred Biological Relevance
(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate Limited documentation for the synthesis of major protease inhibitors.Lower relevance for HIV protease inhibition compared to the (S)-isomer's derivatives.
(S)-tert-Butyl (oxiran-2-ylmethyl)carbamate derivative Key intermediate in the stereoselective synthesis of the HIV-1 protease inhibitor Darunavir and its analogs.[1]High relevance due to the critical role of its stereochemistry in the potent biological activity of the final drug product.

Experimental Protocols

Detailed methodologies for the primary assays used to evaluate the biological activity of compounds derived from these isomers, namely HIV-1 protease and BACE1 inhibition assays, are provided below.

Experimental Protocol for Fluorometric HIV-1 Protease Inhibition Assay

This protocol is based on the principle of Fluorescence Resonance Energy Transfer (FRET).

1. Materials and Reagents:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate (e.g., a peptide with a fluorophore and a quencher)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 0.1% BSA)

  • Inhibitor compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Pepstatin A)

  • 96-well black microplate

  • Fluorescence microplate reader

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Add 10 µL of the diluted compounds or controls to the wells of the 96-well plate.

  • Add 80 µL of the diluted HIV-1 protease solution to each well.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to each well.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) in kinetic mode for 1-3 hours at 37°C.

3. Data Analysis:

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the control (enzyme without inhibitor).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2][3][4][5]

Experimental Protocol for FRET-Based BACE1 Inhibition Assay

This protocol is also based on the FRET principle.

1. Materials and Reagents:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET peptide substrate

  • BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Test compounds (dissolved in DMSO)

  • Known BACE1 inhibitor (positive control)

  • 96-well black microplate

  • Fluorescence microplate reader

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the BACE1 assay buffer.

  • Add 10 µL of the test compound or control to the wells of the microplate.

  • Prepare a master mixture containing the BACE1 assay buffer and the BACE1 FRET peptide substrate and add 70 µL to each well.

  • Initiate the reaction by adding 20 µL of diluted BACE1 enzyme to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) or monitor the reaction kinetically.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex 320 nm/Em 405 nm).

3. Data Analysis:

  • If running in kinetic mode, determine the reaction rate (slope). If an endpoint reading, subtract the background fluorescence from the final reading.

  • Calculate the percent inhibition for each compound concentration compared to the uninhibited control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.[6][7]

Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_data Data Acquisition & Analysis reagent1 Test Compounds (Serial Dilutions) step1 Add Test Compounds/Controls reagent1->step1 reagent2 Enzyme Solution (HIV-1 Protease or BACE1) step2 Add Enzyme reagent2->step2 reagent3 Substrate Solution (FRET Peptide) step4 Add Substrate (Initiate Reaction) reagent3->step4 step1->step2 step3 Pre-incubation step2->step3 step3->step4 data1 Measure Fluorescence (Kinetic Reading) step4->data1 data2 Calculate Reaction Rates data1->data2 data3 Determine % Inhibition data2->data3 data4 Calculate IC50 Values data3->data4

Caption: Workflow for a typical FRET-based protease inhibition assay.

signaling_pathway cluster_synthesis Stereoselective Synthesis cluster_inhibition Mechanism of Action start (S)-tert-Butyl (oxiran-2-ylmethyl)carbamate Derivative drug HIV Protease Inhibitor (e.g., Darunavir) start->drug Multi-step Synthesis inhibition Inhibition drug->inhibition protease HIV-1 Protease cleavage Cleavage protease->cleavage polyprotein Viral Polyprotein polyprotein->cleavage maturation Viral Maturation cleavage->maturation inhibition->protease

Caption: Logical relationship from chiral precursor to biological inhibition.

References

A Comparative Guide to Chiral Epoxides: (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate and Alternatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable chiral epoxide is a critical decision in the stereoselective synthesis of complex pharmaceutical agents and fine chemicals. These versatile three-membered heterocyclic motifs serve as pivotal building blocks, enabling the introduction of specific stereochemistry which is often paramount for biological activity. This guide provides an objective comparison of (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate with other prominent chiral epoxides, supported by experimental data, to inform strategic decisions in asymmetric synthesis.

Performance Comparison of Chiral Epoxides in Asymmetric Synthesis

This compound is a valuable chiral building block due to the presence of a protected amine functionality, which allows for further synthetic transformations.[1] Its performance is best evaluated in the context of specific applications, such as the synthesis of chiral β-amino alcohols, which are key structural motifs in many pharmaceuticals, including β-blockers.[2]

A comparative case study for the synthesis of the β-blocker (S)-atenolol highlights the utility of different chiral epoxides. While a direct synthesis from this compound is not widely reported, its application can be inferred from analogous syntheses of β-blockers. (S)-Epichlorohydrin is a commonly used precursor for (S)-atenolol.

Table 1: Comparison of Chiral Epoxides in the Synthesis of (S)-Atenolol

Chiral EpoxideKey IntermediateOverall YieldEnantiomeric Excess (ee)Reference
(S)-Epichlorohydrin(S)-2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide9.9%>99%[3]
This compound(R)-tert-butyl (2-hydroxy-3-(4-(2-amino-2-oxoethyl)phenoxy)propyl)carbamateNot ReportedNot ReportedInferred

While the direct synthesis of (S)-atenolol from this compound lacks specific reported data for a direct comparison, the synthesis of other β-blockers demonstrates its utility. The protected amine in this compound offers a strategic advantage in certain synthetic routes, allowing for selective deprotection and further functionalization.

Alternative Methods for Chiral Epoxide Synthesis

Beyond the use of pre-synthesized chiral epoxides like this compound, several powerful methods exist for the asymmetric epoxidation of prochiral olefins. The choice of method is often dictated by the substrate structure.

Table 2: Performance of Asymmetric Epoxidation Methods on Various Substrates

Epoxidation MethodSubstrateYield (%)Enantiomeric Excess (ee) (%)Reference
Sharpless-KatsukiGeraniol83.5-76.283.5-76.2[3]
Sharpless-KatsukiCinnamyl Alcohol7075[4]
Jacobsen-KatsukiIndene9085-88[5]
Jacobsen-Katsukiα-Methylstyrene75-9072-83[6]
Shiα-Methylstyrene-43 (with m-CPBA)[6]

The Sharpless-Katsuki epoxidation is highly effective for allylic alcohols, while the Jacobsen-Katsuki epoxidation shows broad applicability for unfunctionalized alkenes. The Shi epoxidation, utilizing an organocatalyst, is a valuable metal-free alternative.

Experimental Protocols

Synthesis of a Chiral β-Amino Alcohol from this compound

This protocol is adapted from the synthesis of β-amino alcohols from racemic tert-butyl (oxiran-2-ylmethyl)carbamate.

Materials:

  • This compound

  • Aromatic amine (e.g., aniline)

  • Indium tribromide (InBr₃)

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1 mmol) and the aromatic amine (1 mmol) in water (5 mL), add indium tribromide (0.1 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired chiral β-amino alcohol.

General Protocol for Sharpless-Katsuki Asymmetric Epoxidation of an Allylic Alcohol

Materials:

  • Allylic alcohol (e.g., geraniol)

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

  • L-(+)-Diethyl tartrate (L-(+)-DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent

  • Dichloromethane (CH₂Cl₂)

  • Molecular sieves (4Å)

Procedure:

  • To a stirred solution of L-(+)-DET (0.12 mmol) in dry CH₂Cl₂ (20 mL) at -20 °C under an inert atmosphere, add Ti(OⁱPr)₄ (0.1 mmol).

  • Stir the mixture for 30 minutes, then add the allylic alcohol (10 mmol).

  • After stirring for another 30 minutes, add TBHP (1.5-2.0 equivalents) dropwise.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Synthetic Strategies

To aid in the selection of an appropriate synthetic route, the following diagrams illustrate the decision-making process for choosing an epoxidation method and a comparative workflow for the synthesis of a key pharmaceutical intermediate.

G Decision-Making Workflow for Asymmetric Epoxidation cluster_substrate Substrate Analysis cluster_methods Epoxidation Method Selection Substrate Prochiral Olefin Sharpless Sharpless-Katsuki Epoxidation Substrate->Sharpless Allylic Alcohol Jacobsen Jacobsen-Katsuki Epoxidation Substrate->Jacobsen Unfunctionalized Alkene Shi Shi Epoxidation (Organocatalytic) Substrate->Shi Unfunctionalized Alkene (Metal-Free Alternative)

Caption: Decision workflow for selecting an asymmetric epoxidation method.

G Comparative Synthesis of (S)-Atenolol cluster_route1 Route 1: (S)-Epichlorohydrin cluster_route2 Route 2: this compound Epichlorohydrin (S)-Epichlorohydrin Intermediate1 (S)-2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide Epichlorohydrin->Intermediate1 Reaction with 4-hydroxyphenylacetamide Atenolol1 (S)-Atenolol Intermediate1->Atenolol1 Ring opening with isopropylamine BocEpoxide (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate Intermediate2 (R)-tert-butyl (2-hydroxy-3-(4-(2-amino-2-oxoethyl)phenoxy)propyl)carbamate BocEpoxide->Intermediate2 Ring opening with 4-hydroxyphenylacetamide Atenolol2 (S)-Atenolol Intermediate2->Atenolol2 Deprotection and reaction with isopropylamine

References

A Comparative Guide to Analytical Methods for the Characterization of (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-tert-Butyl (oxiran-2-ylmethyl)carbamate is a valuable chiral building block in pharmaceutical synthesis. Its stereochemical purity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its characterization, including confirmation of its chemical structure and determination of its enantiomeric purity. This guide provides a comparative overview of spectroscopic and chromatographic techniques for the comprehensive analysis of this compound, supported by experimental data and detailed methodologies.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the chemical identity and structure of this compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Parameter ¹H NMR ¹³C NMR FTIR Mass Spectrometry (ESI-MS)
Principle Measures the magnetic properties of hydrogen nuclei to determine their chemical environment.Measures the magnetic properties of carbon-13 nuclei to identify different carbon environments.Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups.Measures the mass-to-charge ratio of ionized molecules, determining molecular weight and fragmentation patterns.
Information Provided - Proton chemical shifts (δ) and coupling constants (J) - Elucidation of the proton framework - Confirmation of functional groups- Carbon chemical shifts (δ) - Number of unique carbon atoms - Identification of functional groups- Characteristic absorption bands for functional groups (e.g., C=O, N-H, C-O-C)- Molecular weight confirmation - Fragmentation analysis for structural information
Typical Values for this compound and similar structures See Table 2 for detailed assignments.See Table 2 for detailed assignments.See Table 3 for characteristic vibrational frequencies.Expected [M+Na]⁺: ~270.12313 m/z[1]
Table 2: NMR Spectroscopic Data for a Structurally Similar Compound[1]
Assignment ¹H NMR (500 MHz, CDCl₃) δ (ppm) ¹³C NMR (126 MHz, CDCl₃) δ (ppm)
C(CH₃)₃1.44 (s, 9H)28.7
C (CH₃)₃-79.3
CH₂ (carbamate)3.23-3.58 (m, 2H)46.4
CH (oxirane)3.71-3.79 (m, 1H)56.8
CH₂ (oxirane)3.31-3.40 (m, 2H)45.2
C=O-154.8
Table 3: Predicted FTIR Spectral Data
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3350N-H StretchCarbamate
~2970C-H StretchAlkane
~1700C=O StretchCarbamate
~1250, ~1170C-O StretchCarbamate and Epoxide
~850C-O-C Stretch (ring)Epoxide

Experimental Protocols: Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 1.0 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program.

    • Number of Scans: 1024-4096 scans.

    • Relaxation Delay: 2.0 seconds.

    • Spectral Width: -10 to 220 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix 1-2 mg of the sample with ~200 mg of dry KBr powder and press into a transparent disk. For a liquid or semi-solid, a thin film can be prepared between two NaCl or KBr plates. Attenuated Total Reflectance (ATR) is a modern alternative requiring minimal sample preparation.

  • Instrumentation: An FTIR spectrometer.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • A background spectrum of the empty sample compartment or a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Acquisition:

    • Ionization Mode: Positive ion mode.

    • Scan Range: 50-500 m/z.

    • Capillary Voltage: 3-4 kV.

    • Fragmentor Voltage: Can be varied to induce fragmentation for structural analysis.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the purity and, crucially, the enantiomeric excess (% ee) of this compound. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC) are the most powerful and widely used methods for this purpose. Gas Chromatography (GC) can also be employed, particularly for assessing volatile impurities.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Supercritical Fluid Chromatography (SFC) Gas Chromatography (GC)
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.Differential partitioning of enantiomers between a chiral stationary phase and a supercritical fluid mobile phase (typically CO₂ with a co-solvent).Separation of volatile compounds based on their partitioning between a stationary phase and an inert gas mobile phase.
Primary Application Determination of enantiomeric excess (% ee) and purity.High-throughput screening for optimal chiral separation conditions and preparative separations.Analysis of volatile impurities and can be used for chiral separation with a suitable chiral column.
Advantages - Robust and widely applicable. - A vast array of commercially available chiral stationary phases. - Well-established and validated methods.- Faster analysis times. - Reduced organic solvent consumption ("greener" technique). - Lower viscosity of the mobile phase allows for higher flow rates.- High resolution for volatile compounds. - Sensitive detectors (e.g., FID, MS).
Limitations - Higher consumption of organic solvents. - Longer analysis times compared to SFC.- Requires specialized instrumentation. - Method development can be complex.- Limited to thermally stable and volatile compounds. - Derivatization may be required for polar analytes.

Experimental Protocols: Chromatographic Methods

Chiral High-Performance Liquid Chromatography (HPLC) - Method Development Strategy

A systematic approach to chiral HPLC method development is crucial for achieving optimal separation.

hplc_method_development cluster_screening Column and Mobile Phase Screening cluster_optimization Optimization Parameters column_screening Screen Polysaccharide-based Chiral Stationary Phases (CSPs) (e.g., Amylose or Cellulose derivatives) mobile_phase_screening Screen Normal Phase Mobile Phases (e.g., Hexane/Ethanol, Hexane/Isopropanol) column_screening->mobile_phase_screening optimization Optimization of Separation mobile_phase_screening->optimization If separation is observed no_separation No Separation mobile_phase_screening->no_separation If no separation adjust_ratio Adjust Mobile Phase Ratio optimization->adjust_ratio adjust_flow Adjust Flow Rate adjust_ratio->adjust_flow adjust_temp Adjust Temperature adjust_flow->adjust_temp validation Method Validation adjust_temp->validation no_separation->column_screening Try different CSP or mobile phase mode (e.g., Reverse Phase)

Caption: HPLC Method Development Workflow.

  • Instrumentation: HPLC system with a UV detector.

  • Column Screening: Start with polysaccharide-based chiral stationary phases (CSPs) such as those derived from amylose or cellulose, as they show broad enantioselectivity.

  • Mobile Phase Screening: For normal-phase chromatography, screen mobile phases consisting of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol or isopropanol) in various ratios (e.g., 90:10, 80:20 v/v). For basic compounds, the addition of a small amount of an amine (e.g., 0.1% diethylamine) can improve peak shape.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., ~210 nm).

  • Optimization: Once partial separation is achieved, optimize the resolution by fine-tuning the mobile phase composition, flow rate, and column temperature.

Chiral Supercritical Fluid Chromatography (SFC)

SFC offers a faster and more environmentally friendly alternative to HPLC for chiral separations.

sfc_workflow sample_prep Sample Preparation (Dissolve in co-solvent) instrument_setup SFC System Setup (CO2 + Co-solvent, Chiral Column) sample_prep->instrument_setup method_screening Method Screening (Vary co-solvent and gradient) instrument_setup->method_screening data_analysis Data Analysis (Determine % ee) method_screening->data_analysis

Caption: General SFC Experimental Workflow.

  • Instrumentation: SFC system with a UV or photodiode array (PDA) detector.

  • Mobile Phase: Supercritical CO₂ as the main mobile phase with a polar co-solvent (e.g., methanol, ethanol, or isopropanol).

  • Column: Polysaccharide-based chiral stationary phases are also widely used in SFC.

  • Screening: A generic screening approach often involves a gradient of the co-solvent to quickly identify promising separation conditions.

  • Optimization: Isocratic conditions can be developed based on the elution conditions from the gradient screen to optimize resolution and analysis time.

Gas Chromatography (GC)

GC is suitable for analyzing the purity of this compound, particularly for volatile impurities. Chiral GC can also be used for enantiomeric excess determination.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5) for general purity analysis. For chiral separations, a cyclodextrin-based chiral stationary phase is typically used.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Temperature Program: A temperature gradient is used to elute compounds with different boiling points. For example, starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 250 °C).

  • Injection: A split/splitless injector is commonly used.

Conclusion: A Multi-faceted Approach to Characterization

A comprehensive characterization of this compound necessitates a combination of analytical techniques. Spectroscopic methods such as NMR, FTIR, and MS are essential for unequivocal structural confirmation. Chromatographic methods, particularly chiral HPLC and SFC, are the gold standard for determining enantiomeric purity with high accuracy and precision. The choice between HPLC and SFC will depend on factors such as desired analysis speed, solvent consumption considerations, and available instrumentation. GC provides a valuable complementary technique for the analysis of volatile impurities. By employing this multi-faceted analytical approach, researchers, scientists, and drug development professionals can ensure the quality and stereochemical integrity of this critical chiral building block.

References

Validation of the synthesis pathway for (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and stereoselective synthesis of chiral building blocks is of paramount importance. (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate is a valuable chiral intermediate used in the synthesis of various pharmaceutical agents. This guide provides a comparative analysis of two prominent synthetic pathways to this compound, offering a validation of their experimental results. The methodologies are detailed, and performance data is presented to aid in the selection of the most suitable route based on factors such as yield, purity, and reaction conditions.

At a Glance: Comparison of Synthesis Pathways

Two common and effective methods for the synthesis of this compound involve the use of readily available chiral precursors: (R)-glycidol and (R)-epichlorohydrin. The following table summarizes the key performance indicators for each of these representative methods.

ParameterPathway 1: From (R)-GlycidolPathway 2: From (R)-Epichlorohydrin
Starting Material (R)-Glycidol(R)-Epichlorohydrin
Reagents Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N)tert-Butyl carbamate, Sodium hydride (NaH)
Typical Yield HighModerate to High
Purity Generally high (>95%)High (>95%)
Reaction Temperature Room Temperature0 °C to Room Temperature
Reaction Time Several hoursSeveral hours
Key Advantages Milder reaction conditionsReadily available starting materials
Key Disadvantages Potential for side reactions with Boc₂OUse of a strong base (NaH) requires anhydrous conditions

Synthesis Pathway Diagrams

To visually represent the logical flow of each synthetic route, the following diagrams have been generated.

G Pathway 1: Synthesis from (R)-Glycidol cluster_reactants Reactants cluster_process Process cluster_product Product R_Glycidol (R)-Glycidol Reaction Reaction in Dichloromethane (DCM) at Room Temperature R_Glycidol->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Et3N Triethylamine (Et₃N) Et3N->Reaction Product This compound Reaction->Product

Caption: Synthesis of the target compound from (R)-Glycidol.

G Pathway 2: Synthesis from (R)-Epichlorohydrin cluster_reactants Reactants cluster_process Process cluster_product Product R_Epichlorohydrin (R)-Epichlorohydrin Reaction Reaction in Tetrahydrofuran (THF) at 0 °C to RT R_Epichlorohydrin->Reaction tBuCarbamate tert-Butyl carbamate tBuCarbamate->Reaction NaH Sodium Hydride (NaH) NaH->Reaction Product This compound Reaction->Product

Caption: Synthesis of the target compound from (R)-Epichlorohydrin.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the two pathways.

Pathway 1: Synthesis from (R)-Glycidol

This method involves the direct N-alkylation of the amine derived from the opening of (R)-glycidol, which is then protected with a tert-butoxycarbonyl (Boc) group. A more direct approach involves the reaction of (R)-glycidol with a reagent that introduces the Boc-protected amine group in one step. For the purpose of this guide, a well-established procedure for Boc protection of a primary amine derived from a chiral precursor is adapted.

Materials:

  • (R)-Glycidol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve (R)-glycidol (1.0 eq) in dichloromethane.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • To the cooled solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Pathway 2: Synthesis from (R)-Epichlorohydrin

This pathway involves the nucleophilic substitution of the chloride in (R)-epichlorohydrin by the anion of tert-butyl carbamate.

Materials:

  • (R)-Epichlorohydrin

  • tert-Butyl carbamate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Add a solution of tert-butyl carbamate (1.1 eq) in anhydrous THF dropwise to the suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add (R)-epichlorohydrin (1.0 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Experimental Workflow Visualization

The following diagrams illustrate the step-by-step workflow for each experimental protocol.

G Workflow for Pathway 1 Start Dissolve (R)-Glycidol in DCM Add_Et3N Add Triethylamine and Cool to 0 °C Start->Add_Et3N Add_Boc2O Add Boc₂O Solution Add_Et3N->Add_Boc2O React Stir at Room Temperature (12-18h) Add_Boc2O->React Quench Quench with NaHCO₃ Solution React->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash with Brine and Dry over MgSO₄ Extract->Wash_Dry Concentrate Concentrate under Reduced Pressure Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Obtain Pure Product Purify->End

Caption: Experimental workflow for the synthesis from (R)-Glycidol.

G Workflow for Pathway 2 Start Suspend NaH in Anhydrous THF Add_Carbamate Add tert-Butyl Carbamate Solution at 0 °C Start->Add_Carbamate Stir1 Stir and Warm to RT Add_Carbamate->Stir1 Add_Epi Cool to 0 °C and Add (R)-Epichlorohydrin Stir1->Add_Epi React Stir and Warm to RT (12-24h) Add_Epi->React Quench Quench with NH₄Cl Solution React->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with Brine and Dry over Na₂SO₄ Extract->Wash_Dry Concentrate Concentrate under Reduced Pressure Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Obtain Pure Product Purify->End

Caption: Experimental workflow for the synthesis from (R)-Epichlorohydrin.

Conclusion

Both presented pathways offer viable routes to this compound. The choice between them may depend on the specific requirements of the synthesis, such as the availability and cost of starting materials, the scale of the reaction, and the tolerance for certain reaction conditions (e.g., the use of a strong base). The synthesis from (R)-glycidol is generally milder, while the route from (R)-epichlorohydrin utilizes a common and often more accessible chiral building block. For any application, it is recommended to perform small-scale trials to optimize the reaction conditions for the specific laboratory setting.

A Comparative Spectroscopic Guide to (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate and Chiral Precursor Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral building blocks for pharmaceutical synthesis, (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate stands out as a versatile intermediate. Its unique combination of a protected amine and a reactive epoxide moiety makes it a valuable precursor for the synthesis of a wide array of complex molecules. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed spectroscopic analysis of this compound and compares it with key chiral alternatives, namely its enantiomer, (S)-tert-Butyl (oxiran-2-ylmethyl)carbamate, and the more fundamental building blocks, (R)- and (S)-epichlorohydrin.

It is important to note that standard NMR, FT-IR, and mass spectrometry are not inherently sensitive to stereoisomerism. Therefore, the data presented for this compound, where not directly available, is inferred from the experimentally determined spectra of its (S)-enantiomer and the racemic mixture.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its alternatives.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton AssignmentThis compound(S)-tert-Butyl (oxiran-2-ylmethyl)carbamate(R)-Epichlorohydrin(S)-Epichlorohydrin
Oxirane-CH ~3.15 (m)~3.15 (m)~3.25 (m)~3.25 (m)
Oxirane-CH₂ ~2.85 (dd), ~2.65 (dd)~2.85 (dd), ~2.65 (dd)~2.90 (t), ~2.70 (q)~2.90 (t), ~2.70 (q)
CH₂-NH ~3.40-3.20 (m)~3.40-3.20 (m)--
NH ~5.0 (br s)~5.0 (br s)--
C(CH₃)₃ ~1.45 (s)~1.45 (s)--
CH₂-Cl --~3.58 (d)~3.58 (d)
¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon AssignmentThis compound(S)-tert-Butyl (oxiran-2-ylmethyl)carbamate(R)-Epichlorohydrin(S)-Epichlorohydrin
C=O ~156.0~156.0--
C(CH₃)₃ ~79.5~79.5--
Oxirane-CH ~50.8~50.8~51.0~51.0
Oxirane-CH₂ ~44.2~44.2~47.2~47.2
CH₂-NH ~43.0~43.0--
C(CH₃)₃ ~28.4~28.4--
CH₂-Cl --~45.9~45.9
FT-IR Spectral Data

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)

Functional GroupThis compound(S)-tert-Butyl (oxiran-2-ylmethyl)carbamate(R)-Epichlorohydrin(S)-Epichlorohydrin
N-H Stretch ~3340~3340--
C-H Stretch (aliphatic) ~2970, 2930~2970, 2930~3000, 2930~3000, 2930
C=O Stretch (carbamate) ~1710~1710--
N-H Bend ~1520~1520--
C-O-C Stretch (epoxide) ~1250, 850~1250, 850~1260, 850~1260, 850
C-Cl Stretch --~750~750
Mass Spectrometry Data

Table 4: Mass Spectrometry m/z Values (Electron Ionization)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
This compound 173 (low abundance)116 [M - C₄H₉]⁺, 100 [M - C₄H₉O]⁺, 57 [C₄H₉]⁺
(S)-tert-Butyl (oxiran-2-ylmethyl)carbamate 173 (low abundance)116 [M - C₄H₉]⁺, 100 [M - C₄H₉O]⁺, 57 [C₄H₉]⁺
(R)-Epichlorohydrin 92/94 (M⁺/M+2⁺)57 [M - Cl]⁺, 49 [CH₂Cl]⁺
(S)-Epichlorohydrin 92/94 (M⁺/M+2⁺)57 [M - Cl]⁺, 49 [CH₂Cl]⁺

Spectroscopic Interpretation

The spectroscopic data reveals key structural features of this compound and allows for clear differentiation from epichlorohydrin.

  • ¹H NMR: The presence of the tert-butyl group in the carbamate is confirmed by the prominent singlet at approximately 1.45 ppm. The protons of the oxirane ring appear in the upfield region (~2.6-3.2 ppm), while the methylene protons adjacent to the nitrogen are observed around 3.2-3.4 ppm. In contrast, epichlorohydrin shows a characteristic downfield signal for the chloromethyl protons (~3.58 ppm).

  • ¹³C NMR: The carbamate functionality is evident from the carbonyl carbon signal at ~156.0 ppm and the quaternary carbon of the tert-butyl group at ~79.5 ppm. The two carbons of the epoxide ring are found at approximately 50.8 and 44.2 ppm. Epichlorohydrin lacks the carbamate signals but shows a signal for the carbon bonded to chlorine at ~45.9 ppm.

  • FT-IR: The spectrum of the carbamate is dominated by a strong C=O stretching vibration around 1710 cm⁻¹ and an N-H stretching band near 3340 cm⁻¹. These are absent in the epichlorohydrin spectrum, which is characterized by a strong C-Cl stretching vibration around 750 cm⁻¹. Both compounds exhibit the characteristic C-O-C stretching of the epoxide ring.

  • Mass Spectrometry: The fragmentation pattern of the carbamate is dictated by the lability of the tert-butyl group, leading to a prominent fragment at m/z 57. The molecular ion at m/z 173 is often of low abundance. Epichlorohydrin's mass spectrum is distinguished by the isotopic pattern of chlorine, with two molecular ion peaks at m/z 92 and 94 in an approximate 3:1 ratio.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Parameters: A spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans were used.

  • ¹³C NMR Parameters: A spectral width of 250 ppm, a relaxation delay of 2 s, and 512 scans were acquired with proton decoupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A thin film of the liquid sample was prepared between two potassium bromide (KBr) plates.

  • Instrumentation: Spectra were recorded on an FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Parameters: Each spectrum was an average of 32 scans with a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates was subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced via direct injection into the ion source.

  • Instrumentation: Electron ionization (EI) mass spectra were obtained using a mass spectrometer with a quadrupole analyzer.

  • Parameters: The ionization energy was set to 70 eV, and the source temperature was maintained at 230 °C. The mass range scanned was m/z 40-300.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow from sample acquisition to comparative spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample Sample Acquisition cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Comparison Target (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate NMR NMR Spectroscopy (¹H, ¹³C) Target->NMR FTIR FT-IR Spectroscopy Target->FTIR MS Mass Spectrometry Target->MS Alt1 (S)-tert-Butyl (oxiran-2-ylmethyl)carbamate Alt1->NMR Alt1->FTIR Alt1->MS Alt2 (R)-Epichlorohydrin Alt2->NMR Alt2->FTIR Alt2->MS Alt3 (S)-Epichlorohydrin Alt3->NMR Alt3->FTIR Alt3->MS Data_Tables Comparative Data Tables NMR->Data_Tables FTIR->Data_Tables MS->Data_Tables Interpretation Spectral Interpretation Data_Tables->Interpretation Guide Publish Comparison Guide Interpretation->Guide

Caption: Workflow for the spectroscopic analysis and comparison of chiral building blocks.

Alternative reagents to (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of alternative reagents for the synthesis of chiral amines, focusing on replacements for (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate. This guide provides a detailed comparison of synthetic routes, performance data, and experimental protocols for researchers in drug discovery and chemical development.

Introduction

This compound is a widely used chiral building block in the synthesis of pharmaceuticals, particularly for introducing a (R)-2-hydroxy-3-aminopropyl moiety. This structural motif is central to the pharmacophore of many beta-blockers and other important drug candidates. However, reliance on a single building block can be limiting due to cost, availability, or the need for alternative synthetic routes to explore new chemical space or circumvent existing patents. This guide provides a comparative overview of key alternative reagents and synthetic strategies, supported by experimental data, to enable informed decisions in the selection of chiral precursors.

Alternative Reagents and Synthetic Strategies

The primary alternatives to this compound are not direct drop-in replacements but rather alternative chiral precursors that lead to the same or similar key intermediates. The most common alternatives include (R)-glycidyl tosylate, (R)-glycidyl nosylate, and (R)-epichlorohydrin. These reagents offer different reactivity profiles and may require different synthetic approaches to arrive at the desired product.

Here, we compare the synthesis of a common intermediate, a protected amino alcohol, starting from these different chiral epoxides.

Comparative Data

The following table summarizes the key performance indicators for the synthesis of a representative chiral amino alcohol using different starting materials. The data is compiled from various literature sources and represents typical outcomes.

Starting MaterialKey AdvantagesKey DisadvantagesTypical Overall YieldEnantiomeric Purity (ee%)
This compound Amine is pre-protected, leading to fewer steps.Higher cost and potential for side reactions with the carbamate.75-85%>99%
(R)-Glycidyl tosylate Good leaving group (tosylate) facilitates ring-opening.Requires a separate amine protection step. Tosylate can be sterically hindering.70-80%>99%
(R)-Glycidyl nosylate Excellent leaving group (nosylate), often leading to faster reactions and milder conditions.Higher cost compared to tosylate and epichlorohydrin.80-90%>99%
(R)-Epichlorohydrin Low cost and readily available.Requires introduction of the amino group and subsequent protection, adding steps. Potential for racemization if not handled carefully.60-75%>98%

Experimental Protocols

This section provides representative experimental protocols for the synthesis of a chiral amino alcohol intermediate from the discussed starting materials.

Protocol 1: Synthesis from this compound

Reaction: Ring-opening of the epoxide with a nucleophile (e.g., a phenol).

  • To a solution of this compound (1.0 eq) and the desired phenol (1.1 eq) in a suitable solvent (e.g., DMF, acetonitrile) is added a base (e.g., K₂CO₃, Cs₂CO₃) (1.5 eq).

  • The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • The reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired protected amino alcohol.

Protocol 2: Synthesis from (R)-Glycidyl tosylate

Reaction: Ring-opening with an amine followed by protection.

  • Step A: Ring-opening. To a solution of the primary or secondary amine (1.1 eq) in a suitable solvent (e.g., isopropanol, acetonitrile) is added (R)-Glycidyl tosylate (1.0 eq).

  • The reaction mixture is stirred at room temperature or gentle heating (40-60 °C) for 6-12 hours.

  • The solvent is removed under reduced pressure. The crude amino alcohol is taken to the next step without further purification.

  • Step B: Amine Protection. The crude amino alcohol is dissolved in a suitable solvent (e.g., dichloromethane, THF). A base (e.g., triethylamine, diisopropylethylamine) (1.5 eq) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq).

  • The reaction is stirred at room temperature for 2-4 hours.

  • The reaction mixture is washed with aqueous acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography.

Protocol 3: Synthesis from (R)-Epichlorohydrin

Reaction: Ring-opening with a nucleophile, followed by reaction with an amine and protection.

  • Step A: Epoxide formation from a nucleophile. A solution of a nucleophile (e.g., a phenol) (1.0 eq) and a base (e.g., NaOH, KOH) in water/organic solvent mixture is prepared. (R)-Epichlorohydrin (1.2 eq) is added dropwise at a controlled temperature (e.g., 0-10 °C).

  • The reaction is stirred for several hours until completion. The resulting glycidyl ether is extracted and purified.

  • Step B: Ring-opening with an amine. The purified glycidyl ether (1.0 eq) is reacted with an amine (e.g., benzylamine) (2.0 eq) neat or in a protic solvent at elevated temperature.

  • After completion, the excess amine is removed, and the product amino alcohol is isolated.

  • Step C: Protection. The amino alcohol is protected as described in Protocol 2, Step B.

Visualizing the Synthetic Pathways

The following diagrams illustrate the different synthetic strategies to a common chiral amino alcohol intermediate.

G cluster_0 Route 1: this compound cluster_1 Route 2: (R)-Glycidyl tosylate cluster_2 Route 3: (R)-Epichlorohydrin A0 (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate A1 Protected Amino Alcohol A0->A1 NuH, Base B0 (R)-Glycidyl tosylate B1 Amino Alcohol Intermediate B0->B1 R-NH2 B2 Protected Amino Alcohol B1->B2 Boc2O, Base C0 (R)-Epichlorohydrin C1 Glycidyl Ether C0->C1 NuH, Base C2 Amino Alcohol Intermediate C1->C2 R-NH2 C3 Protected Amino Alcohol C2->C3 Boc2O, Base

Caption: Comparison of synthetic routes to a protected amino alcohol.

Conclusion

The choice of chiral precursor for the synthesis of complex molecules depends on a variety of factors including cost, number of synthetic steps, and desired reaction conditions. While this compound offers a more direct route by having the amine pre-protected, alternatives like (R)-glycidyl tosylate and nosylate provide highly reactive intermediates for efficient ring-opening reactions. For large-scale synthesis where cost is a primary driver, (R)-epichlorohydrin remains a viable, albeit more synthetically intensive, option. This guide provides the necessary comparative data and protocols to assist researchers in making strategic decisions for their specific synthetic goals.

A Comparative Guide to Chiral Epoxides in the Synthesis of β-Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the selection of the appropriate chiral building block is a critical decision that significantly impacts the efficiency, cost-effectiveness, and overall success of a synthetic route. This guide provides a comprehensive cost-benefit analysis of (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate and its common alternatives, (S)-epichlorohydrin and (S)-glycidyl tosylate, for the synthesis of chiral β-amino alcohols. This analysis is supported by experimental data, detailed protocols, and visualizations to aid in your decision-making process.

At a Glance: Performance Comparison

The following table summarizes the key performance indicators for the synthesis of a chiral β-amino alcohol via the ring-opening reaction of each chiral building block with aniline as a representative amine nucleophile.

ParameterThis compound(S)-Epichlorohydrin(S)-Glycidyl Tosylate
Product N-Boc-(R)-1-amino-3-(phenylamino)propan-2-ol(S)-1-chloro-3-(phenylamino)propan-2-ol(S)-1-(phenylamino)-3-(tosyloxy)propan-2-ol
Yield High (Typical)~90%[1]Moderate
Purity High (Typical)GoodGood
Reaction Time Varies6 hours[1]4 hours[1]
Cost per Gram ~$18/g~$1/g~$8/g
Key Advantage Amine is pre-protected, simplifying downstream processing.Low cost and readily available.Good leaving group, potentially milder reaction conditions.
Key Disadvantage Higher initial cost.Requires subsequent protection/deprotection steps.Higher cost than epichlorohydrin, tosylate removal required.

Cost Analysis

A crucial factor in process development is the cost of starting materials. The following table provides a comparative overview of the approximate cost per gram for each chiral building block from various suppliers. Prices are subject to change and may vary based on quantity and purity.

Chiral Building BlockSupplierQuantityPrice (USD)Price per Gram (USD)
This compound CymitQuimica5 g€1,484.00~$320.00
CymitQuimica100 mg€180.00~$1,944.00
Sigma-Aldrich---
(S)-Epichlorohydrin ChemicalBook25 g$24.00~$0.96
ChemicalBook100 g$65.00~$0.65
Fisher Scientific25 g$702.59~$28.10
Sigma-Aldrich5 gkr 256.00~$5.50
(S)-Glycidyl Tosylate MyBioSource5 g$500.00$100.00
Chem-Impex1 g$18.53$18.53
Chem-Impex5 g$46.97~$9.40
Chem-Impex25 g$127.99~$5.12
Sigma-Aldrich5 g$41.20$8.24

Experimental Protocols

Detailed and reproducible experimental protocols are essential for evaluating and implementing a synthetic route. Below are representative protocols for the reaction of each chiral epoxide with aniline.

Protocol 1: Synthesis of N-Boc-(R)-1-amino-3-(phenylamino)propan-2-ol from this compound

Materials:

  • This compound

  • Aniline

  • Solvent (e.g., isopropanol, acetonitrile, or toluene)

  • Optional: Lewis acid catalyst (e.g., LiClO₄, Yb(OTf)₃)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add aniline (1.0-1.2 eq).

  • If using a catalyst, add it to the reaction mixture (typically 5-10 mol%).

  • Stir the reaction mixture at a specified temperature (ranging from room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-Boc protected β-amino alcohol.

Note: Specific reaction conditions such as solvent, temperature, and reaction time will influence the yield and purity of the product. Optimization of these parameters is recommended.

Protocol 2: Synthesis of (S)-1-chloro-3-(phenylamino)propan-2-ol from (S)-Epichlorohydrin

Procedure: A patent describes a method for the preparation of N-glycidyl-aniline compounds by reacting an aniline compound with epichlorohydrin.[1] In a specific example, the reaction is carried out in the absence of oxygen. The aniline derivative is dissolved in a protic solvent, and epichlorohydrin is added dropwise at a controlled temperature (e.g., 50 °C).[1] The reaction is stirred for several hours.[1] The resulting chlorohydrin is then dehydrochlorinated at a low temperature (-10 to 0 °C) using an aqueous base to yield the N-glycidylaniline.[1] A reported yield for a similar reaction is 90%.[1]

Protocol 3: Synthesis of (S)-1-(phenylamino)-3-(tosyloxy)propan-2-ol from (S)-Glycidyl Tosylate

Procedure: To a solution of (S)-glycidyl tosylate (1.0 g, 4.38 mmol) in dry THF (15 mL), freshly distilled aniline (0.41 g, 4.38 mmol) was added. The reaction mixture was stirred at 60°C for 4 hours, with the progress monitored by TLC. Following the removal of the solvent, the product was obtained.

Signaling Pathways and Logical Relationships

The selection of a chiral building block often involves a series of considerations, from initial cost to the complexity of the overall synthetic route. The following diagram illustrates the decision-making workflow.

G cluster_start Project Requirements cluster_analysis Cost-Benefit Analysis cluster_decision Decision & Implementation Start Define Target Molecule & Scale Cost Cost of Starting Materials Start->Cost Performance Reaction Performance (Yield, Purity, Time) Start->Performance Process Process Complexity (Protection/Deprotection) Start->Process Decision Select Optimal Chiral Building Block Cost->Decision Performance->Decision Process->Decision Protocol Develop & Optimize Protocol Decision->Protocol Synthesis Execute Synthesis Protocol->Synthesis

Caption: Decision workflow for selecting a chiral building block.

Experimental Workflow Visualization

The general experimental workflow for the synthesis and purification of a chiral β-amino alcohol from a chiral epoxide is depicted below.

G A 1. Reaction Setup - Chiral Epoxide - Amine - Solvent - (Optional) Catalyst B 2. Reaction - Stirring at controlled temperature - Monitoring (TLC, LC-MS) A->B C 3. Workup - Solvent removal B->C D 4. Purification - Column Chromatography C->D E 5. Analysis - NMR, MS, Chiral HPLC D->E

Caption: General workflow for β-amino alcohol synthesis.

Conclusion

The choice between this compound, (S)-epichlorohydrin, and (S)-glycidyl tosylate is multifaceted and depends heavily on the specific requirements of the project.

  • This compound is an excellent choice when the cost of the starting material is less critical than minimizing the number of synthetic steps and avoiding protection/deprotection strategies. The pre-installed Boc group offers a significant advantage in streamlining the synthesis of N-protected β-amino alcohols.

  • (S)-Epichlorohydrin represents the most cost-effective option for large-scale synthesis. However, the initial cost savings must be weighed against the additional steps and reagents required for the protection of the resulting amino alcohol and the potential for side reactions.

  • (S)-Glycidyl Tosylate offers a balance between reactivity and cost. The tosylate is a better leaving group than chloride, potentially allowing for milder reaction conditions. However, it is more expensive than epichlorohydrin and the tosyl group will likely need to be removed in subsequent steps.

Ultimately, a thorough evaluation of the factors outlined in this guide, including cost, yield, purity, and process complexity, will enable researchers and drug development professionals to make an informed decision that best aligns with their project goals.

References

Comparative Biological Activities of (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various derivatives of (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate. The information is supported by experimental data from peer-reviewed studies and is intended to aid in the design and development of new therapeutic agents.

This compound serves as a versatile chiral building block in medicinal chemistry. Its derivatives have been explored for a range of therapeutic applications, primarily focusing on their potential as anticancer and antimicrobial agents. The presence of the reactive oxirane ring and the carbamate moiety allows for diverse structural modifications, leading to a wide spectrum of biological activities.

Anticancer Activity

Recent studies have highlighted the potential of carbamate derivatives as cytotoxic agents against various cancer cell lines. The mechanism of action for some carbamate-containing compounds has been linked to the induction of cell cycle arrest and apoptosis. Furthermore, some carbamate compounds have been shown to induce toxic effects in cancer cells by affecting signaling pathways such as the Nrf2 pathway.

A study on carbamate derivatives of podophyllotoxin demonstrated significant cytotoxicities against human cancer cell lines including HL-60 (leukemia), A-549 (lung cancer), HeLa (cervical cancer), and HCT-8 (colon cancer). Notably, some of these synthesized compounds exhibited greater potency than the established anticancer drug, etoposide. The most potent derivative induced G2/M phase cell cycle arrest and apoptosis in A-549 cells, alongside inhibition of microtubule formation and DNA topoisomerase-II.[1]

Another investigation into steroidal carbamates revealed their inhibitory effects on the growth of mouse colon carcinoma CT26WT cells. The half-maximal inhibitory concentration (IC50) for the most active carbamate was determined to be 26.8 μM.[2]

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Podophyllotoxin Carbamate4'-O-Demethyl-4β-[(4-hydroxymethyl)-1,2,3-triazol-1-yl]-4-deoxypodophyllotoxin cyclopentyl carbamateA-549Not specified, but more potent than etoposide[1]
Steroidal CarbamateDiosgenin-derived carbamateCT26WT26.8[2]
Benzoxathiin-purine(RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purineMCF-72.75 ± 0.02[3]

Antimicrobial Activity

This compound derivatives have also shown promise as antimicrobial agents.[4] The structural modifications on the carbamate and oxirane moieties can be tailored to enhance activity against various bacterial and fungal strains.

A study on carbazole derivatives bearing a carbamate group reported moderate to potent in vitro activity against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, and fungi including Fusarium oxysporum, Candida albicans, and Aspergillus niger.[5]

Another research on tertiary alkylamine-functionalized polyaspartamides, which contain carbamate linkages, demonstrated potent antibacterial activity. The derivative with N,N-dibutylamine groups exhibited the lowest Minimum Inhibitory Concentration (MIC) values of 3.1 µg/mL against S. aureus and 12.5 µg/mL against E. coli.[6]

The following table presents a summary of the antimicrobial activity of selected carbamate derivatives.

Derivative ClassCompoundMicroorganismMIC (µg/mL)Reference
Carbazole CarbamateSubstituted phenyl/aliphatic-4-(oxiran-2-ylmethoxy)-9H-carbazole-9-carboxylateS. aureus, B. subtilis, E. coliNot specified (moderate to potent)[5]
PolyaspartamidePASP-4 (N,N-dibutylamine)S. aureus3.1[6]
PolyaspartamidePASP-4 (N,N-dibutylamine)E. coli12.5[6]

Experimental Protocols

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[7]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.[7]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[9]

Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[8]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 16-20 hours).[10]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]

Visualizations

Experimental Workflow for Drug Screening

G General Workflow for Biological Activity Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compounds Prepare Derivatives treatment Treat with Derivatives prep_compounds->treatment prep_cells Culture Cells/Microorganisms prep_cells->treatment incubation Incubate treatment->incubation measurement Measure Viability/Growth incubation->measurement data_proc Process Raw Data measurement->data_proc det_activity Determine IC50/MIC data_proc->det_activity sar_analysis Structure-Activity Relationship det_activity->sar_analysis

Caption: A generalized workflow for screening the biological activity of chemical compounds.

Nrf2 Signaling Pathway

Nrf2_Pathway Simplified Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carbamate Carbamate Derivative ROS Oxidative Stress (ROS) Carbamate->ROS induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 destabilizes Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression activates

Caption: The Nrf2 pathway, a potential target of carbamate derivatives.

References

Purity analysis of commercially available (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Purity Analysis of Commercially Available (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This compound is a critical chiral building block in the synthesis of various pharmaceutical compounds, particularly as a precursor for the side chains of many beta-blockers. The purity of this reagent is paramount, as impurities can lead to side reactions, lower yields, and the introduction of unwanted stereoisomers in the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the purity of commercially available this compound, supported by detailed experimental protocols for its analysis.

Commercial Supplier Purity Comparison

The stated purity of this compound can vary between suppliers. Below is a summary of the purities advertised by several vendors. It is important to note that the actual purity of a specific lot should always be confirmed by obtaining and reviewing the Certificate of Analysis (CoA).

Supplier CAS Number Stated Purity
Sigma-Aldrich149057-20-595%
CP Lab SafetyNot Specified95%[1]
AiFChem115198-80-698%[2]

Experimental Protocols for Purity Determination

Accurate determination of the chemical and enantiomeric purity of this compound requires robust analytical methods. The following protocols are provided as a guide for researchers to establish in-house quality control.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is suitable for quantifying the main compound and any non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector or a Charged Aerosol Detector (CAD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

    • Gradient Program:

      • 0-20 min: 5% to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (for carbamate end absorption) or CAD.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (Chiral HPLC)

This method is essential for determining the enantiomeric excess (e.e.) of the desired (R)-enantiomer.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: Chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may require method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 5 mg of this compound.

  • Dissolve in the mobile phase to a concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Structural Confirmation and Impurity Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the structure of the compound and identifying potential impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Expected ¹H NMR Chemical Shifts (CDCl₃, 400 MHz):

  • δ 4.95 (br s, 1H): -NH proton.

  • δ 3.15 (m, 1H): -CH- proton of the oxirane ring.

  • δ 3.40-3.20 (m, 2H): -CH₂-NH- protons.

  • δ 2.80 (dd, 1H): One of the -CH₂- protons of the oxirane ring.

  • δ 2.60 (dd, 1H): The other -CH₂- proton of the oxirane ring.

  • δ 1.45 (s, 9H): -C(CH₃)₃ protons of the Boc group.

Expected ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz):

  • δ 156.0: Carbonyl carbon of the Boc group.

  • δ 79.5: Quaternary carbon of the Boc group.

  • δ 51.0: -CH- carbon of the oxirane ring.

  • δ 44.5: -CH₂- carbon of the oxirane ring.

  • δ 43.0: -CH₂-NH- carbon.

  • δ 28.4: Methyl carbons of the Boc group.

Potential Impurities

Common impurities can arise from the starting materials or side reactions during the synthesis of this compound. These may include:

  • (S)-tert-Butyl (oxiran-2-ylmethyl)carbamate: The undesired enantiomer.

  • tert-Butyl carbamate: An unreacted starting material.

  • Di-tert-butyl dicarbonate (Boc₂O): A common reagent for Boc protection.

  • Ring-opened byproducts: Such as diols, resulting from the hydrolysis of the epoxide.

Alternative Chiral Building Blocks

For the synthesis of chiral compounds, particularly beta-blockers and other pharmaceuticals, several alternatives to this compound exist. The choice of building block depends on the specific synthetic route and the desired final product.

Alternative Compound Structure Key Features and Applications
(R)-Glycidol A simpler chiral epoxide, often used when a free hydroxyl group is desired in the intermediate.
(R)-Epichlorohydrin A reactive epoxide with a chloromethyl group, allowing for facile introduction of various nucleophiles.
(S)-Solketal A protected form of glycerol, used to introduce a chiral C3 unit. The protecting group can be removed under acidic conditions.

Visualizations

experimental_workflow cluster_sample Sample Handling cluster_analysis Purity Analysis cluster_results Data Evaluation sample Commercial (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate hplc Chemical Purity (RP-HPLC) sample->hplc chiral_hplc Enantiomeric Purity (Chiral HPLC) sample->chiral_hplc nmr Structural Confirmation (¹H & ¹³C NMR) sample->nmr chem_purity Chemical Purity (%) hplc->chem_purity ee Enantiomeric Excess (%) chiral_hplc->ee structure_confirm Structural Integrity nmr->structure_confirm impurity_profile Impurity Profile nmr->impurity_profile

Caption: Workflow for the comprehensive purity analysis of this compound.

signaling_pathway start (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate intermediate Chiral Amino Alcohol Intermediate start->intermediate Nucleophilic Ring Opening (e.g., with an aryloxy nucleophile) beta_blocker Target Beta-Blocker (e.g., (S)-Propranolol) intermediate->beta_blocker Deprotection and/or Further Functionalization

Caption: A simplified synthetic pathway illustrating the use of the title compound in beta-blocker synthesis.

References

A Comparative Guide to Chiral HPLC Method Development for (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks like (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate is a critical step. This guide provides a comparative overview of strategies for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for this compound, supported by established principles and experimental approaches from the scientific literature.

This compound is a valuable chiral intermediate in organic synthesis, particularly for producing enantiomerically pure pharmaceuticals.[1] Its structure, featuring a carbamate group and a reactive oxirane ring, necessitates a tailored approach to chiral separation. The development of a reliable analytical method to distinguish it from its (S)-enantiomer is paramount for quality control and regulatory compliance.[2][3]

Comparison of Chiral Stationary Phases (CSPs)

The cornerstone of any chiral separation is the selection of the appropriate chiral stationary phase (CSP).[4] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are among the most versatile and widely used in the pharmaceutical industry.[2][5] A comparison of their general characteristics is presented below.

CSP TypeCommon PhasesTypical Mobile PhasesSeparation PrincipleAdvantagesDisadvantages
Polysaccharide-based Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA/IB/IC/ID/IE/IFNormal Phase: Hexane/Isopropanol, Hexane/EthanolReversed Phase: Acetonitrile/Water, Methanol/WaterHydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide derivatives.[2][6]Broad applicability, high success rate for a wide range of compounds, available in coated and immobilized versions.[7][8]Coated phases have limitations on the solvents that can be used.[7]
Macrocyclic Glycopeptide-based Chirobiotic™ V, T, TAGPolar Ionic, Polar Organic, Reversed Phase: Methanol, Acetonitrile, Water with buffers/additives (e.g., TEAA, Formic Acid)Complex interactions including hydrogen bonding, ionic interactions, inclusion complexation, and steric interactions within the macrocyclic structure.[9][10]Excellent for separating polar and ionizable compounds, compatible with a wide range of mobile phases including aqueous conditions for LC-MS.[9]May require more method development to optimize interactions.
Pirkle-type (Brush-type) N-(3,5-dinitrobenzoyl) leucineNormal Phase: Hexane/Isopropanolπ-π interactions, hydrogen bonding, and dipole-dipole interactions.[11]Well-understood mechanism, often provides high efficiency.Generally less broad in applicability compared to polysaccharide phases.

Comparative Performance of Mobile Phase Systems

The choice of mobile phase is critical for optimizing selectivity and resolution. A screening approach using different mobile phase systems is a common and effective strategy.[4][8]

Mobile Phase SystemTypical CompositionCharacteristics & Applicability
Normal Phase n-Hexane / 2-Propanol (IPA) or EthanolFirst choice for screening on polysaccharide CSPs.[7] The alcohol acts as the polar modifier. Varying the alcohol percentage is the primary way to adjust retention and selectivity. Additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can improve peak shape.[4][8] For a compound like tert-Butyl (oxiran-2-ylmethyl)carbamate, starting with a simple hexane/IPA mixture is a logical first step.
Reversed Phase Acetonitrile / Water or Methanol / WaterSuitable for more polar compounds and compatible with mass spectrometry (MS). Immobilized polysaccharide or macrocyclic glycopeptide phases are typically used.[7] Buffers are often required to control the ionization state of the analyte and improve peak shape.
Polar Organic Mode Acetonitrile or MethanolUsed with both polysaccharide and macrocyclic glycopeptide CSPs. This mode can offer different selectivity compared to normal or reversed-phase conditions.[9]

Experimental Protocol: Chiral HPLC Method Development Screening

This protocol outlines a systematic approach to screen for a suitable chiral separation method for this compound.

1. Objective: To identify a suitable chiral stationary phase and mobile phase combination for the baseline separation of the enantiomers of tert-Butyl (oxiran-2-ylmethyl)carbamate.

2. Materials and Equipment:

  • HPLC system with UV detector (e.g., Agilent 1100/1200 series or equivalent)[6]

  • Chiral columns (screening set):

    • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate), coated)

    • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate), coated)

    • Chirobiotic™ V2 (Vancomycin-based, bonded)

  • HPLC-grade solvents: n-Hexane, 2-Propanol (IPA), Ethanol, Acetonitrile, Methanol

  • Racemic standard of tert-Butyl (oxiran-2-ylmethyl)carbamate

  • This compound standard for peak identification

3. Standard Preparation:

  • Prepare a stock solution of the racemic standard at 1 mg/mL in a suitable solvent (e.g., 50:50 Hexane:IPA).

  • Prepare a working standard solution by diluting the stock solution to 0.1 mg/mL with the initial mobile phase.

  • Prepare a similar concentration of the (R)-enantiomer standard to confirm peak elution order.

4. Chromatographic Conditions (Screening Phase):

ParameterCondition 1 (Normal Phase)Condition 2 (Normal Phase)Condition 3 (Polar Organic)
Columns Chiralcel OD-H, Chiralpak AD-HChiralcel OD-H, Chiralpak AD-HChirobiotic V2
Mobile Phase A n-Hexane/IPA (90:10, v/v)n-Hexane/Ethanol (90:10, v/v)Acetonitrile/Methanol (50:50, v/v) + 0.1% Formic Acid
Flow Rate 1.0 mL/min[4]1.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C25 °C
Detection UV at 210 nmUV at 210 nmUV at 210 nm
Injection Vol. 5 µL5 µL5 µL
Run Time 20 min20 min20 min

5. Screening and Optimization Workflow:

  • Equilibrate each column with the respective mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic standard onto each column under each condition.

  • If separation is observed, inject the (R)-enantiomer standard to identify the peaks.

  • If no separation or poor resolution is observed, proceed to the optimization phase.

6. Optimization Strategy:

  • Adjust Modifier Percentage: If peaks are observed but resolution is poor, systematically decrease the percentage of the alcohol modifier (e.g., from 10% to 5%, then to 2% or 1%) in the normal phase system.[6] This typically increases retention and can improve resolution.

  • Change Modifier: If one alcohol does not provide separation, the other (e.g., ethanol instead of IPA) may offer different selectivity.

  • Adjust Flow Rate: Reducing the flow rate (e.g., to 0.5 mL/min) can sometimes increase efficiency and improve resolution.[7]

  • Temperature: Varying the column temperature can also impact selectivity.[12]

Logical Workflow for Method Development

The process of developing a chiral separation method can be visualized as a logical progression from initial screening to final optimization.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Optimization & Final Method Start Define Analyte: (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate Screen_CSPs Screen Multiple CSPs (e.g., OD-H, AD-H, Chirobiotic V2) Start->Screen_CSPs Screen_MP Use Standard Mobile Phases (e.g., Hex/IPA, Hex/EtOH) Screen_CSPs->Screen_MP Evaluate Evaluate Results: - No Separation - Partial Separation - Baseline Separation Screen_MP->Evaluate Evaluate->Screen_CSPs No Separation (Select new CSPs/Modes) Optimize Optimize Parameters: - % Modifier - Flow Rate - Temperature Evaluate->Optimize Partial Separation Final Validated Chiral HPLC Method Evaluate->Final Baseline Separation Optimize->Final

Caption: Workflow for Chiral HPLC Method Development.

Alternative Separation Techniques

While HPLC is the most common technique for chiral separations, other methods can be considered.[4]

TechniqueDescriptionApplicability to Target Compound
Supercritical Fluid Chromatography (SFC) Uses supercritical CO2 as the primary mobile phase, often with alcohol modifiers. It is known for fast, efficient separations.[13]Highly applicable. SFC often uses the same polysaccharide-based CSPs as normal phase HPLC and can provide faster analysis times and reduced solvent consumption.
Gas Chromatography (GC) Requires the analyte to be volatile and thermally stable. Derivatization may be necessary.Less likely to be the first choice. The target compound may have limited volatility, and the high temperatures of the GC inlet could potentially cause degradation of the carbamate or opening of the oxirane ring. Chiral GC columns are typically based on cyclodextrin derivatives.[14]
Capillary Electrophoresis (CE) Separates ions based on their electrophoretic mobility in an electric field. A chiral selector is added to the background electrolyte.Potentially applicable, especially if the compound can be ionized. It is a powerful technique but may be less common in routine QC labs compared to HPLC.[15]

By following a systematic screening and optimization protocol, a robust and reliable chiral HPLC method for this compound can be successfully developed, ensuring the quality and enantiomeric purity of this key synthetic intermediate.

References

Safety Operating Guide

Navigating the Disposal of (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (R)-tert-Butyl (oxiran-2-ylmethyl)carbamate is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks and ensure compliance with regulations. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound.

I. Understanding the Compound: Hazards and Safety Precautions

This compound contains both an epoxide and a carbamate functional group. Epoxides are reactive compounds and potential alkylating agents, while carbamates can have varying toxicological profiles. Therefore, it is essential to handle this compound with care, utilizing appropriate personal protective equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)

Protective GearSpecificationsRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and aerosols.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of dust or aerosols.[1][2]

II. Primary Disposal Method: Licensed Hazardous Waste Disposal

The most recommended and secure method for the disposal of this compound is through a licensed hazardous waste disposal facility.[3] This ensures that the compound is managed and treated in accordance with all applicable environmental laws and regulations.

Operational Steps for Collection and Disposal:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.[3]

  • Containerization: Place the waste in a chemically compatible, sealable container. High-density polyethylene (HDPE) containers are a suitable option.[3]

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include the accumulation start date.

  • Storage: Store the sealed container in a designated, well-ventilated, and cool, dry area away from incompatible materials.[1]

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.

III. Chemical Neutralization for Small Quantities (Expert Use Only)

For small quantities, chemical neutralization can be a preliminary step to render the compound less hazardous before collection. The following protocol is based on alkaline hydrolysis of a similar carbamate compound and should only be performed by trained personnel in a controlled laboratory setting, preferably within a chemical fume hood.[3]

Experimental Protocol: Alkaline Hydrolysis

Objective: To hydrolyze the carbamate and open the epoxide ring, reducing the reactivity and potential hazards of the compound.

Materials:

  • This compound waste

  • Ethanol

  • Potassium hydroxide (KOH) pellets

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Personal Protective Equipment (as per Table 1)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a stir bar, dissolve the this compound waste in ethanol.

  • Addition of Base: Slowly add potassium hydroxide pellets to the solution while stirring. Be cautious as this process can be exothermic.[3]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for a sufficient period to ensure complete reaction. For similar carbamates, a 24-hour reflux has been suggested to ensure complete hydrolysis.[3]

  • Cooling: After the reflux is complete, allow the reaction mixture to cool to room temperature.

  • Neutralization and Workup: Carefully neutralize the cooled solution with a dilute acid (e.g., hydrochloric acid) to a pH between 5 and 9.[4]

  • Disposal of Treated Waste: The resulting solution, now containing less hazardous hydrolysis products, should still be collected in a labeled hazardous waste container for disposal through a licensed facility.

IV. Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1][2]

  • Personal Protection: Wear the appropriate PPE as detailed in Table 1 before attempting to clean the spill.[1]

  • Containment: For solid spills, carefully sweep up the material to avoid dust formation and place it in a labeled container for disposal.[2] For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and place the contaminated absorbent into a sealed container for disposal.[5]

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of all contaminated materials (absorbent, cleaning materials, etc.) as hazardous waste.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated decision_quantity Small Quantity? start->decision_quantity spill Spill Occurs start->spill process_neutralization Chemical Neutralization (Alkaline Hydrolysis) - Trained Personnel Only - Use Fume Hood decision_quantity->process_neutralization Yes process_collection Collect in Labeled, Sealed Container - Segregate Waste - Store Safely decision_quantity->process_collection No process_neutralization->process_collection end_disposal Dispose via Licensed Hazardous Waste Facility process_collection->end_disposal spill_procedure Follow Spill Management Protocol - Evacuate & Ventilate - Wear PPE - Contain & Clean spill->spill_procedure Yes spill_procedure->process_collection

Caption: Disposal decision workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.